molecular formula C6H12Br2 B13787676 2,3-Dibromo-4-methylpentane CAS No. 84189-17-3

2,3-Dibromo-4-methylpentane

Cat. No.: B13787676
CAS No.: 84189-17-3
M. Wt: 243.97 g/mol
InChI Key: BLKGASDZOMDLNX-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylpentane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
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Properties

CAS No.

84189-17-3

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

2,3-dibromo-4-methylpentane

InChI

InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3

InChI Key

BLKGASDZOMDLNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-dibromo-4-methylpentane. This document details a feasible synthetic route, outlines a detailed experimental protocol based on established chemical principles, and presents a summary of its known and predicted properties. The information herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a vicinal dibromide derivative of the parent alkane, 4-methylpentane. Halogenated hydrocarbons are a critical class of compounds in organic synthesis, often serving as versatile intermediates for the introduction of various functional groups or for the construction of more complex molecular architectures. The presence of two bromine atoms in a vicinal arrangement in this compound offers multiple reactive sites, making it a potentially valuable building block in the synthesis of novel organic molecules. This guide will focus on the most direct and established method for its preparation: the electrophilic addition of bromine to 4-methyl-2-pentene.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 4-methyl-2-pentene. This reaction is a classic example of alkene halogenation and proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Logical Relationship of Characterization

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Confirmation Compound This compound (Synthesized Product) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed experimental protocol, based on the well-established bromination of alkenes, offers a practical approach for its preparation in a laboratory setting. The tabulated physical and predicted spectroscopic data serve as a valuable reference for the characterization and quality control of the synthesized compound. The provided workflows offer a clear visual representation of the synthetic and analytical processes. This information is intended to facilitate further research and application of this compound in organic synthesis and drug discovery.

Stereochemistry of 2,3-Dibromo-4-methylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 2,3-Dibromo-4-methylpentane

This compound (C₆H₁₂Br₂) is a halogenated alkane with a molecular structure that allows for stereoisomerism. The presence of two stereogenic centers, at carbon atoms C2 and C3, dictates the existence of multiple stereoisomers. Understanding the three-dimensional arrangement of atoms in these isomers is crucial for applications in stereoselective synthesis and drug discovery, where specific stereoisomers can exhibit vastly different biological activities.

The core structure of this compound features a pentane (B18724) backbone with bromine substituents at the second and third positions and a methyl group at the fourth position. The four possible stereoisomers arise from the different spatial arrangements of the bromine atoms and other substituents at the two chiral centers. These stereoisomers exist as two pairs of enantiomers.

Stereoisomers of this compound

With two chiral centers, this compound can exist as a maximum of 2² = 4 stereoisomers. These can be categorized as two pairs of enantiomers. The relationships between these stereoisomers are as follows:

  • (2R,3R)-2,3-dibromo-4-methylpentane and (2S,3S)-2,3-dibromo-4-methylpentane are a pair of enantiomers.

  • (2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane are another pair of enantiomers.

  • The relationship between any of the (2R,3R) or (2S,3S) isomers and any of the (2R,3S) or (2S,3R) isomers is diastereomeric.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using conventional laboratory techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.

Stereoisomer_Relationships cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (2R,3R) (2R,3R) (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2R,3S) (2R,3S) (2R,3R)->(2R,3S) Diastereomers (2S,3R) (2S,3R) (2R,3R)->(2S,3R) Diastereomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers (2R,3S)->(2S,3R) Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 4-methyl-2-pentene. This reaction typically proceeds through a cyclic bromonium ion intermediate, which leads to the anti-addition of the two bromine atoms across the double bond. The stereochemical outcome of this reaction is dependent on the stereochemistry (E/Z) of the starting alkene.

General Experimental Protocol for Bromination of an Alkene

Caution: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: The starting alkene, 4-methyl-2-pentene, is dissolved in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. The addition is continued until a faint persistent bromine color is observed.

  • Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by washing with water and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of diastereomers.

Synthesis_Workflow Start 4-methyl-2-pentene in CH2Cl2 Addition Dropwise addition of Br2 in CH2Cl2 at 0°C Start->Addition Reaction Stirring at 0°C to RT Addition->Reaction Workup1 Wash with Na2S2O3 (aq) Reaction->Workup1 Workup2 Wash with H2O and Brine Workup1->Workup2 Drying Dry with MgSO4 Workup2->Drying Evaporation Solvent removal in vacuo Drying->Evaporation Product Mixture of this compound stereoisomers Evaporation->Product

Figure 2: General workflow for the synthesis of this compound.

Separation and Characterization of Stereoisomers

Due to their different physical properties, the diastereomeric pairs of this compound can be separated using standard chromatographic or crystallization techniques.

Separation of Diastereomers

4.1.1. Column Chromatography: A common method for separating diastereomers is column chromatography on silica (B1680970) gel.

  • Protocol: The crude mixture of stereoisomers is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. Elution is then carried out with a solvent system of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated diastereomers.

4.1.2. Fractional Crystallization: If the diastereomers are crystalline solids with sufficiently different solubilities, they can be separated by fractional crystallization.

  • Protocol: The mixture of diastereomers is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled, allowing the less soluble diastereomer to crystallize out first. The crystals are collected by filtration.

Characterization of Stereoisomers

Once separated, the individual stereoisomers can be characterized using various spectroscopic and analytical techniques.

4.2.1. Spectroscopic Data: While specific experimental data for the stereoisomers of this compound is not available in the public domain, the following table provides predicted and characteristic spectroscopic features for dihaloalkanes.

Technique Expected Observations
¹H NMR Distinct chemical shifts and coupling constants for the protons at C2 and C3 for each diastereomer. The multiplicity of these signals will provide information about the neighboring protons.
¹³C NMR Different chemical shifts for the carbon atoms, particularly C2 and C3, in the different diastereomers.
IR Spectroscopy Characteristic C-Br stretching vibrations in the fingerprint region (typically 500-700 cm⁻¹).

4.2.2. Physical Properties: The physical properties of the separated diastereomers are expected to be different. Enantiomeric pairs will have identical physical properties, except for the direction of rotation of plane-polarized light.

Property (2R,3R) / (2S,3S) Pair (2R,3S) / (2S,3R) Pair
Melting Point Expected to be identicalExpected to be identical, but different from the other pair
Boiling Point Expected to be identicalExpected to be identical, but different from the other pair
Specific Rotation [α]D Equal in magnitude, opposite in signEqual in magnitude, opposite in sign

Note: The actual values for the physical properties of the stereoisomers of this compound are not currently reported in publicly available literature.

Characterization_Workflow Mixture Diastereomeric Mixture Separation Separation (Chromatography/Crystallization) Mixture->Separation Diastereomer1 Diastereomer 1 (Enantiomeric Pair) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (Enantiomeric Pair) Separation->Diastereomer2 Characterization1 Characterization (NMR, IR, MP, BP, [α]D) Diastereomer1->Characterization1 Characterization2 Characterization (NMR, IR, MP, BP, [α]D) Diastereomer2->Characterization2

Figure 3: General workflow for the separation and characterization of stereoisomers.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, leading to the existence of four stereoisomers. While the synthesis of a mixture of these stereoisomers can be readily achieved through the bromination of 4-methyl-2-pentene, the separation and characterization of the individual diastereomeric pairs require careful application of chromatographic or crystallization techniques. Although specific experimental data for these stereoisomers are not currently available in the public domain, the principles and general protocols outlined in this guide provide a solid foundation for researchers and scientists to undertake the synthesis, separation, and characterization of the stereoisomers of this compound. Further research is warranted to determine the specific physical and spectroscopic properties of these compounds, which will be invaluable for their potential applications in various fields of chemistry.

Spectroscopic Profile of 2,3-Dibromo-4-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dibromo-4-methylpentane (C₆H₁₂Br₂), a halogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.1 - 4.3Doublet of doublets1HH-2
~ 3.8 - 4.0Doublet of doublets1HH-3
~ 2.0 - 2.2Multiplet1HH-4
~ 1.8Doublet3HC-1 Methyl
~ 1.0 - 1.2Doublet6HC-5 Isopropyl Methyls

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 60 - 65C-2 (CHBr)
~ 55 - 60C-3 (CHBr)
~ 30 - 35C-4 (CH)
~ 20 - 25C-1 (CH₃)
~ 18 - 22C-5 Methyls

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2870StrongC-H stretch (alkane)
1470 - 1430MediumC-H bend (CH₂, CH₃)
1385 - 1365MediumC-H bend (isopropyl group)
680 - 515StrongC-Br stretch[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zPutative Fragment IdentityNotes
242, 244, 246[C₆H₁₂Br₂]⁺˙Molecular ion (M⁺˙) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio).
163, 165[M - Br]⁺Loss of a bromine radical.
121, 123[C₃H₆Br]⁺Fragmentation with cleavage of the C3-C4 bond.
83[M - 2Br]⁺˙Loss of both bromine atoms.
57[C₄H₉]⁺Base peak, corresponding to the stable tert-butyl cation from cleavage and rearrangement.
43[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference standard.[2][3]

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.[5]

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.[2]

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially more concentrated sample may be required.[5]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[6]

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.[7]

  • Data Acquisition :

    • Place the sample holder with the salt plates or the ATR accessory into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the apparatus or atmosphere.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[7]

  • Data Processing and Analysis :

    • The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., C-H, C-Br).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[8]

    • Transfer the solution to a 2 mL autosampler vial and cap it securely.

  • Data Acquisition :

    • Gas Chromatography :

      • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

      • The injector temperature is typically set to 250°C.

      • A non-polar capillary column (e.g., DB-5ms) is often suitable for this type of compound.

      • Helium is typically used as the carrier gas.

    • Mass Spectrometry :

      • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

      • The ion source temperature is commonly set to 230°C and the quadrupole temperature to 150°C.

      • The mass analyzer is set to scan a mass range, for example, from m/z 40 to 300.

  • Data Analysis :

    • The total ion chromatogram (TIC) will show the retention time of the compound.

    • The mass spectrum corresponding to the GC peak of this compound is analyzed.

    • Identify the molecular ion peak (if present) and observe its isotopic pattern, which is characteristic for a dibrominated compound.

    • Analyze the major fragment ions to elucidate the fragmentation pathways and confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized small molecule like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR_Prep NMR Sample Preparation (CDCl3, TMS) Pure_Compound->NMR_Prep ~10-20 mg IR_Prep IR Sample Preparation (Neat Liquid/ATR) Pure_Compound->IR_Prep 1 drop MS_Prep GC-MS Sample Preparation (Dilution in Hexane) Pure_Compound->MS_Prep ~1 mg/mL NMR_Acq NMR Data Acquisition (1H, 13C, COSY, etc.) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Structure_Elucidation MS_Acq GC-MS Data Acquisition (EI, 70 eV) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84189-17-3

This technical guide provides a comprehensive overview of 2,3-Dibromo-4-methylpentane, catering to researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates estimations based on its isomers and related compounds to offer a thorough profile.

Chemical and Physical Properties

This compound is a halogenated alkane. While specific experimental data is scarce, its properties can be estimated from isomers and computational models.

Table 1: General and Computational Properties [1][2]

PropertyValueSource
Molecular Formula C₆H₁₂Br₂PubChem[1]
Molecular Weight 243.97 g/mol PubChem[1]
CAS Number 84189-17-3LookChem[2]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(C)C(C(C)Br)BrLookChem[2]
XLogP3 3.6LookChem[2]
Complexity 61.5LookChem[2]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 0LookChem[2]
Rotatable Bond Count 2LookChem[2]
Exact Mass 243.92853 DaPubChem[1]

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis of Estimation
Boiling Point 88-90 °C at 13-18 mmHgBased on 1,2-dibromohexane (B1595260) (89-90 °C at 18 mmHg) and 2,5-dibromohexane (B146544) (88-89 °C at 13 mmHg).[3][4]
Density ~1.58 g/mLBased on 1,2-dibromohexane (1.577 g/mL) and 2,5-dibromohexane (1.58 g/cm³).[3][4]
Refractive Index ~1.50Based on 1,2-dibromohexane (1.503) and 2,5-dibromohexane (1.5-1.502).[3][4]

Synthesis and Purification

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) across the double bond of the precursor alkene, 4-methyl-2-pentene (B213027).

Synthesis Workflow

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-methyl-2-pentene in an inert solvent (e.g., CH2Cl2) add_br2 Slow, dropwise addition of Bromine (Br2) solution at 0°C start->add_br2 Step 1 reaction Reaction mixture stirred at room temperature add_br2->reaction Step 2 quench Quenching with Sodium Thiosulfate (aq.) reaction->quench Step 3 extraction Liquid-Liquid Extraction: 1. Wash with NaHCO3 (aq.) 2. Wash with Brine quench->extraction Step 4: Work-up drying Drying of organic layer (e.g., anhydrous MgSO4) extraction->drying Step 5 filtration Filtration to remove drying agent drying->filtration Step 6 evaporation Solvent removal via rotary evaporation filtration->evaporation Step 7 distillation Vacuum Distillation of crude product evaporation->distillation Step 8 final_product Pure this compound distillation->final_product Step 9

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of alkenes.

Materials:

  • 4-methyl-2-pentene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methyl-2-pentene in dichloromethane. Cool the flask to 0°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

    • Wash the organic layer with brine to remove dissolved water.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Multiple signals in the alkyl region (1.0-4.5 ppm). The protons on carbons bearing bromine atoms (C2 and C3) would be expected to have the most downfield shifts. Complex splitting patterns are expected due to the presence of multiple non-equivalent protons.
¹³C NMR Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C2 and C3) will be significantly downfield compared to the other sp³ hybridized carbons.
IR Spectroscopy C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.
Gas Chromatography The compound can be analyzed by GC-MS.[6][7][8] A Kovats Retention Index of 1075 and 1082 on a standard non-polar column has been reported.[1]

Analytical Characterization Workflow

Analytical_Workflow Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Purified this compound nmr ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) product->nmr Primary Structure ir Infrared (IR) Spectroscopy (Functional Group Identification) product->ir Functional Groups ms Mass Spectrometry (MS) (Molecular Weight and Fragmentation) product->ms Molecular Formula gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Purity and Identity Confirmation) product->gcms Purity Assessment structure_confirmed Structure and Purity Confirmed

Caption: Analytical workflow for the characterization of this compound.

Safety Information

Detailed toxicological data for this compound is not available. However, as a halogenated hydrocarbon, it should be handled with appropriate safety precautions. It is likely to be irritating to the eyes, skin, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. All manipulations should be performed in a well-ventilated fume hood.

Applications and Future Research

Currently, there are no well-documented applications of this compound in drug development or other industrial processes. Its utility would likely be as a chemical intermediate in organic synthesis, potentially in reactions involving the formation of new carbon-carbon bonds via Grignard reagents or other organometallic species, or in elimination reactions to form dienes. Further research would be required to explore its reactivity and potential applications.

References

An In-depth Technical Guide to 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4-methylpentane is a vicinal dibromide, a class of halogenated hydrocarbons characterized by bromine atoms on adjacent carbon atoms. Its IUPAC name is confirmed as this compound.[1] This document provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, experimental protocol for its synthesis, and the mechanistic pathway of its formation. Due to the limited availability of specific experimental data in the public domain for this exact compound, the following guide combines established principles of organic chemistry with available database information.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models available in chemical databases. These properties are essential for its handling, purification, and further use in synthetic applications.

PropertyValueSource
Molecular Formula C₆H₁₂Br₂PubChem[1]
Molecular Weight 243.97 g/mol PubChem[1]
CAS Number 84189-17-3PubChem[1]
InChIKey BLKGASDZOMDLNX-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)C(C(C)Br)BrPubChem[1]
XLogP3-AA (Computed) 3.6PubChem[1]
Kovats Retention Index (Standard non-polar) 1075, 1082NIST Mass Spectrometry Data Center[1]

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to its corresponding alkene, 4-methyl-2-pentene (B213027). This reaction is a classic example of halogenation of an alkene.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

Electrophilic Addition of Bromine Mechanism of Bromination of 4-methyl-2-pentene cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product 4-methyl-2-pentene 4-methyl-2-pentene Bromine Br₂ Bromonium_ion Cyclic Bromonium Ion This compound This compound Bromonium_ion->this compound + Br⁻ (backside attack) Bromide_ion Br⁻

Caption: Electrophilic addition of bromine to 4-methyl-2-pentene proceeds via a cyclic bromonium ion intermediate.

Experimental Protocol (Generalized)

Materials:

  • 4-methyl-2-pentene

  • Liquid Bromine (Br₂)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene in an equal volume of an inert solvent. Cool the flask in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine in the same inert solvent dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a low temperature.

  • Reaction Completion: Continue the addition until a faint bromine color persists, indicating the consumption of the alkene.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Experimental Workflow

Experimental_Workflow Generalized Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve 4-methyl-2-pentene in an inert solvent start->dissolve cool Cool the solution in an ice bath dissolve->cool add_br2 Slowly add a solution of Bromine cool->add_br2 quench Quench with Sodium Thiosulfate solution add_br2->quench wash Wash with water and Sodium Bicarbonate solution quench->wash dry Dry the organic layer wash->dry evaporate Remove solvent by rotary evaporation dry->evaporate purify Purify by distillation evaporate->purify end End purify->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the public databases searched. However, based on its structure, the following characteristic signals in ¹H NMR and ¹³C NMR spectra can be predicted:

  • ¹H NMR: One would expect complex multiplets for the protons on the carbon backbone, with distinct signals for the methyl groups. The protons attached to the bromine-bearing carbons (C2 and C3) would likely appear as downfield multiplets due to the deshielding effect of the bromine atoms.

  • ¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine would be shifted downfield compared to a similar alkane.

Applications and Further Research

Vicinal dibromides are versatile intermediates in organic synthesis. They can undergo dehydrobromination to form alkynes or alkenes, and can be used in the synthesis of various other functionalized molecules. The specific applications of this compound have not been extensively documented. Further research could explore its utility as a building block in the synthesis of novel organic compounds, potentially for applications in materials science or as a precursor for pharmacologically active molecules.

Signaling Pathways

No information was found in the searched literature to suggest that this compound is involved in any biological signaling pathways. As a simple halogenated hydrocarbon, it is not expected to have specific interactions with biological macromolecules that would modulate signaling cascades. Its primary relevance to drug development professionals would be as a potential synthetic intermediate.

References

An In-depth Technical Guide to the Molecular Weight of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of 2,3-Dibromo-4-methylpentane, a halogenated alkane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Composition

This compound is a derivative of pentane (B18724) with two bromine atoms substituted at the second and third positions and a methyl group at the fourth position. Its chemical structure dictates its molecular formula, which is fundamental to determining its molecular weight.

The molecular formula for this compound is C6H12Br2 [1][2][3].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, and bromine.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the standard atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

ElementSymbolAtomic Weight (amu)CountTotal Atomic Weight (amu)
CarbonC~12.011[4][5]672.066
HydrogenH~1.008[6][7][8]1212.096
BromineBr~79.904[9][10]2159.808
Total 243.97

The calculated molecular weight of this compound is approximately 243.97 g/mol . This value is consistent with published data[1].

Logical Workflow for Molecular Weight Determination

The process of calculating the molecular weight of a chemical compound is a straightforward and logical workflow. It begins with identifying the molecular formula and the atomic weights of each element, followed by the summation of these weights.

A Identify Molecular Formula (C6H12Br2) B Determine Atomic Weights (C, H, Br) A->B C Calculate Total Mass of Each Element (e.g., 6 * AW of C) B->C D Sum the Masses of All Elements C->D E Final Molecular Weight D->E

Caption: Workflow for calculating the molecular weight of a compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature, general methodologies for the synthesis and characterization of bromoalkanes are well-established.

Synthesis of Bromoalkanes

A common method for the synthesis of vicinal dibromides, such as this compound, is the electrophilic addition of bromine (Br2) to an alkene. In this case, the precursor would be 4-methyl-2-pentene.

General Protocol for Bromination of an Alkene:

  • Dissolution: The alkene (4-methyl-2-pentene) is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a reaction flask.

  • Cooling: The solution is typically cooled in an ice bath to control the reaction temperature, as bromination is an exothermic process.

  • Addition of Bromine: A solution of bromine in the same inert solvent is added dropwise to the alkene solution with constant stirring. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene.

  • Reaction Monitoring: The reaction is monitored, often by the persistence of the bromine color, indicating the consumption of the alkene.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The crude product may then be washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and then purified, commonly by distillation or column chromatography, to yield the pure this compound.

Characterization Techniques

The synthesized this compound would be characterized using various spectroscopic methods to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR would indicate the number of different types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: This technique would be used to identify the presence of specific functional groups. For an alkyl halide, the C-Br stretching vibrations would be expected in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio[9].

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization A Alkene Precursor (4-methyl-2-pentene) B Bromination (Addition of Br2) A->B C Workup and Purification B->C D NMR Spectroscopy (¹H, ¹³C) C->D Characterize Product E IR Spectroscopy C->E Characterize Product F Mass Spectrometry C->F Characterize Product G Verified this compound D->G E->G F->G

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Chemical Structure of 2,3-Dibromo-4-methylpentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-4-methylpentane, a halogenated alkane with the chemical formula C₆H₁₂Br₂, presents a compelling case study in stereoisomerism. The presence of two chiral centers at the C2 and C3 positions gives rise to a set of stereoisomers, the properties and interactions of which are of significant interest in various chemical and pharmaceutical contexts. This technical guide provides a detailed examination of the chemical structure of these isomers, including their stereochemical configurations. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on analogous compounds and general chemical principles to discuss synthetic strategies and expected spectroscopic behavior.

Introduction to the Stereoisomerism of this compound

The core structure of this compound contains two stereogenic centers, leading to the possibility of 2² = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R)-2,3-dibromo-4-methylpentane. The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. These pairs of enantiomers are diastereomers of each other.

Key Physicochemical Properties (Computed)

PropertyValueSource
Molecular FormulaC₆H₁₂Br₂PubChem[1]
Molecular Weight243.97 g/mol PubChem[1][2]
XLogP3-AA3.6PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count0PubChem[2]
Rotatable Bond Count2PubChem[2]
Exact Mass243.92853 DaPubChem[1][2]
Monoisotopic Mass241.93058 DaPubChem[1][2]

Structural Isomers of this compound

The following diagram illustrates the four stereoisomers of this compound, highlighting the configurations at the two chiral centers (C2 and C3).

G cluster_0 (2R,3R)-2,3-dibromo-4-methylpentane cluster_1 (2S,3S)-2,3-dibromo-4-methylpentane cluster_2 (2R,3S)-2,3-dibromo-4-methylpentane cluster_3 (2S,3R)-2,3-dibromo-4-methylpentane 2R3R CC@HC@HC(C)C 2S3S CC@@HC@@HC(C)C 2R3R->2S3S Enantiomers 2R3S CC@HC@@HC(C)C 2R3R->2R3S Diastereomers 2S3R CC@@HC@HC(C)C 2R3R->2S3R Diastereomers 2S3S->2R3S Diastereomers 2S3S->2S3R Diastereomers 2R3S->2S3R Enantiomers

Figure 1: Stereoisomers of this compound.

Experimental Protocols

Synthesis via Bromination of 4-methyl-2-pentene (B213027)

The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This stereospecificity is crucial in determining the diastereomeric outcome.

Reaction Workflow:

G start Start: 4-methyl-2-pentene and Bromine (Br₂) step1 Formation of Bromonium Ion Intermediate start->step1 step2 Nucleophilic Attack by Bromide Ion (Br⁻) step1->step2 end_product Product: Racemic mixture of (2R,3S) and (2S,3R) or (2R,3R) and (2S,3S) -2,3-dibromo-4-methylpentane step2->end_product

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Dissolution: Dissolve 4-methyl-2-pentene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.

  • Cooling: Cool the solution in an ice bath to control the reaction temperature and minimize side reactions.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • Quenching: After the addition is complete, quench any remaining bromine with a solution of sodium thiosulfate.

  • Workup: Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the diastereomers.

Spectroscopic Characterization

The identification and differentiation of the this compound isomers would rely heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the diastereomers are expected to be different. The chemical shifts and coupling constants of the protons at the chiral centers (H-C2 and H-C3) will be influenced by the relative stereochemistry.

  • ¹³C NMR: Similarly, the carbon-13 NMR spectra will show distinct signals for each carbon atom, and the chemical shifts of the carbons in the vicinity of the stereocenters will differ between diastereomers.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) will be a key feature in the mass spectrum, leading to characteristic M, M+2, and M+4 peaks for the molecular ion and fragments containing two bromine atoms.

Expected Mass Spectrometry Fragmentation:

G M Molecular Ion [C₆H₁₂Br₂]⁺˙ frag1 Loss of Br˙ [C₆H₁₂Br]⁺ M->frag1 frag2 Loss of C₃H₇˙ (isopropyl) [C₃H₅Br₂]⁺ M->frag2 frag3 Loss of HBr [C₆H₁₁Br]⁺˙ M->frag3

Figure 3: Potential fragmentation pathways for this compound in MS.

Conclusion

While experimental data on the specific isomers of this compound is sparse, this guide outlines the fundamental principles governing their structure and provides a framework for their synthesis and characterization based on established chemical knowledge. The stereochemical complexity of this molecule makes it an excellent model for studying the impact of stereoisomerism on chemical and physical properties. Further research involving the synthesis, separation, and detailed spectroscopic analysis of the individual isomers is necessary to fully elucidate their unique characteristics and potential applications.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the vicinal dibromide, 2,3-Dibromo-4-methylpentane. Due to the limited availability of specific experimental data for this compound, this document combines computed data with established principles of organic chemistry to offer a robust profile for research and development applications. Detailed experimental protocols for its synthesis and characteristic reactions are provided, based on general methodologies for similar compounds. Furthermore, key chemical transformations are illustrated through reaction pathway diagrams generated using the DOT language.

Compound Identification and Physical Properties

This compound is a halogenated derivative of isocaproic acid with the molecular formula C₆H₁₂Br₂.[1][2] Its structure features two bromine atoms on adjacent carbons, making it a vicinal dibromide.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂Br₂PubChem[1], LookChem[2]
IUPAC Name This compoundPubChem[1]
CAS Number 84189-17-3PubChem[1]
Molecular Weight 243.97 g/mol PubChem[1]
Exact Mass 243.92853 DaLookChem[2]
XLogP3 3.6LookChem[2]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 0LookChem[2]
Rotatable Bond Count 2LookChem[2]
Complexity 61.5LookChem[2]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in nonpolar organic solvents and insoluble in water.General principle for alkyl halides

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would be complex due to the presence of multiple chiral centers and diastereomers. Protons on the carbon atoms bearing bromine would appear as multiplets in the downfield region (typically 3.5-4.5 ppm). The isopropyl group would show a characteristic doublet for the methyl groups and a multiplet for the methine proton. The methyl group at the other end of the chain would appear as a doublet.

  • ¹³C NMR: Carbons bonded to bromine would resonate in the range of 40-60 ppm. The other aliphatic carbons would appear in the upfield region (10-40 ppm).

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. A C-Br stretching absorption would be expected in the fingerprint region, typically between 500 and 680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with peaks corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak would be expected around m/z 242, 244, and 246 in a rough 1:2:1 ratio. Fragmentation would likely involve the loss of bromine atoms and alkyl groups.

Chemical Properties and Reactivity

As a vicinal dibromide, this compound is expected to undergo several characteristic reactions, primarily elimination reactions.

Dehydrobromination

The treatment of this compound with a strong base, such as sodium amide in liquid ammonia, is reported to yield 4-methyl-2-pentyne (B1585047) through a double dehydrobromination reaction.[3] This reaction proceeds via an E2 mechanism.

Dehydrobromination reactant This compound product 4-Methyl-2-pentyne reactant->product -2 HBr reagent NaNH2 / NH3 (l)

Caption: Dehydrobromination of this compound.

Dehalogenation

Vicinal dibromides can undergo dehalogenation to form alkenes when treated with certain metals, such as zinc, or with iodide ions. This reaction also typically proceeds via an E2-like mechanism.

Dehalogenation reactant This compound product 4-Methyl-2-pentene reactant->product -Br2 reagent Zn dust or NaI Synthesis_Workflow cluster_synthesis Synthesis start Dissolve 4-Methyl-2-pentene in CH2Cl2 cool Cool in ice bath start->cool add_br2 Add Br2 in CH2Cl2 dropwise cool->add_br2 wash_bicarb Wash with sat. NaHCO3 add_br2->wash_bicarb wash_water Wash with H2O wash_bicarb->wash_water dry Dry with MgSO4 wash_water->dry evaporate Evaporate solvent dry->evaporate product This compound evaporate->product Dehydrobromination_Workflow cluster_reaction Dehydrobromination start Prepare NaNH2 in liquid NH3 add_reactant Add this compound in ether start->add_reactant react Stir for several hours add_reactant->react quench Quench with NH4Cl react->quench evaporate_nh3 Evaporate NH3 quench->evaporate_nh3 extract Extract with ether evaporate_nh3->extract wash_dry Wash and dry extract->wash_dry evaporate_ether Evaporate ether wash_dry->evaporate_ether product 4-Methyl-2-pentyne evaporate_ether->product

References

Conformational Landscape of 2,3-Dibromo-4-methylpentane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 2,3-dibromo-4-methylpentane, a halogenated alkane with significant stereochemical complexity. Understanding the conformational preferences of such molecules is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its biological activity and pharmacokinetic properties. This document outlines the theoretical principles of conformational analysis, details the stable and unstable conformers of this compound through Newman projections, and presents estimated energetic data. Furthermore, a general experimental protocol for the characterization of these conformers using Nuclear Magnetic Resonance (NMR) spectroscopy is described. Visualizations of the conformational relationships and a proposed experimental workflow are provided to facilitate a deeper understanding.

Introduction to Conformational Analysis

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energetic differences between these arrangements.[1] For acyclic molecules like this compound, rotation around single bonds leads to different conformations, also known as conformers or rotamers. These conformers are not isomers, as they can interconvert without breaking any bonds.[1] The stability of a particular conformation is primarily determined by two factors: torsional strain and steric strain.

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds on adjacent atoms are aligned, experience maximum torsional strain, while staggered conformations, where these bonds are maximally separated, have minimal torsional strain.[2]

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space.[2][3] Steric strain is particularly significant in gauche conformations, where bulky substituents are adjacent to each other.[4]

The relative energies of different conformers can be depicted using potential energy diagrams, and the most stable conformations are those that minimize both torsional and steric strain.

Conformational Analysis of this compound

The key rotational bond for the conformational analysis of this compound is the C2-C3 bond. We will analyze the staggered and eclipsed conformations by constructing Newman projections, looking down this bond. For this analysis, we will consider one of the diastereomers, (2R, 3S)-2,3-dibromo-4-methylpentane, as a representative example. The substituents on the front carbon (C2) are a hydrogen atom, a bromine atom, and a methyl group. The substituents on the back carbon (C3) are a hydrogen atom, a bromine atom, and an isopropyl group.

Staggered Conformations

There are three staggered conformations, which represent energy minima. These are designated as anti, gauche-1, and gauche-2.

  • Anti Conformer: The two bulky bromine atoms are positioned 180° apart (anti-periplanar). This conformation is expected to be the most stable due to the minimization of steric hindrance between the large bromine atoms and the bulky isopropyl and methyl groups.

  • Gauche-1 Conformer: The bromine on C2 is 60° away from the bromine on C3. In this arrangement, there is a gauche interaction between the two bromine atoms.

  • Gauche-2 Conformer: The bromine on C2 is 60° away from the isopropyl group on C3. This conformation experiences a significant gauche interaction between the bulky bromine and isopropyl groups.

Eclipsed Conformations

There are three eclipsed conformations, which represent energy maxima and act as barriers to rotation.

  • Eclipsed-1 Conformer: The bromine on C2 is aligned with the hydrogen on C3, the methyl group on C2 is aligned with the bromine on C3, and the hydrogen on C2 is aligned with the isopropyl group on C3.

  • Eclipsed-2 Conformer: The bromine on C2 is aligned with the bromine on C3. This conformation is expected to be the least stable due to severe torsional and steric strain between the two large, electron-rich bromine atoms.

  • Eclipsed-3 Conformer: The bromine on C2 is aligned with the isopropyl group on C3, representing another high-energy eclipsed conformation due to significant steric repulsion.

Quantitative Conformational Analysis (Estimated)

ConformerKey InteractionsEstimated Relative Energy (kJ/mol)
Staggered
AntiAnti (Br/Br), Anti (CH₃/Isopropyl)0 (Reference)
Gauche-1Gauche (Br/Br), Gauche (CH₃/H), Gauche (H/Isopropyl)~4-6
Gauche-2Gauche (Br/Isopropyl), Gauche (CH₃/Br), Gauche (H/H)~8-12
Eclipsed
Eclipsed-1Eclipsed (Br/H), Eclipsed (CH₃/Br), Eclipsed (H/Isopropyl)~18-22
Eclipsed-2Eclipsed (Br/Br), Eclipsed (CH₃/Isopropyl), Eclipsed (H/H)>25 (Least Stable)
Eclipsed-3Eclipsed (Br/Isopropyl), Eclipsed (CH₃/H), Eclipsed (H/Br)~22-25

Note: These are estimated values based on typical interaction energies for alkyl and bromo groups. Actual values may vary.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules.[5] By recording NMR spectra at different temperatures, one can observe changes in the signals that provide information about the populations and rates of interconversion of different conformers.

Sample Preparation
  • Dissolve a known concentration (e.g., 10-20 mg) of purified this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈) in a standard 5 mm NMR tube.

  • The choice of solvent is critical; it should have a low freezing point to allow for low-temperature measurements and should not interact strongly with the solute.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

NMR Data Acquisition
  • Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range, for example, from room temperature down to the freezing point of the solvent (e.g., 298 K to 178 K).

  • At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

  • For ¹H NMR, pay close attention to the coupling constants (J-values) between the protons on C2 and C3. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation, which can provide information about the predominant conformation.[6]

  • At low temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each populated conformer.

Data Analysis
  • Analyze the changes in chemical shifts and coupling constants as a function of temperature.

  • If distinct sets of signals for different conformers are observed at low temperatures, the relative populations of these conformers can be determined by integrating the corresponding signals.

  • From the temperature-dependent populations, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated using the van't Hoff equation.

  • Lineshape analysis of the spectra at intermediate exchange rates can be used to determine the activation energy (ΔG‡) for the interconversion between conformers.

Visualizations

Newman Projections of Staggered Conformers

G cluster_anti Anti Conformer (Most Stable) cluster_gauche1 Gauche-1 Conformer cluster_gauche2 Gauche-2 Conformer front_C front_Br Br front_C->front_Br front_CH3 CH₃ front_C->front_CH3 front_H H front_C->front_H back_C back_Br Br back_C->back_Br back_iPr iPr back_C->back_iPr back_H_back H back_C->back_H_back front_C_g1 front_Br_g1 Br front_C_g1->front_Br_g1 front_CH3_g1 CH₃ front_C_g1->front_CH3_g1 front_H_g1 H front_C_g1->front_H_g1 back_C_g1 back_Br_g1 Br back_C_g1->back_Br_g1 back_iPr_g1 iPr back_C_g1->back_iPr_g1 back_H_back_g1 H back_C_g1->back_H_back_g1 front_C_g2 front_Br_g2 Br front_C_g2->front_Br_g2 front_CH3_g2 CH₃ front_C_g2->front_CH3_g2 front_H_g2 H front_C_g2->front_H_g2 back_C_g2 back_Br_g2 Br back_C_g2->back_Br_g2 back_iPr_g2 iPr back_C_g2->back_iPr_g2 back_H_back_g2 H back_C_g2->back_H_back_g2

Caption: Newman projections of the three staggered conformers of this compound.

Potential Energy Diagram

G Anti Anti Eclipsed-1 Eclipsed-1 Anti->Eclipsed-1 Gauche-1 Gauche-1 Eclipsed-2 Eclipsed-2 Gauche-1->Eclipsed-2 Gauche-2 Gauche-2 Eclipsed-3 Eclipsed-3 Gauche-2->Eclipsed-3 Eclipsed-1->Gauche-1 Eclipsed-2->Gauche-2 Anti_end Anti_end Relative Energy (kJ/mol) Relative Energy (kJ/mol) 0 0 ~5 ~5 ~10 ~10 ~20 ~20 >25 >25 -1,3 -1,3 -1,2 -1,2 -1,1 -1,1 -1,0 -1,0 -1,-1 -1,-1 -1,-2 -1,-2 0,-2.5 0,-2.5 1,-2.5 1,-2.5 2,-2.5 2,-2.5 3,-2.5 3,-2.5 4,-2.5 4,-2.5 5,-2.5 5,-2.5 6,-2.5 6,-2.5

Caption: Estimated potential energy diagram for rotation around the C2-C3 bond.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Degas Sample Degas Sample Dissolve Sample->Degas Sample Acquire Spectra (Variable T) Acquire Spectra (Variable T) Dissolve Sample->Acquire Spectra (Variable T) Transfer to Spectrometer Monitor Chemical Shifts & J-couplings Monitor Chemical Shifts & J-couplings Acquire Spectra (Variable T)->Monitor Chemical Shifts & J-couplings Determine Conformer Populations Determine Conformer Populations Monitor Chemical Shifts & J-couplings->Determine Conformer Populations Low Temperature Data Calculate Thermodynamic Parameters Calculate Thermodynamic Parameters Determine Conformer Populations->Calculate Thermodynamic Parameters Lineshape Analysis Lineshape Analysis Determine Conformer Populations->Lineshape Analysis Determine Rotational Barriers Determine Rotational Barriers Calculate Thermodynamic Parameters->Determine Rotational Barriers Lineshape Analysis->Determine Rotational Barriers

Caption: Workflow for experimental conformational analysis using VT-NMR.

Conclusion

The conformational analysis of this compound reveals a complex energetic landscape governed by steric and torsional effects. The anti conformer, which minimizes interactions between the bulky bromine and alkyl substituents, is predicted to be the most stable. Experimental verification of these predictions can be achieved through variable-temperature NMR spectroscopy, a powerful technique for elucidating the thermodynamic and kinetic parameters of conformational equilibria. The principles and methodologies outlined in this guide provide a robust framework for understanding and characterizing the conformational behavior of this and other structurally related molecules, which is of critical importance in the field of drug discovery and development.

References

An In-depth Technical Guide to the Diastereomers of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereomers of 2,3-dibromo-4-methylpentane, a vicinal dibromide whose stereoisomers serve as important models for understanding stereospecific reactions and possess potential as intermediates in organic synthesis. This document details the stereochemical relationships of these diastereomers, outlines the protocol for their synthesis via the bromination of 4-methyl-2-pentene, and discusses methods for their separation and characterization.

Stereoisomerism in this compound

This compound possesses two chiral centers at carbons 2 and 3. Consequently, a maximum of four stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers:

  • Enantiomeric Pair 1 (erythro): (2R,3R)-2,3-dibromo-4-methylpentane and (2S,3S)-2,3-dibromo-4-methylpentane.

  • Enantiomeric Pair 2 (threo): (2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane.

The relationship between any stereoisomer from the erythro pair and any stereoisomer from the threo pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by techniques such as fractional crystallization or chromatography.

Data Presentation

Due to the limited availability of experimentally determined quantitative data in publicly accessible literature for the individual diastereomers of this compound, the following table summarizes computed physical and chemical properties. These values are useful for understanding the general characteristics of the molecule.

PropertyValueSource
Molecular FormulaC6H12Br2PubChem
Molecular Weight243.97 g/mol PubChem
XLogP3-AA3.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count2PubChem
Exact Mass243.92853 DaPubChem
Monoisotopic Mass241.93058 DaPubChem
Topological Polar Surface Area0 ŲPubChem
Heavy Atom Count8PubChem
Complexity61.5PubChem

Experimental Protocols

Synthesis of this compound Diastereomers

The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to 4-methyl-2-pentene. The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene ((E)- or (Z)-4-methyl-2-pentene) and proceeds via an anti-addition mechanism.[1][2]

Reaction:

(E/Z)-CH₃CH=CHCH(CH₃)₂ + Br₂ → CH₃CH(Br)CH(Br)CH(CH₃)₂

Mechanism:

The reaction proceeds through a cyclic bromonium ion intermediate. The alkene's π-bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom.[1][3] This bromonium ion shields one face of the molecule. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the opposite face, leading to the anti-addition of the two bromine atoms.[1][2]

  • From (E)-4-methyl-2-pentene: Anti-addition of bromine results in the formation of the threo pair of enantiomers: (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane.

  • From (Z)-4-methyl-2-pentene: Anti-addition of bromine results in the formation of the erythro pair of enantiomers: (2R,3R)- and (2S,3S)-2,3-dibromo-4-methylpentane.

Materials:

  • (E)- or (Z)-4-methyl-2-pentene

  • Bromine (Br₂)

  • An inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting alkene (either (E)- or (Z)-4-methyl-2-pentene) in an inert solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

  • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of the corresponding diastereomers.

Separation of Diastereomers

Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques.

  • Fractional Distillation: Due to expected differences in their boiling points, fractional distillation under reduced pressure can be employed to separate the erythro and threo pairs.

  • Column Chromatography: Separation can also be achieved by column chromatography on silica (B1680970) gel, taking advantage of the different polarities and interactions of the diastereomers with the stationary phase.

Mandatory Visualization

diastereomers cluster_E (E)-4-methyl-2-pentene cluster_Z (Z)-4-methyl-2-pentene cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers E_alkene (E)-Isomer threo_2R3S (2R,3S) E_alkene->threo_2R3S + Br2 (anti-addition) threo_2S3R (2S,3R) E_alkene->threo_2S3R + Br2 (anti-addition) Z_alkene (Z)-Isomer erythro_2R3R (2R,3R) Z_alkene->erythro_2R3R + Br2 (anti-addition) erythro_2S3S (2S,3S) Z_alkene->erythro_2S3S + Br2 (anti-addition) threo_2R3S->threo_2S3R Enantiomers threo_2R3S->erythro_2R3R Diastereomers threo_2R3S->erythro_2S3S Diastereomers threo_2S3R->erythro_2R3R Diastereomers threo_2S3R->erythro_2S3S Diastereomers erythro_2R3R->erythro_2S3S Enantiomers

Caption: Stereochemical pathways for the formation of this compound diastereomers.

References

An In-depth Technical Guide to (2R,3R)-2,3-dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of the stereoisomeric haloalkane, (2R,3R)-2,3-dibromo-4-methylpentane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Descriptors

Identifier/DescriptorValueSource
IUPAC Name (2R,3R)-2,3-dibromo-4-methylpentanePubChem[1]
Molecular Formula C₆H₁₂Br₂PubChem[1]
Molecular Weight 243.97 g/mol PubChem[1]
Canonical SMILES C--INVALID-LINK--C)Br">C@HBrPubChem[1]
InChI Key BLKGASDZOMDLNX-PHDIDXHHSA-NPubChem[1]
CAS Number Not available-

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 241.93058 DaPubChem[1]
Monoisotopic Mass 241.93058 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 61.5PubChem[1]

Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.

Experimental Data

To date, limited experimental data for (2R,3R)-2,3-dibromo-4-methylpentane has been published.

Table 3: Available Experimental Properties

PropertyValueSource
Kovats Retention Index 1075, 1082 (standard non-polar column)NIST Mass Spectrometry Data Center

No experimental data for melting point, boiling point, or specific rotation is currently available in reviewed literature.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of (2R,3R)-2,3-dibromo-4-methylpentane can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers. The protons on the carbon atoms bearing the bromine atoms (C2 and C3) would appear as multiplets. The methyl groups would also likely exhibit diastereotopicity, leading to distinct signals.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine would be in the characteristic range for bromoalkanes.

  • IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of bromine atoms and alkyl fragments.

Synthesis and Reactions

The primary route for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene. For the stereospecific synthesis of the (2R,3R) enantiomer, a stereoselective bromination of the corresponding (Z)-alkene is required.

Proposed Synthesis: Stereospecific Bromination of (Z)-4-methyl-2-pentene

The synthesis of (2R,3R)-2,3-dibromo-4-methylpentane can be achieved through the anti-addition of bromine to (Z)-4-methyl-2-pentene.

Caption: Proposed synthesis of (2R,3R)-2,3-dibromo-4-methylpentane.

Experimental Protocol (General)

The following is a generalized experimental protocol for the stereospecific bromination of an alkene. This should be adapted and optimized for the specific substrate, (Z)-4-methyl-2-pentene.

Materials:

  • (Z)-4-methyl-2-pentene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (Z)-4-methyl-2-pentene in a suitable inert solvent (e.g., CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Potential Reactions: Dehydrobromination

Vicinal dibromides can undergo dehydrobromination reactions in the presence of a strong base to form alkynes. A Russian patent describes the dehydrobromination of 2,3-dibromo-4-methylpentane to produce 4-methyl-2-pentyne (B1585047) using sodium amide in liquid ammonia.

Dehydrobromination_Reaction start (2R,3R)-2,3-dibromo-4-methylpentane reagent Strong Base (e.g., NaNH₂) start->reagent Elimination Reaction product 4-methyl-2-pentyne reagent->product

Caption: Dehydrobromination of (2R,3R)-2,3-dibromo-4-methylpentane.

Biological Activity and Toxicological Profile

Specific studies on the biological activity or toxicological profile of (2R,3R)-2,3-dibromo-4-methylpentane have not been identified in the current literature. However, the general class of halogenated alkanes, particularly brominated compounds, is known to exhibit certain biological effects.

General Toxicity of Halogenated Alkanes

Halogenated alkanes are a broad class of compounds with diverse industrial applications, but many also pose health and environmental risks.[2] Their toxicity can be attributed to several factors, including their ability to be metabolized into reactive intermediates.

Potential Mechanisms of Cytotoxicity

Based on studies of other brominated alkanes, potential mechanisms of toxicity could involve:

  • Oxidative Stress: Metabolism of halogenated alkanes can lead to the formation of free radicals, which can induce oxidative stress within cells.

  • Mitochondrial Dysfunction: Some brominated compounds have been shown to disrupt mitochondrial function and induce apoptosis.

  • DNA Damage: Reactive metabolites can potentially interact with DNA, leading to genotoxicity.

Biological_Effect_Pathway compound (2R,3R)-2,3-dibromo-4-methylpentane metabolism Cellular Metabolism compound->metabolism radicals Reactive Intermediates (Free Radicals) metabolism->radicals stress Oxidative Stress radicals->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Generalized pathway for haloalkane-induced cytotoxicity.

It is crucial to emphasize that this is a generalized pathway and specific experimental studies are required to determine the actual biological effects and mechanisms of action of (2R,3R)-2,3-dibromo-4-methylpentane.

Conclusion

(2R,3R)-2,3-dibromo-4-methylpentane is a chiral haloalkane for which there is a notable lack of comprehensive experimental data. Its properties are largely inferred from computational models and the known chemistry of similar vicinal dibromides. The stereospecific synthesis from (Z)-4-methyl-2-pentene represents a plausible route to obtain this compound for further study. Future research should focus on obtaining experimental data for its physical and spectroscopic properties, as well as conducting in vitro and in vivo studies to elucidate its specific biological activities and toxicological profile. Such data would be invaluable for assessing its potential applications and risks.

References

An In-depth Technical Guide to the Characterization of (2S,3R)-2,3-dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the stereoisomer (2S,3R)-2,3-dibromo-4-methylpentane. The synthesis of this vicinal dibromide is achieved through the stereospecific bromination of (Z)-4-methyl-2-pentene, a reaction that proceeds via an anti-addition mechanism. This document outlines a detailed experimental protocol for this synthesis. Furthermore, it presents a thorough characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate the synthetic pathway and the analytical workflow.

Synthesis of (2S,3R)-2,3-dibromo-4-methylpentane

The synthesis of (2S,3R)-2,3-dibromo-4-methylpentane is achieved by the electrophilic addition of bromine (Br₂) to (Z)-4-methyl-2-pentene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. This anti-addition mechanism is crucial for establishing the desired (2S,3R) stereochemistry.

The stereochemistry of the starting alkene dictates the stereochemistry of the product. To obtain the (2S,3R) diastereomer, the (Z) or cis-isomer of 4-methyl-2-pentene (B213027) must be used as the precursor.

Synthetic Pathway

The overall synthetic scheme is presented below.

G cluster_0 Synthesis of (2S,3R)-2,3-dibromo-4-methylpentane start (Z)-4-methyl-2-pentene reagent + Br₂ intermediate Bromonium Ion Intermediate reagent->intermediate Electrophilic Attack solvent in CCl₄ product (2S,3R)-2,3-dibromo-4-methylpentane intermediate->product Nucleophilic Attack (Br⁻)

Caption: Stereospecific synthesis of (2S,3R)-2,3-dibromo-4-methylpentane.

Experimental Protocols

Materials
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySource
(Z)-4-methyl-2-penteneC₆H₁₂84.16>95%Commercially Available
BromineBr₂159.80899.5%Commercially Available
Carbon TetrachlorideCCl₄153.82AnhydrousCommercially Available
Sodium BicarbonateNaHCO₃84.007-Commercially Available
Anhydrous Magnesium SulfateMgSO₄120.366-Commercially Available
Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (Z)-4-methyl-2-pentene (8.42 g, 0.1 mol) in 40 mL of anhydrous carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (15.98 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred alkene solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted bromine and acidic byproducts. Subsequently, wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure (2S,3R)-2,3-dibromo-4-methylpentane.

Physicochemical and Spectroscopic Characterization

Physical Properties
PropertyValue
Molecular FormulaC₆H₁₂Br₂
Molecular Weight243.97 g/mol [1]
AppearanceColorless to pale yellow liquid
Boiling PointEstimated to be in the range of 180-200 °C
DensityEstimated to be > 1.5 g/mL
Refractive IndexNot available
Spectroscopic Data

The following table summarizes the expected spectroscopic data for (2S,3R)-2,3-dibromo-4-methylpentane based on analysis of structurally similar compounds and predictive models.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.2-4.5 (m, 1H, H-2) ~4.0-4.3 (m, 1H, H-3) ~1.8-2.1 (m, 1H, H-4) ~1.7-1.9 (d, 3H, H-1) ~0.9-1.1 (dd, 6H, H-5 & H-5')
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~60-65 (C-2) ~55-60 (C-3) ~30-35 (C-4) ~20-25 (C-1) ~15-20 (C-5 & C-5')
IR (neat, cm⁻¹) ~2960-2850 (C-H stretching) ~1465, 1370 (C-H bending) ~680-550 (C-Br stretching)
Mass Spectrometry (EI) m/z (relative intensity): 242/244/246 (M⁺, isotopic pattern for 2 Br) 163/165 ([M-Br]⁺) 83 ([M-2Br]⁺) 43 (isopropyl fragment)

Detailed Spectroscopic Analysis

NMR Spectroscopy

The proton and carbon NMR spectra are essential for the structural elucidation of (2S,3R)-2,3-dibromo-4-methylpentane. The chemical shifts are influenced by the electronegativity of the bromine atoms. The protons and carbons directly attached to the bromine atoms (at C-2 and C-3) are expected to be the most downfield shifted. The diastereotopic nature of the methyl groups on the isopropyl moiety may lead to distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum will primarily show characteristic absorptions for C-H bonds in the alkane backbone. The most diagnostic signals will be the C-Br stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, typically between 680 and 550 cm⁻¹.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a triplet of molecular ion peaks (M⁺, M⁺+2, M⁺+4) with an approximate intensity ratio of 1:2:1. Fragmentation will likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Characterization Workflow

The logical workflow for the characterization of the synthesized compound is depicted below.

G cluster_workflow Characterization Workflow Start Synthesized Product ((2S,3R)-2,3-dibromo-4-methylpentane) Purification Purification (Vacuum Distillation) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the purification and spectroscopic characterization.

Conclusion

This technical guide has detailed the stereospecific synthesis of (2S,3R)-2,3-dibromo-4-methylpentane from (Z)-4-methyl-2-pentene and provided a comprehensive characterization protocol. The information presented, including detailed experimental procedures, tabulated spectroscopic data, and illustrative diagrams, serves as a valuable resource for researchers in organic synthesis and drug development who may utilize this or similar halogenated compounds as intermediates or scaffolds. The outlined characterization workflow ensures the purity and structural integrity of the synthesized molecule.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known theoretical and inferred experimental properties of 2,3-Dibromo-4-methylpentane. Due to a notable lack of specific experimental data in publicly available literature, this document combines computed theoretical values with established principles of organic chemistry to offer a robust profile of this vicinal dibromide. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in the characteristics and potential applications of this halogenated alkane.

Chemical Identity and Structure

This compound is a halogenated derivative of 4-methylpentane. Its structure features two bromine atoms on adjacent carbons (positions 2 and 3), classifying it as a vicinal dibromide. The presence of a chiral center at carbon 3 and another at carbon 2 gives rise to stereoisomers.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 84189-17-3[1][2]
Molecular Formula C₆H₁₂Br₂[1][2]
SMILES CC(C)C(C(C)Br)Br[1]
InChI InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3[1]
InChIKey BLKGASDZOMDLNX-UHFFFAOYSA-N[1]

Theoretical and Physical Properties

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 243.97 g/mol [1]
Exact Mass 243.92853 Da[1][2]
Monoisotopic Mass 241.93058 Da[1]
XLogP3 3.6[1][3]
Hydrogen Bond Donor Count 0[1][3]
Hydrogen Bond Acceptor Count 0[1][3]
Rotatable Bond Count 2[1][3]
Topological Polar Surface Area 0 Ų[1][3]
Heavy Atom Count 8[1]
Complexity 61.5[1][3]

Note on Physical State and Solubility: Based on its molecular weight and structure, this compound is expected to be a liquid at room temperature. Its nonpolar nature, as indicated by the high XLogP3 value, suggests it would be soluble in organic solvents like ethers, hydrocarbons, and chlorinated solvents, and poorly soluble in water.

Spectroscopic Properties (Theoretical)

Predicting the spectroscopic characteristics of a molecule is crucial for its identification and characterization. Although experimental spectra for this compound are not available, we can predict the key features based on its structure.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be complex due to the presence of stereoisomers and diastereotopic protons. However, we can predict the approximate chemical shifts and splitting patterns for the different proton environments.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentApproximate Chemical Shift (ppm)Multiplicity
-CH(Br)-CH₃4.0 - 4.5Doublet
-CH(Br)-CH(CH₃)₂3.8 - 4.3Doublet of doublets
-CH(CH₃)₂2.0 - 2.5Multiplet
-CH(Br)-CH₃1.7 - 2.0Doublet
-CH(CH₃)₂0.9 - 1.2Doublets

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, assuming a chiral, asymmetric environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentApproximate Chemical Shift (ppm)
-C(Br)-50 - 65
-C(Br)-50 - 65
-CH(CH₃)₂30 - 40
-CH₃ (attached to C2)20 - 30
-CH₃ (isopropyl)15 - 25
-CH₃ (isopropyl)15 - 25

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by absorptions corresponding to C-H and C-Br bonds.

Table 5: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane) stretch2850 - 3000Strong
C-H (alkane) bend1350 - 1480Medium
C-Br stretch500 - 600Strong

3.4. Mass Spectrometry (Predicted)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The molecular ion peak (M⁺) would appear as a triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation would likely involve the loss of bromine atoms and alkyl groups.

Synthesis and Reactivity

4.1. Synthesis

A common and effective method for the synthesis of vicinal dibromides like this compound is the electrophilic addition of bromine (Br₂) to the corresponding alkene, in this case, 4-methyl-2-pentene (B213027).

Synthesis_Workflow Alkene 4-Methyl-2-pentene Intermediate Cyclic Bromonium Ion Intermediate Alkene->Intermediate Electrophilic attack Reagent Bromine (Br₂) in an inert solvent (e.g., CH₂Cl₂) Reagent->Intermediate Product This compound (Racemic mixture of diastereomers) Intermediate->Product Nucleophilic attack by Br⁻

Synthetic pathway for this compound.

Experimental Protocol: General Procedure for Alkene Bromination

  • Dissolution: Dissolve 4-methyl-2-pentene in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask. The reaction should be protected from light to prevent radical side reactions.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene.

  • Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Workup: Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

4.2. Reactivity

As a vicinal dibromide, this compound is expected to undergo several characteristic reactions, primarily elimination reactions.

  • Dehydrobromination: Treatment with a strong base (e.g., potassium hydroxide (B78521) in ethanol) would likely lead to the formation of bromoalkenes and dienes through the elimination of HBr.

  • Reductive Dehalogenation: Reaction with reducing agents, such as zinc dust or iodide ions, would result in the formation of the parent alkene, 4-methyl-2-pentene. This reaction is a common test for vicinal dihalides.[4][5]

Reactivity_Pathways Start This compound Elimination Dehydrobromination Start->Elimination Reaction with Reduction Reductive Dehalogenation Start->Reduction Reaction with Base Strong Base (e.g., KOH/EtOH) Base->Elimination Reducer Reducing Agent (e.g., Zn, I⁻) Reducer->Reduction Products_E Bromoalkenes / Dienes Elimination->Products_E Product_R 4-Methyl-2-pentene Reduction->Product_R

Key reactivity pathways of this compound.

Toxicological and Safety Profile (Inferred)

Specific toxicological data for this compound is not available. However, based on the general properties of halogenated hydrocarbons, certain precautions should be taken.

  • General Toxicity: Halogenated alkanes can exhibit moderate to high toxicity upon inhalation, ingestion, or skin absorption.[6] Brominated compounds, in particular, tend to be more toxic.[6]

  • Metabolism and Persistence: These compounds are often fat-soluble and can accumulate in fatty tissues.[6] Their metabolism can sometimes lead to the formation of reactive intermediates.

  • Potential for Genotoxicity: Some halogenated hydrocarbons have been shown to be mutagenic and clastogenic, capable of damaging DNA.[7]

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a vicinal dibromide for which a significant amount of theoretical data can be computed, providing valuable insights into its chemical and physical properties. While experimental validation is currently lacking in the public domain, the principles of organic chemistry allow for reliable predictions of its spectroscopic characteristics, synthetic routes, and reactivity. This guide serves as a foundational resource for scientists and researchers, enabling a better understanding of this compound and paving the way for future experimental investigation and potential applications.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dibromo-4-methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dibromo-4-methylpentane in organic synthesis. The primary application highlighted is its role as a precursor in the synthesis of alkynes through double dehydrobromination. A potential application in the synthesis of alkenes via dehalogenation is also discussed.

Application 1: Synthesis of 4-Methyl-2-pentyne (B1585047) via Double Dehydrobromination

This compound serves as a key starting material for the synthesis of 4-methyl-2-pentyne, an internal alkyne. This transformation is achieved through a double dehydrobromination reaction, which involves the elimination of two equivalents of hydrogen bromide using a strong base. This method is a common and effective way to introduce a carbon-carbon triple bond into a molecule.[1][2]

Reaction Scheme:
Experimental Protocol

This protocol is based on established procedures for the dehydrobromination of vicinal dibromides.[2][3]

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ice-salt bath

  • Dry ice-acetone condenser

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser. Ensure all glassware is thoroughly dried.

  • In a well-ventilated fume hood, condense liquid ammonia into the flask, cooled with an ice-salt bath.

  • Slowly add sodium amide (2.2 equivalents) to the liquid ammonia with vigorous stirring.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add the solution of the dibromide dropwise to the sodium amide suspension in liquid ammonia over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours, maintaining the temperature with the ice-salt bath.

  • Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride to neutralize any excess sodium amide.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add cold water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation to obtain the crude 4-methyl-2-pentyne.

  • The product can be further purified by fractional distillation.

Quantitative Data
ProductStarting MaterialReagentSolventYieldReference
4-Methyl-2-pentyneThis compoundSodium amideLiquid ammonia68.5%[3]

Potential Application 2: Synthesis of 4-Methyl-2-pentene via Dehalogenation

Proposed Reaction Scheme:
Proposed Experimental Protocol

This protocol is adapted from general procedures for the zinc-mediated dehalogenation of vicinal dibromides.

Materials:

  • This compound

  • Zinc dust

  • Ethanol (B145695) or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place zinc dust (1.5 equivalents).

  • Add a solvent such as ethanol or acetic acid to the flask.

  • Add a solution of this compound (1 equivalent) in the same solvent to the zinc suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and zinc bromide.

  • Dilute the filtrate with water and extract the product with a low-boiling organic solvent like diethyl ether or pentane.

  • Wash the organic extract with a saturated solution of sodium bicarbonate (if acetic acid was used as a solvent) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation to obtain the crude 4-methyl-2-pentene.

  • Further purification can be achieved by fractional distillation.

Visualizations

Dehydrobromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware setup Assemble Flask, Condenser, Stirrer, Dropping Funnel start->setup cool Cool Flask (Ice-Salt Bath) setup->cool add_nh3 Condense Liquid NH3 cool->add_nh3 add_nanh2 Add NaNH2 add_nh3->add_nanh2 add_dibromide Add Dibromide Solution (Dropwise) add_nanh2->add_dibromide dissolve Dissolve Dibromide in Ether/THF dissolve->add_dibromide stir Stir for 2-3 hours add_dibromide->stir quench Quench with NH4Cl stir->quench evaporate Evaporate NH3 quench->evaporate extract Extract with Ether evaporate->extract wash_dry Wash & Dry extract->wash_dry distill Fractional Distillation wash_dry->distill product 4-Methyl-2-pentyne distill->product

Caption: Experimental workflow for the synthesis of 4-methyl-2-pentyne.

Reaction_Pathways cluster_alkyne Alkyne Synthesis cluster_alkene Alkene Synthesis (Proposed) start This compound reagent1 2 NaNH2 / liq. NH3 start->reagent1 Double Dehydrobromination reagent2 Zn / EtOH or AcOH start->reagent2 Dehalogenation product1 4-Methyl-2-pentyne reagent1->product1 product2 4-Methyl-2-pentene reagent2->product2

References

Application Notes and Protocols for the Stereospecific Synthesis of 2,3-Dibromo-4-methylpentane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of the diastereomers of 2,3-dibromo-4-methylpentane. The ability to selectively synthesize specific stereoisomers of a molecule is of paramount importance in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. These protocols focus on the controlled bromination of (E)- and (Z)-4-methyl-2-pentene to yield the corresponding anti and syn diastereomers.

The synthesis of the anti-diastereomers, the ((2R,3S)/(2S,3R)) enantiomeric pair, is achieved through the well-established electrophilic addition of bromine (Br₂), which proceeds via a bromonium ion intermediate, leading to a stereospecific anti-addition.[1][2] The synthesis of the syn-diastereomers, the ((2R,3R)/(2S,3S)) enantiomeric pair, requires a less common approach to achieve syn-dibromination. A modern method involving a vicinal double electrophilic activation strategy is presented, offering a pathway to these challenging stereoisomers.[3][4]

Detailed experimental procedures, data presentation in tabular format, and visualizations of the reaction pathways and experimental workflows are provided to aid researchers in the successful synthesis and characterization of these compounds.

Stereochemical Pathways

The stereochemical outcome of the dibromination of 4-methyl-2-pentene (B213027) is dependent on both the geometry of the starting alkene ((E) or (Z)) and the nature of the brominating agent, which dictates whether the addition is anti or syn.

Anti-Addition Pathway

The reaction of an alkene with molecular bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in overall anti-addition of the two bromine atoms.[1][2]

  • Bromination of (E)-4-methyl-2-pentene yields the anti-diastereomers: (2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane (a racemic mixture).

  • Bromination of (Z)-4-methyl-2-pentene yields the other pair of anti-diastereomers, which in this specific case are also (2R,3S) and (2S,3R) due to the naming conventions, but will be a different diastereomer from the one obtained from the (E) isomer. For simpler alkenes like 2-butene, the (E)-isomer gives a meso compound and the (Z)-isomer gives a racemic mixture.[5]

anti_addition cluster_E (E)-4-methyl-2-pentene cluster_Z (Z)-4-methyl-2-pentene cluster_products_E anti-Diastereomers (Racemic) cluster_products_Z syn-Diastereomers (Racemic) E_alkene Br2 Br₂ E_alkene->Br2 anti-addition Z_alkene Br2_Z Br₂ Z_alkene->Br2_Z anti-addition product_E1 (2R,3S)-2,3-dibromo-4-methylpentane Br2->product_E1 product_E2 (2S,3R)-2,3-dibromo-4-methylpentane Br2->product_E2 product_Z1 (2R,3R)-2,3-dibromo-4-methylpentane product_Z2 (2S,3S)-2,3-dibromo-4-methylpentane Br2_Z->product_Z1 Br2_Z->product_Z2

Caption: Anti-addition of bromine to (E)- and (Z)-4-methyl-2-pentene.

Syn-Addition Pathway

Achieving syn-dibromination is more challenging and cannot be accomplished with Br₂ alone. A contemporary method involves the use of a thianthrenium dication, which acts as a doubly electrophilic alkene activator. This allows for the simultaneous activation of both carbons of the double bond from the same face, leading to a syn-addition of the two bromine atoms after subsequent displacement by bromide ions.[3][4]

  • Syn-dibromination of (E)-4-methyl-2-pentene yields the syn-diastereomers: (2R,3R)-2,3-dibromo-4-methylpentane and (2S,3S)-2,3-dibromo-4-methylpentane (a racemic mixture).

  • Syn-dibromination of (Z)-4-methyl-2-pentene yields the anti-diastereomers: (2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane (a racemic mixture).

syn_addition cluster_E (E)-4-methyl-2-pentene cluster_Z (Z)-4-methyl-2-pentene cluster_products_E syn-Diastereomers (Racemic) cluster_products_Z anti-Diastereomers (Racemic) E_alkene syn_reagent Thianthrenium Dication + Bromide Source E_alkene->syn_reagent syn-addition Z_alkene syn_reagent_Z Thianthrenium Dication + Bromide Source Z_alkene->syn_reagent_Z syn-addition product_E1 (2R,3R)-2,3-dibromo-4-methylpentane syn_reagent->product_E1 product_E2 (2S,3S)-2,3-dibromo-4-methylpentane syn_reagent->product_E2 product_Z1 (2R,3S)-2,3-dibromo-4-methylpentane product_Z2 (2S,3R)-2,3-dibromo-4-methylpentane syn_reagent_Z->product_Z1 syn_reagent_Z->product_Z2 experimental_workflow cluster_anti Protocol 1: Anti-Dibromination cluster_syn Protocol 2: Syn-Dibromination A1 Dissolve Alkene in CH₂Cl₂ A2 Cool to 0°C A1->A2 A3 Dropwise addition of Br₂ in CH₂Cl₂ A2->A3 A4 Quench with Na₂S₂O₃ A3->A4 A5 Aqueous Work-up (NaHCO₃, Brine) A4->A5 A6 Dry with MgSO₄ A5->A6 A7 Concentrate A6->A7 A8 Purify (Distillation or Chromatography) A7->A8 S1 Dissolve TTO in CH₂Cl₂ under N₂ S2 Cool to -78°C S1->S2 S3 Add Tf₂O S2->S3 S4 Add Alkene Solution S3->S4 S5 Add TBAB S4->S5 S6 Warm to Room Temperature S5->S6 S7 Quench and Work-up S6->S7 S8 Purify (Chromatography) S7->S8

References

Application Notes and Protocols: Dehydrobromination of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the dehydrobromination of 2,3-dibromo-4-methylpentane, a classic example of a double elimination reaction to synthesize the alkyne, 4-methyl-2-pentyne (B1585047). Detailed experimental protocols for the synthesis of the dibrominated precursor and its subsequent conversion to the alkyne are presented. The reaction mechanism, stereochemical considerations, and potential side products are discussed in detail. Quantitative data on reaction yields under various conditions are summarized for comparative analysis.

Introduction

The dehydrobromination of vicinal dibromides is a fundamental transformation in organic synthesis, providing a reliable route to alkynes. The reaction proceeds via a twofold E2 (elimination, bimolecular) mechanism, requiring a strong base to abstract two protons and expel two bromide ions from adjacent carbon atoms. This compound serves as an excellent substrate to illustrate this reaction, leading to the formation of 4-methyl-2-pentyne, a valuable intermediate in the synthesis of more complex molecules and polymers.[1] This document outlines the key aspects of this reaction, offering practical guidance for its successful implementation in a laboratory setting.

Reaction Mechanism and Stereochemistry

The dehydrobromination of this compound is a concerted, stepwise process involving two successive E2 eliminations.[1] Each E2 step requires an anti-periplanar arrangement of the proton to be abstracted and the bromide leaving group. This stereochemical requirement has significant implications for the reaction rate and the stereochemistry of the intermediate vinyl bromide and the final alkyne product.

The reaction proceeds as follows:

  • First Dehydrobromination: A strong base abstracts a proton from either C2 or C3. For the E2 mechanism to occur, the hydrogen and the bromine on the adjacent carbon must be in an anti-periplanar conformation. This leads to the formation of a vinylic bromide intermediate.

  • Second Dehydrobromination: A second equivalent of the strong base abstracts a proton from the vinylic bromide. Again, an anti-periplanar relationship between the remaining proton and bromine is required for the second elimination to occur, forming the triple bond of the alkyne.

The stereochemistry of the starting this compound diastereomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) will influence the required conformations for elimination and can affect the overall reaction kinetics. The E2 mechanism's strict stereochemical demands ensure a high degree of control over the reaction, generally leading to a single alkyne product.

Quantitative Data

The yield of 4-methyl-2-pentyne is highly dependent on the choice of base, solvent, and reaction temperature. Below is a summary of reported yields under different conditions.

Starting MaterialBaseSolventTemperatureYield of 4-methyl-2-pentyne (%)Reference
This compoundSodium amide (NaNH₂)Liquid Ammonia (B1221849)-33°C68.5[H.N. Miller et. al., J. Org. Chem., 19, 1882 (1954)][2]
Halogenated hydrocarbonsMeOR (Me = K, Na; R = H, CH₃, t-C₄H₉)Dimethyl sulfoxide (B87167) (DMSO)40-120°C70.8 (in one example)[RU2228323C2][2]
2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentane mixturePotassium alcoholate(sealed tube)170-180°C32[V. Ipatiev, ZhORKH, 27, no. 7, 387, (1895)][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methyl-2-pentene (B213027)

This procedure outlines the bromination of 4-methyl-2-pentene to yield the vicinal dibromide precursor.

Materials:

  • 4-Methyl-2-pentene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood).

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methyl-2-pentene (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Protocol 2: Dehydrobromination of this compound to 4-Methyl-2-pentyne using Sodium Amide in Liquid Ammonia

This protocol describes the double dehydrobromination using a strong base.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry ether or tetrahydrofuran (B95107) (THF)

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Ammonium (B1175870) chloride (for quenching)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube.

  • Cool the flask to -78°C (dry ice/acetone bath) and condense liquid ammonia into the flask.

  • Carefully add sodium amide (at least 2 equivalents) to the liquid ammonia with stirring.

  • Slowly add a solution of this compound (1 equivalent) in a minimal amount of dry ether or THF to the sodium amide suspension.

  • After the addition is complete, remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and carefully remove the solvent by distillation.

  • The crude 4-methyl-2-pentyne can be purified by fractional distillation.

Potential Side Products

The primary side products in the dehydrobromination of vicinal dibromides are isomeric alkynes and allenes. The formation of these byproducts is influenced by the base strength and reaction conditions.

  • Isomeric Alkynes: With a sufficiently strong base and under certain conditions, the initially formed alkyne can isomerize to a more stable internal alkyne or a terminal alkyne.

  • Allenes: Allenes can be formed as intermediates or byproducts, particularly if the substrate structure favors their formation. However, in the case of this compound, the formation of 4-methyl-2,3-pentadiene is less likely to be the major product under typical dehydrobromination conditions designed to favor alkyne formation. The use of very strong bases can sometimes lead to the formation of allenes as byproducts.[]

Careful control of reaction conditions, such as temperature and the choice of base, is crucial to maximize the yield of the desired alkyne and minimize the formation of these side products.

Visualizations

Dehydrobromination_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_3_dibromo This compound vinyl_bromide Vinylic Bromide Intermediate 2_3_dibromo->vinyl_bromide - HBr (E2) Strong Base alkyne 4-Methyl-2-pentyne vinyl_bromide->alkyne - HBr (E2) Strong Base

Caption: Reaction pathway for the dehydrobromination of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_dehydrobromination Dehydrobromination cluster_product Final Product start 4-Methyl-2-pentene bromination Bromination (Br2, CH2Cl2) start->bromination dibromide This compound bromination->dibromide reaction Reaction with Strong Base (e.g., NaNH2 in NH3) dibromide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation) workup->purification product 4-Methyl-2-pentyne purification->product

Caption: Experimental workflow for the synthesis of 4-methyl-2-pentyne.

References

Application Notes and Protocols: Grignard Reaction of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Reaction of Vicinal Dihalides with Magnesium

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used in organic synthesis for the formation of new carbon-carbon bonds.[1][2][3] They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[1][4] However, the structure of the organic halide can significantly influence the outcome of the reaction.

When two halogen atoms are present in the starting material, the reaction pathway is highly dependent on their relative positions.[5][6] In the case of 2,3-dibromo-4-methylpentane, the bromine atoms are on adjacent carbons, a configuration known as a vicinal dihalide. The reaction of vicinal dihalides with magnesium does not typically yield a stable Grignard reagent.[7][8] Instead, an elimination reaction is the predominant pathway, leading to the formation of an alkene.[5][6]

This occurs because the initial formation of a carbon-magnesium bond at one of the bromine-bearing carbons creates a highly reactive intermediate. This intermediate readily undergoes an intramolecular E2-like elimination, where the organometallic carbon displaces the adjacent bromide, resulting in the formation of a double bond and magnesium bromide.

Expected Reaction Pathway:

The primary reaction of this compound with magnesium metal is an elimination to yield 4-methyl-2-pentene (B213027).

Potential Side Reactions:

While elimination is the major pathway, other side reactions common to Grignard syntheses can occur, albeit to a lesser extent:

  • Wurtz-Type Coupling: A newly formed organomagnesium intermediate can react with a molecule of the starting dihalide, leading to a homocoupled dimer.[9][10][11] Controlling factors such as slow addition of the halide and maintaining a low reaction temperature can minimize this side reaction.[2][11]

  • Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any protic source, such as water or alcohols, to form an alkane.[1][8] Therefore, strictly anhydrous conditions are critical for the success of any Grignard reaction.[2][4][12]

Experimental Protocols

This protocol describes the procedure for reacting this compound with magnesium. The expected outcome is the synthesis of 4-methyl-2-pentene via an elimination reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEq.
This compoundC₆H₁₂Br₂243.9612.2 g (50 mmol)1.0
Magnesium TurningsMg24.311.46 g (60 mmol)1.2
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
Iodine (crystal)I₂253.811 small crystal-
Saturated aq. NH₄ClNH₄Cl53.4950 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Procedure

1. Apparatus Setup:

  • All glassware (a 250 mL three-neck round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[13]

  • The flask is equipped with a magnetic stir bar. The condenser and dropping funnel are fitted to the flask, and the setup is protected from atmospheric moisture with drying tubes filled with calcium chloride.

2. Magnesium Activation:

  • Place the magnesium turnings into the reaction flask.

  • Add a single crystal of iodine as an initiator.[11][14] Gently warm the flask under a nitrogen atmosphere until the purple color of the iodine sublimes and then disappears, indicating the activation of the magnesium surface.[11]

  • Allow the flask to cool to room temperature.

3. Reaction Initiation and Execution:

  • Prepare a solution of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Add approximately 5 mL of this solution to the activated magnesium. The reaction should initiate, evidenced by the appearance of a gray, cloudy suspension and gentle refluxing of the ether.[2][14] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Once the reaction has initiated, add the remaining dibromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition helps to minimize the Wurtz coupling side reaction.[11] The total addition time should be approximately 30-45 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The disappearance of the magnesium turnings indicates the end of the reaction.

4. Quenching and Work-up:

  • Cool the reaction flask in an ice-water bath.

  • Slowly and cautiously add 50 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise through the dropping funnel to quench the reaction and any unreacted magnesium.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

5. Product Isolation and Characterization:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the diethyl ether solvent using a rotary evaporator.

  • The resulting liquid crude product is expected to be primarily 4-methyl-2-pentene.

  • Purify the product by simple distillation, collecting the fraction boiling at approximately 54-56°C.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 4-methyl-2-pentene.

Data Presentation

Table 1: Physical Properties of Reactant and Expected Product
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundCH₃CH(Br)CH(Br)CH(CH₃)₂243.96~205-207~1.58
4-Methyl-2-penteneCH₃CH=CHCH(CH₃)₂84.1654-56~0.67
Table 2: Hypothetical Reaction Parameters and Yields
ParameterValueNotes
Reaction Time1.5 hoursIncludes addition and subsequent stirring.
Reaction Temperature~35°CMaintained by the reflux of diethyl ether.
Theoretical Yield4.21 gBased on 50 mmol of this compound.
Expected Isolated Yield ~3.0 - 3.6 g (70-85%) Yields can vary based on conditions and purity of reagents.

Visualizations

Reaction_Pathway reactant This compound (CH₃)₂CHCH(Br)CH(Br)CH₃ intermediate [ Organomagnesium Intermediate ] (Unstable) reactant->intermediate + Mg (in Ether) mg Mg product 4-Methyl-2-pentene (CH₃)₂CHCH=CHCH₃ intermediate->product Fast Elimination mgbr2 MgBr₂

Caption: Reaction pathway of this compound with magnesium.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation arrow arrow p1 Dry Glassware p2 Activate Mg with I₂ r2 Initiate Reaction p2->r2 r1 Prepare Dihalide Solution in Anhydrous Ether r1->r2 r3 Slow Dropwise Addition of Dihalide r2->r3 r4 Stir to Completion r3->r4 w1 Quench with aq. NH₄Cl r4->w1 w2 Separate Layers w1->w2 w3 Extract Aqueous Layer w2->w3 w4 Dry Organic Layer (Na₂SO₄) w3->w4 w5 Filter & Evaporate Solvent w4->w5 w6 Purify by Distillation w5->w6 end end w6->end Characterization (NMR, IR)

Caption: Generalized workflow for the reaction of a dihalide with magnesium.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 2,3-Dibromo-4-methylpentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,3-Dibromo-4-methylpentane isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the principles, experimental protocols, and expected data for the structural elucidation and differentiation of the diastereomers of this compound.

Introduction

This compound (C₆H₁₂Br₂) is a halogenated alkane with two chiral centers, leading to the existence of diastereomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The precise identification and characterization of these isomers are crucial in various fields, including synthetic chemistry and drug development, where stereochemistry can significantly impact biological activity. NMR and MS are powerful analytical techniques for this purpose.

Molecular Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₂Br₂[1][2][3]

  • Molecular Weight: 243.97 g/mol [2][3]

  • CAS Number: 84189-17-3[1]

Analytical Workflow

The overall workflow for the analysis of this compound isomers involves sample preparation, data acquisition using NMR and MS, and subsequent data analysis to determine the isomeric composition and structure.

analytical_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation prep Sample Dissolution (e.g., CDCl₃ for NMR, Hexane (B92381) for GC-MS) nmr NMR Spectroscopy (¹H, ¹³C, COSY) prep->nmr ms GC-MS Analysis (EI) prep->ms nmr_analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Stereochemistry) nmr->nmr_analysis ms_analysis MS Data Analysis (Molecular Ion, Isotopic Pattern, Fragmentation) ms->ms_analysis structure Isomer Identification & Structural Elucidation nmr_analysis->structure ms_analysis->structure

Caption: Overall analytical workflow for isomer analysis.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a primary technique for determining the molecular weight and fragmentation pattern of this compound isomers.

Expected Mass Spectrum Data

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in approximately a 1:1 ratio).[4] This results in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. Fragmentation of branched alkanes is typically dominated by cleavage at the branching points, leading to the formation of more stable carbocations.[5][6]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)IonComments
242, 244, 246[C₆H₁₂Br₂]⁺Molecular ion cluster. The presence of this triplet confirms the presence of two bromine atoms.
163, 165[C₆H₁₂Br]⁺Loss of one bromine radical (•Br). The doublet pattern is characteristic of a single bromine atom.
83[C₆H₁₁]⁺Loss of two bromine atoms.
57[C₄H₉]⁺Cleavage at the C3-C4 bond, forming a stable tertiary carbocation. This is expected to be a major fragment.
43[C₃H₇]⁺Isopropyl cation, also a stable and likely abundant fragment.
41[C₃H₅]⁺Allyl cation, from rearrangement and fragmentation.
29[C₂H₅]⁺Ethyl cation.
Fragmentation Pathway

The fragmentation of this compound upon electron impact will primarily involve the loss of bromine and cleavage at the branched carbon, leading to the formation of stable carbocations.

fragmentation_pathway M [C₆H₁₂Br₂]⁺˙ m/z 242, 244, 246 F1 [C₆H₁₂Br]⁺ m/z 163, 165 M->F1 - •Br F2 [C₄H₉]⁺ m/z 57 M->F2 - C₂H₃Br₂ F1->F2 - HBr F3 [C₃H₇]⁺ m/z 43 F1->F3 - C₃H₅Br

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting chromatogram to separate isomers and examine the mass spectrum of each peak to identify the molecular ion and fragmentation patterns.

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of the diastereomers of this compound. Due to the presence of chiral centers, the protons on the methylene (B1212753) and methine groups can be diastereotopic, leading to more complex spectra than might be expected from a simple first-order analysis.[8]

Expected ¹H NMR Data

The chemical shifts are influenced by the electronegative bromine atoms and the alkyl groups. The coupling constants (J-values) will be critical for determining the relative stereochemistry of the two bromine atoms. For diastereomers, distinct chemical shifts and coupling patterns are expected.[9][10]

Table 2: Predicted ¹H NMR Data (in CDCl₃) for a Diastereomer of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (at C1)~1.8Doublet~7
CH (at C2)~4.2Multiplet-
CH (at C3)~4.0Multiplet-
CH (at C4)~2.2Multiplet-
(CH₃)₂ (at C4)~1.1Doublet~7
Expected ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine will be significantly downfield.

Table 3: Predicted ¹³C NMR Data (in CDCl₃) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃)~20-25
C2 (CHBr)~55-65
C3 (CHBr)~50-60
C4 (CH)~35-45
C5, C6 ((CH₃)₂)~15-20
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Conclusion

The combined application of NMR and mass spectrometry provides a powerful and comprehensive approach for the unambiguous identification and structural characterization of this compound isomers. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and provides structural clues through fragmentation analysis. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and, crucially, allows for the differentiation of diastereomers based on their unique chemical shifts and coupling constants. The protocols and expected data presented in these notes serve as a valuable resource for researchers engaged in the synthesis and analysis of halogenated organic compounds.

References

Application Notes and Protocols for the Synthesis of Substituted Alkenes from 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted alkenes is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical industry for the construction of complex molecular scaffolds and pharmacophores. 2,3-Dibromo-4-methylpentane is a readily accessible vicinal dihalide that serves as a versatile precursor for the synthesis of various substituted pentenes through dehydrobromination reactions. This application note provides detailed protocols for the selective synthesis of different alkene isomers from this compound by employing different reaction conditions, specifically the choice of base.

Principles of Dehydrobromination

The synthesis of alkenes from this compound proceeds via an E2 (bimolecular elimination) reaction mechanism. This reaction involves the removal of a proton and a bromide ion in a single, concerted step, leading to the formation of a double bond. The regioselectivity of this reaction, which dictates the position of the newly formed double bond, is primarily governed by the nature of the base employed.

  • Zaitsev's Rule : In the presence of a strong, non-bulky base, the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. This is known as the Zaitsev product.[1][2][3]

  • Hofmann's Rule : When a sterically hindered (bulky) base is used, the reaction preferentially forms the less substituted alkene, known as the Hofmann product. This is due to the bulky base preferentially abstracting the more accessible, less sterically hindered proton.[4][5][6]

Furthermore, as a vicinal dihalide, this compound can undergo a double elimination to yield an alkyne, particularly with a very strong base like sodium amide.[7][8][9] This application note will focus on the controlled single elimination to produce alkene isomers.

Applications

The selective synthesis of alkene isomers is critical in drug development and medicinal chemistry. The position of a double bond within a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic properties. The protocols described herein provide reliable methods for accessing specific isomers of 4-methylpentene, which can be valuable intermediates in the synthesis of more complex drug candidates.

Experimental Protocols

Two primary protocols are presented for the selective synthesis of either the Zaitsev or Hofmann elimination product from this compound.

Protocol 1: Synthesis of 4-methyl-2-pentene (B213027) (Zaitsev Product)

This protocol utilizes a strong, non-bulky base, sodium ethoxide, to favor the formation of the more substituted alkene, 4-methyl-2-pentene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (2.2 eq) to the solution. The reaction is exothermic, so the addition may need to be controlled.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield 4-methyl-2-pentene.

Protocol 2: Synthesis of 4-methyl-1-pentene (B8377) (Hofmann Product)

This protocol employs a bulky base, potassium tert-butoxide, to promote the formation of the less substituted alkene, 4-methyl-1-pentene.[10]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (2.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-methyl-1-pentene by fractional distillation.

Data Presentation

The expected product distribution and key analytical data for the starting material and products are summarized below.

Table 1: Expected Product Distribution from the Dehydrobromination of this compound

BaseMajor ProductMinor Product(s)Expected Major Product Yield
Sodium Ethoxide (NaOEt)4-methyl-2-pentene (Zaitsev)4-methyl-1-pentene~70-80%
Potassium tert-Butoxide (KOtBu)4-methyl-1-pentene (Hofmann)4-methyl-2-pentene~60-70%

Table 2: Key Spectroscopic Data for Reactant and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, CDCl₃)Key IR Absorptions (cm⁻¹)
This compoundC₆H₁₂Br₂243.970.9-1.2 (m, 9H), 2.0-2.5 (m, 1H), 4.0-4.5 (m, 2H)2960 (C-H), 1370 (C-H bend), 680 (C-Br)
4-methyl-2-penteneC₆H₁₂84.16~5.4 (m, 2H), ~2.3 (m, 1H), ~1.7 (d, 3H), ~0.9 (d, 6H)3020 (=C-H), 1670 (C=C), 965 (trans =C-H bend)
4-methyl-1-penteneC₆H₁₂84.16~5.7 (m, 1H), ~4.9 (m, 2H), ~2.0 (t, 2H), ~1.6 (m, 1H), ~0.9 (d, 6H)3080 (=C-H), 1640 (C=C), 910 (=C-H bend)

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Products This compound This compound 4-methyl-2-pentene 4-methyl-2-pentene This compound->4-methyl-2-pentene NaOEt (Zaitsev) 4-methyl-1-pentene 4-methyl-1-pentene This compound->4-methyl-1-pentene KOtBu (Hofmann) Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Reflux Reflux Base Addition->Reflux Workup Workup Reflux->Workup Extraction Extraction Workup->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Product Product Purification->Product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2,3-Dibromo-4-methylpentane in nucleophilic substitution and elimination reactions. Detailed protocols for key transformations are provided, along with a discussion of the mechanistic pathways. The information herein is intended to serve as a foundational guide for the synthetic utilization of this vicinal dibromide in research and development settings.

Introduction

This compound is a vicinal dibromide, a class of organic compounds characterized by the presence of two bromine atoms on adjacent carbon atoms. This structural motif imparts a unique reactivity profile, making it a substrate for both nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed. Strong, sterically unhindered nucleophiles may lead to substitution products, while strong, bulky bases typically favor elimination. Understanding the interplay of these factors is crucial for the successful application of this compound in synthetic strategies.

Competing Reaction Pathways: Substitution vs. Elimination

The primary reaction pathways for this compound involve either the substitution of one or both bromine atoms by a nucleophile (SN2) or the elimination of two equivalents of hydrogen bromide to form an alkyne (E2).

G sub This compound subst Substitution Product(s) (e.g., Diazide, Dicyanide, Diol) sub->subst Nucleophile (e.g., N3-, CN-, OH-) Sɴ2 Pathway elim Elimination Product (4-Methyl-2-pentyne) sub->elim Strong Base (e.g., NaNH2) E2 Pathway

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Vicinal dibromides and many of the reagents described are hazardous and should be handled with care.

Protocol 1: Dehydrobromination to 4-Methyl-2-pentyne (B1585047)

This protocol is based on the established procedure for the dehydrobromination of this compound to yield 4-Methyl-2-pentyne.[1] This E2 elimination reaction is a common and efficient method for the synthesis of alkynes from vicinal dibromides.[2][3][4][5][6][7]

Reaction Scheme:

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is dry.

  • Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • Dissolve this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension.

  • Allow the reaction to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.

  • After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia ceases.

  • Allow the ammonia to evaporate in the fume hood.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product, 4-Methyl-2-pentyne.

  • The product can be further purified by distillation.

Quantitative Data:

SubstrateReagentSolventTemperatureReaction TimeProductYieldReference
This compoundSodium amideLiquid Ammonia-78 °C2-3 h4-Methyl-2-pentyne68.5%[1]
Protocol 2: Synthesis of 2,3-Diazido-4-methylpentane (Generalized Procedure)

This protocol describes a generalized procedure for the nucleophilic substitution of this compound with sodium azide (B81097) to form the corresponding vicinal diazide. This reaction typically proceeds via an SN2 mechanism. The resulting diazide can be a precursor to vicinal diamines.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous DMF or DMSO to dissolve the substrate.

  • Add sodium azide (2.2 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of water and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove the solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Outcome (Qualitative):

SubstrateNucleophileProductReaction Type
This compoundAzide (N₃⁻)2,3-Diazido-4-methylpentaneSN2
Protocol 3: Synthesis of 4-Methylpentane-2,3-dinitrile (Generalized Procedure)

This protocol outlines a general method for the reaction of this compound with a cyanide salt to produce the corresponding dinitrile. This nucleophilic substitution also typically follows an SN2 pathway.

Reaction Scheme:

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (B145695) or a polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or a suitable polar aprotic solvent.

  • Add sodium cyanide or potassium cyanide (2.2 eq.).

  • Heat the mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate to obtain the crude dinitrile.

  • Purify the product by distillation or column chromatography.

Expected Outcome (Qualitative):

SubstrateNucleophileProductReaction Type
This compoundCyanide (CN⁻)4-Methylpentane-2,3-dinitrileSN2

Mechanistic Considerations and Visualization

The reaction of this compound can be directed towards either substitution or elimination based on the choice of reagents and conditions.

SN2 Pathway

In the presence of good, non-basic nucleophiles, a bimolecular nucleophilic substitution (SN2) is expected. The nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a concerted step. This can occur sequentially at both carbon atoms bearing a bromine.

SN2_Pathway sub This compound ts1 Transition State 1 sub->ts1 + Nu⁻ inter Mono-substituted Intermediate ts1->inter - Br⁻ ts2 Transition State 2 inter->ts2 + Nu⁻ prod Di-substituted Product ts2->prod - Br⁻

Caption: Generalized SN2 pathway for di-substitution.

E2 Pathway

With a strong, bulky base, a bimolecular elimination (E2) reaction is favored. The base abstracts a proton from a carbon adjacent to a bromine-bearing carbon, leading to the formation of a double bond and the expulsion of a bromide ion. A second elimination step then forms the alkyne.

E2_Pathway sub This compound ts1 Transition State 1 sub->ts1 + Base⁻ inter Bromoalkene Intermediate ts1->inter - HBr ts2 Transition State 2 inter->ts2 + Base⁻ prod 4-Methyl-2-pentyne ts2->prod - HBr

Caption: Generalized E2 pathway for dehydrobromination.

Experimental Workflow

A general workflow for conducting and analyzing the reactions of this compound is depicted below.

Workflow start Reaction Setup (Substrate, Reagent, Solvent) reaction Reaction (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Dehydrohalogenation of Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the dehydrohalogenation of vicinal dibromides, a fundamental reaction in organic synthesis for the formation of alkynes. This reaction is particularly relevant in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Introduction

The dehydrohalogenation of vicinal dibromides is a classic and widely used method for the synthesis of alkynes.[1] This elimination reaction involves the removal of two equivalents of hydrogen halide (HX) from a substrate containing halogen atoms on adjacent carbons, leading to the formation of a carbon-carbon triple bond.[2][3] The reaction typically proceeds via a double E2 (elimination, bimolecular) mechanism, which requires a strong base.[1][4] The choice of base and reaction conditions can significantly influence the reaction's efficiency and the purity of the resulting alkyne.

Vicinal dibromides are convenient precursors as they can be readily synthesized from the corresponding alkenes through the addition of bromine.[5][6] This two-step sequence allows for the conversion of a carbon-carbon double bond into a triple bond.

Reaction Mechanism: Double E2 Elimination

The dehydrohalogenation of vicinal dibromides proceeds through two successive E2 elimination steps. A strong base abstracts a proton from a carbon atom, while simultaneously, the bromide ion on the adjacent carbon atom departs. This concerted process first yields a vinylic halide intermediate. A second equivalent of the strong base then removes another proton and bromide ion from the vinylic halide to form the alkyne.[1][4]

Experimental Workflow

The general experimental workflow for the synthesis of an alkyne from an alkene via a vicinal dibromide intermediate is depicted below.

experimental_workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrohalogenation cluster_2 Workup & Purification Alkene Alkene (Starting Material) VicinalDibromide Vicinal Dibromide (Intermediate) Alkene->VicinalDibromide Addition Reaction Bromine Bromine (Br2) in inert solvent Alkyne Alkyne (Final Product) VicinalDibromide->Alkyne Double E2 Elimination StrongBase Strong Base (e.g., KOH, NaNH2) Workup Aqueous Workup Alkyne->Workup Purification Recrystallization/ Distillation Workup->Purification logical_relationship Alkene Alkene (C=C double bond) Bromination Bromination (+ Br2) Alkene->Bromination VicinalDibromide Vicinal Dibromide (C-C single bond) Bromination->VicinalDibromide Dehydrohalogenation Double Dehydrohalogenation (+ Strong Base, -2 HBr) VicinalDibromide->Dehydrohalogenation Alkyne Alkyne (C≡C triple bond) Dehydrohalogenation->Alkyne

References

Application Notes and Protocols: Synthesis of Hindered Alkenes from 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hindered alkenes, specifically 4-methyl-2-pentene (B213027) and 4-methyl-1-pentene (B8377), from the vicinal dibromide, 2,3-dibromo-4-methylpentane. Two primary synthetic routes are detailed: a dehalogenation reaction using sodium iodide, and a dehydrohalogenation reaction employing a bulky base, potassium tert-butoxide, to favor the formation of the less substituted alkene. These protocols are designed to offer reproducible methods for the preparation of these valuable synthetic intermediates.

Introduction

Hindered alkenes, characterized by sterically demanding substituents around the carbon-carbon double bond, are important building blocks in organic synthesis. Their controlled synthesis is crucial for the construction of complex molecular architectures in pharmaceuticals and other advanced materials. This compound serves as a readily accessible starting material for the preparation of 4-methyl-2-pentene and 4-methyl-1-pentene through elimination reactions. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. This guide outlines two distinct and reliable methods for these transformations.

Reaction Pathways

Two principal elimination pathways for the conversion of this compound to hindered alkenes are presented:

  • Dehalogenation with Sodium Iodide: This reaction proceeds via an E2 mechanism, where the iodide ion acts as a nucleophile to remove one of the bromine atoms, which in turn facilitates the anti-periplanar elimination of the second bromine atom to form an alkene. This method typically favors the formation of the more stable, more substituted alkene (Zaitsev's rule).

  • Dehydrohalogenation with Potassium tert-Butoxide: The use of a sterically hindered base, such as potassium tert-butoxide, favors the abstraction of a proton from the less sterically hindered position. This regioselectivity leads to the formation of the less substituted alkene as the major product (Hofmann's rule).

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-pentene via Dehalogenation

This protocol details the synthesis of the more substituted alkene, 4-methyl-2-pentene, through the dehalogenation of this compound using sodium iodide.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (B3395972) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add sodium iodide (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any remaining iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield 4-methyl-2-pentene.

Protocol 2: Synthesis of 4-Methyl-1-pentene via Dehydrohalogenation

This protocol describes the synthesis of the less substituted alkene, 4-methyl-1-pentene, via dehydrohalogenation of this compound using the bulky base potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tert-butanol (B103910) (anhydrous)

  • Pentane (B18724)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (2.2 eq) in anhydrous tert-butanol.

  • Add a solution of this compound (1.0 eq) in a minimal amount of tert-butanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with pentane.

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and carefully remove the pentane by distillation at atmospheric pressure.

  • Further purify the product by fractional distillation to obtain 4-methyl-1-pentene.

Data Presentation

Expected Product Ratios

The regioselectivity of the elimination reactions leads to different major products. The expected product distribution is summarized below.

Reaction ProtocolMajor ProductMinor ProductTheoretical Basis
Protocol 1 (NaI/Acetone) 4-Methyl-2-pentene4-Methyl-1-penteneZaitsev's Rule
Protocol 2 (KOtBu/t-BuOH) 4-Methyl-1-pentene4-Methyl-2-penteneHofmann's Rule
Physicochemical and Spectroscopic Data of Products

The following tables summarize key physical and spectroscopic data for the expected alkene products, which are essential for their identification and characterization.

Table 1: Physicochemical Properties

Property4-Methyl-2-pentene4-Methyl-1-pentene
Molecular Formula C₆H₁₂C₆H₁₂
Molecular Weight 84.16 g/mol [1]84.16 g/mol [2]
Boiling Point 54-58 °C54 °C[3]
Density ~0.67 g/cm³0.665 g/cm³[3]

Table 2: Spectroscopic Data

Spectroscopic Data4-Methyl-2-pentene4-Methyl-1-pentene
¹H NMR (δ, ppm) Signals around 0.9 (d, 6H), 1.6 (d, 3H), 2.2 (m, 1H), 5.3 (m, 2H)[1]Signals around 0.9 (d, 6H), 1.7 (m, 1H), 2.0 (t, 2H), 4.9 (m, 2H), 5.7 (m, 1H)[4]
¹³C NMR (δ, ppm) Signals around 22.4, 22.8, 31.3, 124.9, 132.8[5]Signals around 22.5, 28.1, 44.0, 114.6, 138.9
IR (cm⁻¹) ~3020, 2960, 1670 (C=C stretch), 965 (trans C-H bend)[6][7]~3080, 2960, 1640 (C=C stretch), 990, 910 (C-H bends)[8]
Mass Spectrum (m/z) 84 (M+), 69, 41[7]84 (M+), 69, 56, 41[2]

Visualizations

Experimental Workflow

The general experimental workflow for the synthesis and purification of hindered alkenes from this compound is depicted below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound B Reagent Addition (NaI or KOtBu) A->B C Reflux B->C D Quenching & Extraction C->D Cooling E Washing D->E F Drying E->F G Filtration F->G H Solvent Removal G->H I Fractional Distillation H->I J J I->J Pure Alkene Product

Caption: General experimental workflow.
Reaction Signaling Pathways

The following diagram illustrates the two distinct E2 elimination pathways for the synthesis of the target alkenes.

G cluster_start Starting Material cluster_path1 Protocol 1: Dehalogenation cluster_path2 Protocol 2: Dehydrohalogenation start This compound reagent1 NaI in Acetone start->reagent1 reagent2 KOtBu in t-BuOH start->reagent2 product1 4-Methyl-2-pentene (Zaitsev Product) reagent1->product1 E2 Mechanism product2 4-Methyl-1-pentene (Hofmann Product) reagent2->product2 E2 Mechanism

Caption: Elimination reaction pathways.

Product Analysis

The composition of the product mixture can be determined by gas chromatography (GC).[9] The different boiling points and polarities of the alkene isomers allow for their separation on an appropriate GC column.[10] The identity of each peak can be confirmed by comparing the retention times with authentic standards or by gas chromatography-mass spectrometry (GC-MS), which provides fragmentation patterns for each isomer.[10]

Safety Precautions

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Acetone and pentane are flammable solvents. Keep away from ignition sources.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium iodide can cause irritation upon contact.

  • Always wear appropriate PPE when handling chemicals.

References

Application Notes and Protocols: 2,3-Dibromo-4-methylpentane as a Precursor in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of 2,3-dibromo-4-methylpentane as a versatile precursor in multi-step organic synthesis. The focus is on its application in the formation of alkynes and alkenes, which are fundamental building blocks in the development of novel chemical entities.

Synthesis of 4-Methyl-2-pentyne via Dehydrobromination

This compound serves as an excellent precursor for the synthesis of 4-methyl-2-pentyne, an internal alkyne. This transformation is achieved through a double dehydrobromination reaction. The choice of base and solvent system is critical to achieving high yields.

Reaction Pathway: Dehydrobromination

dehydrobromination This compound This compound 4-Methyl-2-pentyne 4-Methyl-2-pentyne This compound->4-Methyl-2-pentyne Strong Base (e.g., NaNH2 or K-OtBu) High Temperature dehalogenation This compound This compound 4-Methyl-2-pentene 4-Methyl-2-pentene This compound->4-Methyl-2-pentene Zinc Dust (Zn) Solvent (e.g., Ethanol, Acetic Acid) workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Products Start This compound Dehydrobromination Dehydrobromination (e.g., NaNH2 or K-OtBu) Start->Dehydrobromination Dehalogenation Dehalogenation (e.g., Zn dust) Start->Dehalogenation Alkyne 4-Methyl-2-pentyne Dehydrobromination->Alkyne Alkene 4-Methyl-2-pentene Dehalogenation->Alkene

Application Notes and Protocols: Metal-Halogen Exchange Reactions Involving 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for metal-halogen exchange reactions involving 2,3-dibromo-4-methylpentane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Metal-halogen exchange is a fundamental and powerful transformation in organic synthesis that converts an organic halide into an organometallic reagent. This reaction is widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. The most common metals used for this purpose are lithium and magnesium, leading to the formation of organolithium and Grignard reagents, respectively. These reagents are highly reactive nucleophiles and strong bases, making them valuable intermediates in the synthesis of complex organic molecules.

This compound is a vicinal dibromide. The reaction of vicinal dihalides with electropositive metals often leads to an E2-type elimination reaction, yielding an alkene. This process is a useful method for the synthesis of unsaturated compounds. In the case of this compound, the expected product of a metal-halogen exchange-mediated elimination would be 4-methyl-2-pentene (B213027).

Application: Synthesis of 4-Methyl-2-pentene via Magnesium-Halogen Exchange

The reaction of this compound with magnesium metal provides a convenient route to 4-methyl-2-pentene. This alkene can serve as a versatile building block in organic synthesis, including as a precursor for the synthesis of various functionalized molecules in drug discovery programs. The formation of the Grignard reagent is a key step, which is then followed by an intramolecular elimination of the second bromine atom.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected major product.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundThis compoundC6H12Br2243.97~200-205~1.57
Magnesium TurningsMagnesiumMg24.3110901.74
4-Methyl-2-pentene4-Methyl-2-penteneC6H1284.1654-550.669

Experimental Protocol: Synthesis of 4-Methyl-2-pentene

This protocol details the procedure for the synthesis of 4-methyl-2-pentene from this compound using magnesium.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine crystal (catalyst)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Initiation of Grignard Reaction: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.

  • Reaction Mixture: Allow the flask to cool to room temperature. Add anhydrous diethyl ether to cover the magnesium turnings.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle bubbling.

  • Reaction Progression: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve any remaining magnesium.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent. Purify the product by fractional distillation to obtain pure 4-methyl-2-pentene.

Expected Yield: 75-85%

Visualization of the Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of 4-methyl-2-pentene from this compound via a Grignard-mediated elimination.

Reaction_Pathway reactant This compound intermediate Grignard Intermediate (Unstable) reactant->intermediate Insertion mg Mg product 4-Methyl-2-pentene intermediate->product Elimination byproduct MgBr2 intermediate->byproduct

Caption: Proposed reaction pathway for the synthesis of 4-methyl-2-pentene.

Logical Workflow for the Experiment

The following diagram outlines the logical workflow for the synthesis and purification of 4-methyl-2-pentene.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Setup Dry Apparatus B Activate Mg with Iodine A->B C Add Et2O and Reactant Solution B->C D Reflux to Complete Reaction C->D E Quench with aq. NH4Cl D->E Proceed to Workup F Separate Organic Layer E->F G Wash and Dry F->G H Fractional Distillation G->H I Pure 4-Methyl-2-pentene H->I Characterize Product

Caption: Experimental workflow for the synthesis of 4-methyl-2-pentene.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sparks.

  • Grignard reagents are highly reactive and react violently with water. Ensure all glassware is thoroughly dried.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

These application notes and protocols provide a comprehensive guide for the metal-halogen exchange reaction of this compound, offering valuable insights for researchers in organic synthesis and drug development.

Troubleshooting & Optimization

Troubleshooting Grignard reaction with 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions, with a specific focus on the challenges encountered with 2,3-Dibromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes?

A1: The primary reason for a Grignard reaction failing to initiate is the presence of a passivating magnesium oxide (MgO) layer on the magnesium metal, which prevents it from reacting with the alkyl halide.[1] Additionally, Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware, solvents, or starting materials.[2][3]

Common causes for initiation failure include:

  • Inactive Magnesium Surface: The surface of the magnesium turnings is coated with a layer of magnesium oxide.

  • Presence of Moisture: Trace amounts of water in the reaction setup will destroy the Grignard reagent as it forms.[2]

  • Impure Alkyl Halide: Impurities in the this compound can inhibit the reaction.

Q2: I'm not obtaining the expected di-Grignard reagent from this compound. What is the likely product?

A2: When a vicinal dihalide (where the two halogen atoms are on adjacent carbons), such as this compound, is reacted with magnesium, the primary reaction pathway is an elimination reaction that forms an alkene.[2][3][4] Instead of forming a di-Grignard reagent, you are likely forming 4-methyl-2-pentene. This occurs because the initial Grignard reagent formed at one carbon attacks the adjacent carbon bearing the second bromine atom in an intramolecular reaction, leading to the elimination of MgBr₂ and the formation of a double bond.

Q3: What are the visual indicators of a successful Grignard reaction initiation?

A3: A successful initiation is typically marked by several observable signs:

  • The appearance of bubbles on the surface of the magnesium.[3]

  • The reaction mixture becoming cloudy or grey-brown in color.[1][3]

  • A noticeable increase in the temperature of the reaction flask, as the reaction is exothermic.[1][3]

  • If iodine was used as an activator, its characteristic purple or brown color will fade.[1][3]

Q4: How can I activate the magnesium turnings for my reaction?

A4: Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.[2]

  • Chemical Activation with Iodine: Adding a small crystal of iodine can react with the magnesium surface to create reactive sites.[1]

  • Chemical Activation with 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to initiate the reaction, which produces ethylene (B1197577) gas and activates the magnesium surface.[1][2]

Troubleshooting Guides

Issue 1: Reaction with this compound Does Not Yield a Grignard Reagent
  • Symptom: Subsequent reactions with electrophiles (e.g., ketones, aldehydes) do not yield the expected di-addition product. Analysis of the reaction mixture shows the presence of an alkene.

  • Root Cause: this compound is a vicinal dihalide. The reaction with magnesium preferentially undergoes an elimination mechanism to form an alkene, rather than forming a stable Grignard reagent.[2][3][4]

  • Solution: If the goal is to perform a di-Grignard reaction, a dihalide with the halogens separated by at least four carbon atoms should be used.[2][3][4] For the synthesis of 4-methyl-2-pentene, the current reaction conditions are appropriate.

Issue 2: Low Yield of Expected Product in a Standard Grignard Reaction
  • Symptom: The yield of the desired alcohol or carboxylic acid is significantly lower than expected.

  • Root Cause 1: Wurtz Coupling: The formed Grignard reagent can react with the unreacted alkyl halide to form a homocoupled dimer (R-R).[5] This is more prevalent at higher concentrations of the alkyl halide and at elevated temperatures.[6]

  • Solution 1: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[3] Control the reaction temperature, using an ice bath if necessary, to prevent the exotherm from accelerating the Wurtz coupling.[6]

  • Root Cause 2: Protonation of the Grignard Reagent: The presence of acidic protons from sources like water or alcohols will quench the Grignard reagent.[3]

  • Solution 2: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

Data Presentation

The expected outcome of the reaction of a dihaloalkane with magnesium is highly dependent on the relative positions of the halogen atoms.

Dihaloalkane TypeExamplePrimary Product
Vicinal Dihalide This compoundAlkene (e.g., 4-methyl-2-pentene)
1,3-Dihalide 1,3-DibromopropaneCyclopropane
Dihalide with Halogens Separated by ≥ 4 Carbons 1,4-DibromobutaneDi-Grignard Reagent

Experimental Protocols

General Protocol for Grignard Reagent Formation (for suitable monohaloalkanes or dihaloalkanes with separated halogens)
  • Glassware and Reagent Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a dry, inert atmosphere (nitrogen or argon).[3] All solvents must be anhydrous.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.1-1.2 equivalents) in the reaction flask. Add a small crystal of iodine as an activator.[1] Gently warm the flask with a heat gun under an inert atmosphere until the iodine sublimes.

  • Initiation: Add a small portion of the alkyl halide solution (1.0 equivalent dissolved in anhydrous ether or THF) to the activated magnesium. The reaction should initiate, as evidenced by bubbling, a color change, and a gentle reflux.[1][3] If it does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.[1][2]

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed for a period (typically 30-60 minutes) to ensure complete reaction.

Visualizations

Elimination_Pathway 2_3_Dibromo_4_methylpentane This compound Intermediate Bromo-Grignard Intermediate 2_3_Dibromo_4_methylpentane->Intermediate + Mg Mg Mg Alkene 4-methyl-2-pentene Intermediate->Alkene Intramolecular Elimination MgBr2 MgBr₂ Intermediate->MgBr2

Caption: Elimination pathway of this compound with magnesium.

Troubleshooting_Workflow start Grignard Reaction with this compound check_initiation Does the reaction initiate? start->check_initiation activate_mg Activate Mg: - Crush turnings - Add I₂ or 1,2-dibromoethane - Ensure anhydrous conditions check_initiation->activate_mg No check_product Is the desired Grignard reagent formed? check_initiation->check_product Yes activate_mg->check_initiation alkene_formation Primary product is 4-methyl-2-pentene due to elimination check_product->alkene_formation No success Proceed with alkene or reconsider synthesis check_product->success Yes (unlikely) reconsider_substrate For di-Grignard, use a substrate with halogens separated by ≥ 4 carbons alkene_formation->reconsider_substrate reconsider_substrate->success

Caption: Troubleshooting workflow for this compound Grignard reaction.

References

Technical Support Center: Optimizing Dehydrobromination of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dehydrobromination of 2,3-dibromo-4-methylpentane. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydrobromination of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield of Alkyne Insufficiently strong base: The second dehydrobromination to form the alkyne is often more difficult than the first.For a double elimination to form an alkyne, a very strong base is typically required. Consider switching from potassium hydroxide (B78521) (KOH) to a stronger base like sodium amide (NaNH₂).[1]
Incomplete reaction: The reaction may have stopped at the vinyl bromide intermediate.Monitor the reaction progress using TLC or GC-MS. If the vinyl bromide is present, increase the reaction time or temperature.
Low reaction temperature: Dehydrobromination, especially with KOH, often requires high temperatures to proceed efficiently.Increase the reaction temperature. Reactions with alcoholic KOH may require temperatures up to 200°C.[2]
Wet reagents or solvents: Strong bases like NaNH₂ react readily with water, which will inhibit the desired reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Formation of Multiple Products Mixture of alkyne isomers: The structure of this compound allows for the formation of both 4-methyl-2-pentyne (B1585047) and 4-methyl-1-pentyne (B1581292).The product distribution is dependent on the base used. A bulky base will favor the formation of the terminal alkyne (Hofmann product), while a smaller base will favor the internal, more substituted alkyne (Zaitsev product).
Formation of diene byproducts: Under certain conditions, elimination of two molecules of HBr can lead to the formation of a diene instead of an alkyne.[3]The choice of base and reaction conditions can influence the product outcome. Stronger bases like NaNH₂ are more likely to produce the alkyne.
Reaction is Difficult to Monitor Co-elution of starting material and product in TLC: The polarity of the dibromoalkane and the resulting alkyne may be similar.Use a less polar solvent system for TLC analysis to improve separation. Consider using GC-MS for more accurate monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the dehydrobromination of this compound?

The major product will depend on the reaction conditions, particularly the base used.

  • With a small, strong base like sodium ethoxide in ethanol, the more substituted, thermodynamically stable alkyne, 4-methyl-2-pentyne (Zaitsev's rule), is expected to be the major product.

  • With a bulky base like potassium tert-butoxide, the less sterically hindered terminal alkyne, 4-methyl-1-pentyne (Hofmann product), may be favored.

Q2: Why is a strong base required for the second dehydrobromination?

The second elimination reaction involves the removal of a proton from a vinylic carbon, which is less acidic than a proton on a saturated carbon. Therefore, a stronger base is needed to facilitate this step.[2]

Q3: Can I use potassium hydroxide for this reaction?

Yes, potassium hydroxide (KOH), particularly in an alcoholic solvent and at high temperatures, can be used for dehydrobromination.[4] However, for the double dehydrobromination to form an alkyne, a stronger base like sodium amide (NaNH₂) is often more effective and may provide higher yields.[1][5]

Q4: How can I confirm the formation of the alkyne product?

The formation of the alkyne can be confirmed by several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch for a terminal alkyne (around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons associated with the triple bond are characteristic.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the molecular weight of the product and to separate it from any byproducts.

  • Qualitative Test: A simple chemical test involves the decolorization of a solution of bromine in an inert solvent.[2]

Q5: What are the potential side reactions to be aware of?

Besides the formation of isomeric alkynes and dienes, other potential side reactions include substitution reactions, especially if a less hindered, more nucleophilic base is used at lower temperatures.

Comparative Data on Reaction Conditions

Base Solvent Temperature Typical Reaction Time Expected Major Product (for this compound) Notes
Potassium Hydroxide (KOH) Ethanol or Ethylene (B1197577) GlycolHigh (reflux, can be up to 200°C)[2]30 min - several hours4-methyl-2-pentyne (Zaitsev)Often requires forcing conditions and may result in lower yields compared to stronger bases.[4]
Sodium Amide (NaNH₂) Liquid Ammonia (B1221849) or an inert solvent like mineral oil-33°C (boiling point of NH₃) to room temperature1 - 4 hoursCan favor 4-methyl-1-pentyne (Hofmann) especially at low temperaturesA very strong base that is highly effective for alkyne synthesis.[1][6] Requires anhydrous conditions.
Potassium tert-butoxide (t-BuOK) tert-Butanol or THFRoom temperature to reflux1 - 6 hours4-methyl-1-pentyne (Hofmann)A bulky base that favors the formation of the less substituted product.

Experimental Protocols

The following are generalized experimental protocols for the dehydrobromination of a vicinal dibromide. These should be adapted and optimized for this compound.

Protocol 1: Dehydrobromination using Potassium Hydroxide in Ethylene Glycol

This protocol is adapted from the dehydrobromination of 1,2-dibromo-1,2-diphenylethane.[2]

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Ethylene glycol

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), potassium hydroxide (2.5 equivalents), and ethylene glycol.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux (approximately 190-200°C) with vigorous stirring for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Dehydrobromination using Sodium Amide in Liquid Ammonia

This protocol is a general procedure for the synthesis of alkynes from vicinal dihalides.[5]

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (for quenching)

  • Three-neck flask, dry ice/acetone condenser, dropping funnel, mechanical stirrer

Procedure:

  • Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

  • Slowly add the solution of the dibromide to the sodium amide suspension in liquid ammonia via a dropping funnel.

  • Stir the reaction mixture for 2-4 hours, allowing the ammonia to reflux.

  • After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the evolution of ammonia ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude alkyne.

  • Purify the product by distillation.

Visualizations

Dehydrobromination_Pathway cluster_start Starting Material cluster_intermediate First Elimination (E2) cluster_product Second Elimination (E2) 2_3_dibromo This compound vinyl_bromide Vinyl Bromide Intermediate 2_3_dibromo->vinyl_bromide - HBr (Strong Base) alkyne_product 4-methyl-2-pentyne vinyl_bromide->alkyne_product - HBr (Stronger Base)

Caption: Reaction pathway for the dehydrobromination of this compound.

Troubleshooting_Workflow start Start Reaction check_yield Low or No Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes successful_reaction Successful Reaction check_yield->successful_reaction No base_strength Is Base Strong Enough? incomplete_reaction->base_strength Yes multiple_products Multiple Products? incomplete_reaction->multiple_products No increase_temp_time Increase Temperature/Time base_strength->increase_temp_time Yes use_stronger_base Use Stronger Base (e.g., NaNH₂) base_strength->use_stronger_base No check_reagents Check Reagent Purity (Anhydrous Conditions) increase_temp_time->check_reagents use_stronger_base->check_reagents check_reagents->start Retry optimize_base Optimize Base (Bulky vs. Small) multiple_products->optimize_base Yes multiple_products->successful_reaction No optimize_base->start Retry

Caption: Troubleshooting workflow for optimizing the dehydrobromination reaction.

References

Technical Support Center: Substitution Reactions of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 2,3-dibromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when performing a substitution on this compound?

A1: Due to its structure as a vicinal dibromide with secondary and tertiary alkyl halide centers, this compound is prone to a competition between substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The bulky isopropyl group introduces significant steric hindrance, which plays a crucial role in determining the predominant reaction pathway.[1][2][3]

Q2: Which factors have the most significant impact on the outcome of these reactions?

A2: The major factors influencing the reaction pathway are:

  • Nucleophile/Base Strength and Steric Bulk: Strong, non-bulky nucleophiles favor Sₙ2 reactions, while strong, bulky bases favor E2 elimination. Weak nucleophiles/bases can lead to Sₙ1 and E1 pathways.[4][5]

  • Substrate Structure: The substrate contains both a secondary and a tertiary carbon bonded to bromine. The tertiary center is more sterically hindered and more likely to undergo Sₙ1/E1 reactions due to the formation of a more stable carbocation. The secondary center is more accessible to Sₙ2 attack, but is still sterically hindered by the adjacent isopropyl group.[1][6][2][7]

  • Solvent: Polar protic solvents (e.g., water, ethanol) stabilize carbocation intermediates, favoring Sₙ1 and E1 reactions. Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred for Sₙ2 reactions.[6][8]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Q3: What are the expected side products in a substitution reaction with this compound?

A3: Common side products include:

  • Elimination Products: Alkenes are major side products, formed via E1 or E2 mechanisms. Double dehydrohalogenation can also occur, especially with strong bases, leading to alkynes or dienes.[9][10][11]

  • Carbocation Rearrangement Products: If an Sₙ1 or E1 pathway is followed, the initially formed carbocation can rearrange to a more stable carbocation via hydride or methyl shifts, leading to a mixture of isomeric substitution and elimination products.[12][13][14][15]

  • Dehalogenation Products: Reaction with certain nucleophiles, like iodide ions, can lead to dehalogenation to form an alkene.[16][17]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and a high yield of elimination byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
The nucleophile is acting as a strong base. Use a less basic nucleophile. For example, if using an alkoxide, consider using an azide (B81097) or a cyanide salt.[18]
High reaction temperature. Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Use of a protic solvent. If an Sₙ2 reaction is desired, switch to a polar aprotic solvent like acetone or DMF to disfavor the formation of carbocations.[8]
Use of a sterically hindered base. If elimination is the primary issue, ensure your nucleophile is not sterically bulky. If you desire elimination, a bulky base like potassium tert-butoxide is recommended to favor the Hofmann product.
Problem 2: Formation of multiple unexpected isomers of the substitution product.

Possible Cause and Solutions:

Possible CauseRecommended Solution
Carbocation rearrangement is occurring. This indicates that the reaction is proceeding through an Sₙ1 mechanism. To suppress this, you should try to favor an Sₙ2 pathway. Use a strong, non-basic nucleophile in high concentration and a polar aprotic solvent. Running the reaction at a lower temperature will also disfavor the Sₙ1 pathway.[12][13][14][15]

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific needs.

Protocol 1: Sₙ2 Reaction with Sodium Azide (to minimize elimination)

  • Reactants: this compound, Sodium Azide (NaN₃)

  • Solvent: Dimethylformamide (DMF) or Acetone

  • Procedure:

    • Dissolve this compound in a minimal amount of the chosen polar aprotic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a 1.5 to 2-fold molar excess of sodium azide.

    • Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Protocol 2: Solvolysis (Sₙ1/E1 conditions for comparison)

  • Reactants: this compound

  • Solvent: Ethanol (B145695) or a mixture of ethanol and water

  • Procedure:

    • Dissolve this compound in the chosen protic solvent in a round-bottom flask.

    • Heat the solution to reflux and monitor the reaction progress by TLC or GC. Note that solvolysis reactions are often slow.

    • Upon completion, cool the reaction mixture.

    • Neutralize any acid formed with a weak base (e.g., sodium bicarbonate solution).

    • Extract the products with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Analyze the product mixture by GC-MS or NMR to identify the various substitution and elimination products.

Visualizations

Substitution_Elimination_Competition cluster_paths Reaction Pathways Substrate This compound SN2 Sₙ2 Substrate->SN2 Strong, non-bulky nucleophile Polar aprotic solvent SN1 Sₙ1 Substrate->SN1 Weak nucleophile Polar protic solvent E2 E2 Substrate->E2 Strong, bulky base E1 E1 Substrate->E1 Weak base Heat Substitution Substitution Product SN2->Substitution Rearrangement Rearranged Products SN1->Rearrangement Carbocation Rearrangement Elimination Elimination Product E2->Elimination E1->Rearrangement Carbocation Rearrangement Rearrangement->Substitution Rearrangement->Elimination

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow cluster_solutions_elimination Solutions for Elimination cluster_solutions_rearrangement Solutions for Rearrangement Start Low Yield of Substitution Product CheckByproducts Analyze Byproducts: Elimination or Rearrangement? Start->CheckByproducts Elimination High Elimination CheckByproducts->Elimination Alkene/Alkyne byproducts Rearrangement Rearranged Isomers CheckByproducts->Rearrangement Isomeric substitution products LowerTemp Lower Reaction Temperature Elimination->LowerTemp ChangeNucleophile Use Less Basic Nucleophile Elimination->ChangeNucleophile ChangeSolventE Use Polar Aprotic Solvent Elimination->ChangeSolventE FavorSN2 Favor Sₙ2 Conditions: - Stronger Nucleophile - Polar Aprotic Solvent - Lower Temperature Rearrangement->FavorSN2

Caption: Troubleshooting workflow for low substitution product yield.

References

Technical Support Center: Maximizing Substitution Product Yields from 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield of substitution products from 2,3-dibromo-4-methylpentane by effectively managing the competing elimination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction yield from this compound consistently low?

A1: Low yields are typically due to competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. This compound is a secondary alkyl halide, which is susceptible to all four mechanisms.[1][2] The reaction conditions—including the nature of the nucleophile/base, solvent, and temperature—dictate which pathway predominates.[1][3] Often, conditions inadvertently favor the formation of undesired alkene byproducts through elimination.

Q2: How can I favor the SN2 (bimolecular substitution) pathway?

A2: To favor the SN2 mechanism, you should use a strong, non-bulky nucleophile that is a relatively weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻).[4] The reaction should be conducted in a polar aprotic solvent, such as acetone, DMSO, or acetonitrile, which solvates the cation but leaves the nucleophile highly reactive.[5][6] Additionally, using lower temperatures will disfavor the competing E2 elimination reaction.[5][7]

Q3: What conditions promote the SN1 (unimolecular substitution) pathway?

A3: The SN1 pathway is favored when using a weak nucleophile that is also a weak base, such as water or an alcohol (a process known as solvolysis).[8][9] Polar protic solvents (e.g., ethanol (B145695), methanol, water) are essential as they stabilize the carbocation intermediate that forms in the rate-determining step.[6][10] SN1 reactions are often in direct competition with E1 reactions; keeping the temperature low can help to slightly favor substitution.[9]

Q4: My primary byproduct is an alkene. How do I suppress the E2 elimination reaction?

A4: The E2 reaction is favored by strong, sterically hindered (bulky) bases like potassium tert-butoxide (t-BuOK).[11] It is also promoted by higher temperatures and the use of strong, non-bulky bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻), especially in protic solvents.[1][4] To suppress E2, avoid strong or bulky bases, use a good nucleophile that is a weaker base, employ a polar aprotic solvent, and maintain a low reaction temperature.[4][7]

Q5: How can I minimize the E1 elimination byproduct?

A5: E1 reactions compete directly with SN1 reactions as they share the same carbocation intermediate.[12] Elimination is generally favored by higher temperatures because it results in an increase in entropy.[9] Therefore, to minimize the E1 product, the most effective strategy is to run the reaction at a lower temperature.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High yield of alkene (elimination product) 1. Reaction temperature is too high. 2. A strong or bulky base is being used. 3. The solvent is promoting elimination (e.g., ethanol).[1]1. Lower the reaction temperature. Elimination reactions have a higher activation energy and are more sensitive to heat.[9] 2. Switch to a strong nucleophile that is a weak base (e.g., NaN₃, NaCN).[14] 3. Change to a polar aprotic solvent (e.g., acetone, DMSO) to favor SN2.[5]
Reaction is slow or does not proceed 1. The nucleophile is too weak for the chosen conditions. 2. The temperature is too low for the reaction to proceed at a reasonable rate. 3. Steric hindrance is preventing the SN2 pathway.1. Use a stronger nucleophile. Negatively charged nucleophiles are generally stronger than their neutral counterparts. 2. Gently warm the reaction mixture, but monitor byproduct formation closely via TLC or GC. 3. If SN2 is desired, ensure the nucleophile is not bulky. If SN1 is acceptable, switch to a polar protic solvent to facilitate carbocation formation.[6]
Formation of multiple substitution or rearrangement products 1. The reaction is proceeding via an SN1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face, leading to racemization.[6] 2. A carbocation rearrangement (e.g., hydride or alkyl shift) is occurring to form a more stable carbocation before the nucleophile attacks.[7][10]1. If stereochemical control is critical, switch to conditions that strongly favor the SN2 mechanism (strong, non-bulky nucleophile, polar aprotic solvent, low temperature).[7] 2. To avoid rearrangements, use SN2 conditions, as this pathway does not involve a carbocation intermediate.

Data Presentation: Conditions Influencing Reaction Pathways

The table below summarizes the optimal conditions for favoring each of the four potential reaction mechanisms for a secondary alkyl halide like this compound.

Factor SN2 (Substitution) SN1 (Substitution) E2 (Elimination) E1 (Elimination)
Substrate Secondary (less hindered)SecondarySecondarySecondary
Nucleophile/Base Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻)[4]Weak Nucleophile, Weak Base (e.g., H₂O, ROH)[9]Strong, Bulky Base (e.g., t-BuOK) or Strong, Concentrated Base (e.g., RO⁻)[11]Weak Base (e.g., H₂O, ROH)[8]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)[5]Polar Protic (e.g., H₂O, EtOH, MeOH)[6]Polar Protic (less critical than base strength)[1]Polar Protic[6]
Temperature Low Temperature[7]Low Temperature[9]High Temperature[1]High Temperature[9][13]
Kinetics BimolecularUnimolecularBimolecularUnimolecular
Intermediate None (Transition State)CarbocationNone (Transition State)Carbocation

Experimental Protocols

Protocol 1: Maximizing SN2 Substitution Product (e.g., Azide (B81097) Substitution)

This protocol aims to favor the SN2 pathway for the synthesis of a diazide derivative.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Temperature-controlled bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • Under an inert atmosphere, add this compound (1.0 equiv.) to a round-bottom flask containing anhydrous DMF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add sodium azide (2.2-2.5 equiv.) portion-wise to the solution, ensuring the temperature remains low.

    • Allow the reaction to stir at a low temperature (e.g., 0-25 °C) for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Maximizing SN1 Substitution Product (Solvolysis in Ethanol)

This protocol describes a solvolysis reaction where the solvent (ethanol) acts as the nucleophile, favoring an SN1 pathway. Note that this will likely produce a mixture of SN1 and E1 products.

  • Materials:

    • This compound

    • Anhydrous ethanol (EtOH)

    • A weak, non-nucleophilic base (e.g., calcium carbonate, to neutralize HBr byproduct)

    • Round-bottom flask with stir bar and reflux condenser

    • Heating mantle

    • Standard workup and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a large excess of anhydrous ethanol.

    • Add a weak, non-nucleophilic base like calcium carbonate (CaCO₃) (approx. 1.5 equiv.) to the mixture.

    • Stir the mixture at room temperature or with gentle heating (reflux). A lower temperature is preferable to minimize the E1 byproduct.[9]

    • Monitor the reaction progress by TLC or GC. Solvolysis reactions can be slow.

    • Once the starting material is consumed, filter the mixture to remove the solid base.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify and separate the substitution and elimination products using column chromatography.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in substitution reactions of this compound.

Troubleshooting_Workflow Problem Low Yield of Substitution Product CheckProducts Analyze Product Mixture (GC-MS, NMR) Problem->CheckProducts Cause1 Major Product is Alkene (Elimination) CheckProducts->Cause1 Cause2 Starting Material Unreacted CheckProducts->Cause2 Cause3 Complex Mixture of Isomers (Rearrangement) CheckProducts->Cause3 Solution1a Lower Reaction Temperature Cause1->Solution1a Solution1b Use Weaker, Non-Bulky Base or Stronger Nucleophile Cause1->Solution1b Solution1c Switch to Polar Aprotic Solvent (e.g., Acetone, DMSO) Cause1->Solution1c Solution2a Increase Reaction Time or Temperature Moderately Cause2->Solution2a Solution2b Use a Stronger Nucleophile Cause2->Solution2b Solution2c Ensure Reagents are Pure & Dry Cause2->Solution2c Solution3 Force SN2 Conditions: - Strong, non-basic nucleophile - Polar aprotic solvent - Low temperature Cause3->Solution3

Caption: Troubleshooting workflow for low substitution yield.

References

Technical Support Center: Purification of 2,3-Dibromo-4-methylpentane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3-dibromo-4-methylpentane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Purified Product Incomplete reaction; Loss of product during extraction or washing; Inefficient distillation or chromatography; Decomposition of the product.- Confirm reaction completion using TLC or GC analysis before starting purification.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is controlled to prevent dehydrobromination.- For distillation, ensure the column is properly insulated and the collection temperature is accurate. For chromatography, select an appropriate solvent system and column size.[1][2]- Avoid excessive heating during purification, as alkyl halides can be heat-sensitive.
Product is Contaminated with Starting Alkene Incomplete bromination reaction.- Monitor the reaction progress to ensure all the starting alkene has been consumed.- If present in the crude product, the starting alkene can often be removed by fractional distillation, as its boiling point will be significantly lower than the dibrominated product.[2][3]
Product is Discolored (Yellow or Brown) Presence of residual bromine or acidic impurities.- Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove excess bromine.- Wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, such as HBr.
Multiple Spots on TLC After Purification Inefficient separation of diastereomers or constitutional isomers; Presence of elimination byproducts (alkenes).- this compound has two stereocenters, leading to the formation of diastereomers which may be difficult to separate by standard chromatography.- Consider using a longer chromatography column or a different solvent system with varying polarity to improve separation.[1][4]- The presence of elimination byproducts (e.g., bromoalkenes) may require careful fractional distillation or more selective chromatographic conditions.
Oily Product After Recrystallization The chosen solvent is too good, or the cooling process was too rapid.- Select a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble at cold temperatures.[5][6][7]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted starting alkene (4-methyl-2-pentene), excess bromine, hydrogen bromide (HBr), and potentially small amounts of constitutional isomers (e.g., 1,2-dibromo-4-methylpentane) or elimination byproducts (bromoalkenes).

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional distillation is effective for separating the product from impurities with significantly different boiling points, such as the starting alkene or solvent.[2][3][8]

  • Column chromatography is useful for separating the product from non-volatile impurities and potentially for separating diastereomers, although this can be challenging.[1][9][10]

  • Recrystallization can be employed if the crude product is a solid or can be induced to crystallize. It is an effective method for achieving high purity.[5][6][7]

Q3: How can I effectively remove residual bromine from my product?

A3: Washing the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method for quenching and removing unreacted bromine.

Q4: My purified product shows two closely spaced spots on the TLC plate. What could this be?

A4: This is likely due to the presence of diastereomers. The bromination of 4-methyl-2-pentene (B213027) creates two chiral centers at carbons 2 and 3, resulting in pairs of enantiomers (diastereomers). Diastereomers have different physical properties and can often be separated by careful chromatography.

Q5: What is a suitable solvent system for column chromatography of this compound?

A5: Since this compound is a relatively non-polar alkyl halide, a non-polar eluent system is appropriate.[1] A good starting point would be a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in a high ratio (e.g., 99:1 or 98:2 hexane:ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[4]

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

This protocol outlines the steps for purifying crude this compound using silica (B1680970) gel column chromatography.

  • Preparation of the Slurry:

    • In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexane).

    • Stir the mixture to create a slurry, ensuring there are no air bubbles.

  • Packing the Column:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin to elute the sample through the column with the chosen solvent system.

    • Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis of Fractions:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Reaction Product wash Aqueous Wash (H₂O, NaHCO₃, Na₂S₂O₃) crude_product->wash extraction Solvent Extraction (e.g., Dichloromethane) wash->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice distillation Fractional Distillation purification_choice->distillation Impurity B.P. differs >25°C chromatography Column Chromatography purification_choice->chromatography Non-volatile impurities or diastereomers pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Purified Product Analysis (TLC/GC) low_yield Low Yield? start->low_yield discolored Discolored Product? low_yield->discolored No check_reaction Check Reaction Completion & Extraction Efficiency low_yield->check_reaction Yes impure Multiple Spots on TLC? discolored->impure No wash_product Wash with Na₂S₂O₃ and/or NaHCO₃ discolored->wash_product Yes improve_separation Improve Chromatographic Separation impure->improve_separation Yes end Pure Product impure->end No optimize_conditions Optimize Distillation/ Chromatography Conditions check_reaction->optimize_conditions optimize_conditions->end wash_product->end improve_separation->end

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Overcoming steric hindrance in reactions of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromo-4-methylpentane. The focus is on overcoming challenges related to steric hindrance in common reactions.

Troubleshooting Guides

Due to the sterically hindered nature of this compound, researchers may encounter issues such as low reaction yields, slow reaction rates, or the formation of unexpected side products. The following tables provide guidance on troubleshooting common problems in two key reaction types: dehalogenation and elimination.

Table 1: Troubleshooting Dehalogenation Reactions

Dehalogenation of vicinal dibromides like this compound typically yields an alkene. Common reagents include zinc dust and sodium iodide.

Issue Potential Cause Recommended Solution Expected Outcome
Low or no reaction with Zinc dust Inactive zinc surface.Activate zinc dust by washing with dilute HCl, followed by water, ethanol (B145695), and ether, then drying under vacuum. The use of iodine as an activator can also be effective.Increased reaction rate and yield of 4-methyl-2-pentene.
Insufficient mixing.Use vigorous mechanical stirring to ensure good contact between the solid zinc and the substrate.Improved reaction kinetics.
Inappropriate solvent.Use a polar aprotic solvent such as THF or DMF to improve the solubility of the substrate and facilitate the reaction on the zinc surface.Higher conversion to the alkene.
Low yield with Sodium Iodide in Acetone (B3395972) Precipitation of sodium bromide is slow.Ensure the acetone is anhydrous. The reaction is driven by the precipitation of NaBr, which is insoluble in acetone.Improved yield of 4-methyl-2-pentene.[1][2]
Reaction temperature is too low.Gently warm the reaction mixture to 50°C to increase the rate of reaction.[3]Faster conversion to the desired alkene.
Formation of multiple alkene isomers Reaction conditions favor rearrangement.Zinc-mediated dehalogenation is generally stereospecific (anti-elimination). Ensure the reaction is run at a moderate temperature to avoid side reactions.Predominant formation of the thermodynamically more stable (E)-4-methyl-2-pentene.
Table 2: Troubleshooting E2 Elimination Reactions

Elimination reactions of this compound with a strong base can produce a mixture of alkenes. The choice of base is critical in controlling the product distribution.

Issue Potential Cause Recommended Solution Expected Outcome
Low overall yield of elimination products Base is not strong enough.Use a strong base such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).Increased conversion of the starting material.
Reaction temperature is too low.Reflux the reaction mixture in an appropriate solvent (e.g., THF or the corresponding alcohol of the alkoxide base).Higher yield of alkene products.
Formation of undesired Zaitsev product (4-methyl-2-pentene) Use of a small, unhindered base.Employ a bulky, sterically hindered base like potassium tert-butoxide (KOtBu).[4][5][6]Favors the formation of the Hofmann product (4-methyl-1-pentene) due to steric hindrance around the more substituted β-hydrogen.[4][5]
SN2 substitution instead of elimination Use of a good nucleophile that is also a strong base.Use a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).Increased selectivity for the elimination product.
Formation of an alkyne (4-methyl-2-pentyne) Use of a very strong base and harsh conditions.If the alkyne is not the desired product, use a milder base and lower reaction temperature. A known method for synthesizing 4-methyl-2-pentyne (B1585047) from this compound involves using sodium amide in liquid ammonia.[7]Selective formation of the alkene.

Frequently Asked Questions (FAQs)

Q1: Why are SN2 reactions with this compound so difficult to achieve?

A1: The structure of this compound presents significant steric hindrance at the carbon atoms bearing the bromine atoms (C2 and C3). For an SN2 reaction to occur, the nucleophile must perform a backside attack on the carbon-bromine bond. The bulky isopropyl group and the adjacent bromine atom effectively block this approach, making SN2 reactions extremely slow or preventing them altogether.

Q2: What is the expected major product in an E2 elimination of this compound with potassium tert-butoxide?

A2: With a bulky base like potassium tert-butoxide, the major product is expected to be the Hofmann elimination product, which is 4-methyl-1-pentene . The bulky base has difficulty accessing the more sterically hindered internal β-hydrogen (at C4), and therefore preferentially abstracts a proton from the less hindered terminal methyl group (C1).

Q3: How can I favor the formation of the Zaitsev product, (E)-4-methyl-2-pentene?

A3: To favor the more thermodynamically stable Zaitsev product, a strong, but less sterically hindered base such as sodium ethoxide (NaOEt) in ethanol should be used. The smaller ethoxide ion can more easily access the internal β-hydrogen, leading to the formation of the more substituted alkene.

Q4: What is the stereochemical outcome of the dehalogenation of a vicinal dibromide like this compound with zinc or sodium iodide?

A4: The dehalogenation of vicinal dibromides with reagents like zinc or iodide ions typically proceeds through an anti-elimination pathway. This means that the two bromine atoms must be in an anti-periplanar conformation for the reaction to occur efficiently. The stereochemistry of the starting material will therefore dictate the stereochemistry of the resulting alkene.

Q5: Are there any safety precautions I should take when working with the reagents for these reactions?

A5: Yes. Potassium tert-butoxide is a strong base and is corrosive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving zinc dust can be exothermic and may produce flammable hydrogen gas if moisture is present. Sodium amide, used for alkyne synthesis, is highly reactive and can be explosive if not handled correctly. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.

Experimental Protocols

Protocol 1: Zinc-Mediated Dehalogenation to 4-methyl-2-pentene

This protocol is adapted from general procedures for the zinc-mediated dehalogenation of vicinal dibromides.

Materials:

  • This compound

  • Zinc dust, activated

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (2.0 equivalents).

  • Add anhydrous THF or DMF to the flask to cover the zinc dust.

  • To this suspension, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove excess zinc.

  • Carefully quench the filtrate with dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield 4-methyl-2-pentene.

Protocol 2: E2 Elimination with Potassium tert-Butoxide to 4-methyl-1-pentene

This protocol is a general procedure for E2 elimination using a bulky base to favor the Hofmann product.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous tert-butanol or THF.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the base solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent like pentane (B18724) or diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

  • Analyze the product mixture by GC or ¹H NMR to determine the ratio of alkene isomers.

Visualizations

experimental_workflow_dehalogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Activate Zinc Dust reaction Combine Reagents and Heat to Reflux prep->reaction reagents Prepare Solution of This compound in Anhydrous Solvent reagents->reaction monitor Monitor by TLC/GC reaction->monitor filter Filter to Remove Zinc monitor->filter Reaction Complete quench Quench with Dilute HCl filter->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Distillation dry->purify product 4-methyl-2-pentene purify->product logical_relationship_elimination cluster_base Choice of Base cluster_product Major Product start This compound bulky_base Bulky Base (e.g., KOtBu) start->bulky_base E2 Elimination small_base Small Base (e.g., NaOEt) start->small_base E2 Elimination hofmann Hofmann Product (4-methyl-1-pentene) bulky_base->hofmann Favored due to Steric Hindrance zaitsev Zaitsev Product ((E)-4-methyl-2-pentene) small_base->zaitsev Favored due to Product Stability

References

Preventing elimination side products in substitution reactions of 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dibromo-4-methylpentane, focusing on the prevention of elimination side products in substitution reactions.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section addresses common issues encountered during substitution reactions with this compound and provides actionable solutions.

Q1: My reaction is yielding a high percentage of alkenes (elimination products) instead of the desired substitution product. What are the most likely causes and how can I fix this?

A1: A high yield of elimination products is a common challenge with secondary alkyl halides like this compound. The competition between substitution (SN1/SN2) and elimination (E1/E2) is highly sensitive to reaction conditions. The primary factors to investigate are the base/nucleophile strength, temperature, and solvent choice.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures significantly favor elimination reactions over substitution.[1][2][3] Elimination reactions have a higher activation energy and are more entropically favored, a factor that is amplified by heat.[2][3] If your protocol involves heating, attempt the reaction at a lower temperature or at room temperature.

  • Evaluate Your Nucleophile/Base: The character of your reagent is critical.

    • Strong, Bulky Bases: Reagents like potassium tert-butoxide (t-BuOK) are sterically hindered and function primarily as bases, promoting the E2 pathway.[4][5][6]

    • Strong, Unhindered Bases: Reagents like sodium ethoxide (NaOEt) or hydroxide (B78521) (NaOH) are strong bases and will also favor E2 elimination, especially with secondary halides.[5][7]

    • Solution: Switch to a reagent that is a good nucleophile but a weak base. Excellent candidates include azide (B81097) (N₃⁻), cyanide (CN⁻), iodide (I⁻), or thiolates (RS⁻).[4]

  • Change Your Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reagent reactivity.

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize carbocation intermediates, favoring SN1/E1 pathways. They also solvate and "cage" the nucleophile, reducing its nucleophilicity and thus favoring elimination over substitution.[8][9]

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[8][9][10] These solvents do not cage the nucleophile, enhancing its nucleophilicity and favoring the SN2 pathway over E2.[8]

Frequently Asked Questions (FAQs)

Q2: Which factors should I consider beforehand to design a substitution reaction on this compound that maximizes the substitution product?

A2: Proactive experimental design is key. The four main factors to control are the substrate, nucleophile, solvent, and temperature. Given the substrate is a secondary dihalide, you must carefully select the other three factors.

  • Factor 1: Nucleophile Selection: Choose a strong nucleophile that is also a weak base.[4] This is the most critical factor for favoring SN2 over E2.

  • Factor 2: Solvent Choice: Employ a polar aprotic solvent (e.g., DMSO, DMF) to enhance the strength of your nucleophile and favor the bimolecular substitution (SN2) pathway.[8][11]

  • Factor 3: Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid heating unless absolutely necessary.[2][12] Low temperatures consistently favor substitution over elimination.[12][13]

  • Factor 4: Substrate Considerations: this compound is a secondary halide, making it prone to all reaction pathways.[14] The steric hindrance from the isopropyl group and the adjacent bromine will slow the rate of SN2 reactions, making the control of other factors even more important.[15][16]

G cluster_input Experimental Design cluster_conditions Reaction Conditions cluster_outcomes Predicted Outcome Start Goal: Maximize Substitution Substrate: this compound (Secondary Alkyl Halide) Nucleophile Select Nucleophile Start->Nucleophile Solvent Select Solvent Nucleophile->Solvent Good Nucleophile, Weak Base (e.g., N3-, CN-) E2 Major Product: Elimination (E2) Nucleophile->E2 Strong, Bulky Base (e.g., t-BuOK) Temperature Select Temperature Solvent->Temperature Polar Aprotic (e.g., DMSO, DMF) Solvent->E2 Polar Protic (e.g., EtOH) SN2 Major Product: Substitution (SN2) Temperature->SN2 Low Temperature (≤ Room Temp) Temperature->E2 High Temperature (Heat, Δ)

Caption: Decision pathway for maximizing substitution products.

Q3: Why is temperature so critical in the competition between substitution and elimination?

A3: Temperature is a critical factor because elimination reactions generally have a higher activation energy and result in an increase in entropy (more product molecules are formed than consumed). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures. This makes elimination reactions more thermodynamically favorable as the temperature increases.[2][3]

Q4: Can I use SN1/E1 conditions to get a substitution product?

A4: While possible, using SN1/E1 conditions (weak nucleophile/weak base in a polar protic solvent) is generally not a good synthetic strategy for this substrate if you want to avoid elimination.[11] The SN1 and E1 pathways proceed through a common carbocation intermediate. Once this intermediate is formed, it is very difficult to prevent the competing E1 elimination from occurring.[5][14] Furthermore, carbocation intermediates are prone to rearrangements, which can lead to a mixture of undesired products. For predictable synthetic outcomes, forcing an E2 reaction with a strong base is preferred for elimination, and SN2 conditions are preferred for substitution.[11]

Data Presentation: Influence of Conditions on Product Ratios

The following tables summarize how different experimental variables affect the ratio of substitution to elimination products for representative secondary alkyl halides. This data provides a guideline for what to expect when modifying your reaction with this compound.

Table 1: Effect of Temperature on Sₙ2 vs. E2 Product Ratio (Reaction: Secondary Alkyl Bromide with NaOEt in Ethanol)

Temperature% Substitution (Sₙ2)% Elimination (E2)Sₙ2:E2 Ratio
25°C18%82%~1 : 4.6
80°C9%91%~1 : 10.1
Data derived from studies on similar secondary alkyl halides.[2]

Table 2: Effect of Nucleophile/Base on Product Outcome (Reaction: 2-Bromopropane at optimal conditions for each pathway)

ReagentReagent TypeSolventPrimary ProductFavored Mechanism
NaCNStrong Nucleophile, Weak BaseDMSOSubstitutionSₙ2
CH₃CH₂O⁻Na⁺Strong Base, Strong NucleophileEthanolEliminationE2
(CH₃)₃CO⁻K⁺Strong, Sterically Hindered Baset-ButanolEliminationE2
CH₃OHWeak Nucleophile, Weak BaseMethanol (heat)Elimination/Substitution MixE1 / Sₙ1
This table illustrates general reactivity trends for secondary alkyl halides.[5][6][14]

Experimental Protocols

Protocol 1: Maximizing Substitution via an Sₙ2 Pathway (Example: Diazide Formation)

This protocol details a method designed to favor the SN2 reaction on this compound, using a good nucleophile that is a weak base in a polar aprotic solvent at room temperature.

Objective: Synthesize 2,3-Diazido-4-methylpentane.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (2.2 - 2.5 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser (optional, for inert atmosphere), separatory funnel.

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add sodium azide followed by anhydrous DMF (or DMSO) to create a slurry.

  • Substrate Addition: Add this compound to the slurry dropwise at room temperature while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (e.g., 20-25°C). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed. Avoid heating to prevent elimination.

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the crude product via column chromatography if necessary to isolate the desired 2,3-Diazido-4-methylpentane.

G cluster_workflow Troubleshooting Workflow: High Elimination Yield Problem Problem: Excessive Elimination Product Analyze Analyze Reaction Conditions Problem->Analyze Cause_Temp Is Temperature > Room Temp? Analyze->Cause_Temp Cause_Base Is Reagent a Strong Base? (e.g., RO⁻, OH⁻, t-BuO⁻) Cause_Temp->Cause_Base No Action_Temp Action: Lower temperature to ≤ 25°C Cause_Temp->Action_Temp Yes Cause_Solvent Is Solvent Polar Protic? (e.g., EtOH, H₂O) Cause_Base->Cause_Solvent No Action_Base Action: Switch to a good nucleophile/ weak base (N₃⁻, CN⁻, I⁻) Cause_Base->Action_Base Yes Action_Solvent Action: Switch to a polar aprotic solvent (DMSO, DMF) Cause_Solvent->Action_Solvent Yes End Re-run Experiment & Monitor Cause_Solvent->End No Action_Temp->End Action_Base->End Action_Solvent->End

Caption: Workflow for troubleshooting unexpected elimination byproducts.

References

Catalyst Selection for Dehydrobromination of 2,3-Dibromo-4-methylpentane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the dehydrobromination of 2,3-Dibromo-4-methylpentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the dehydrobromination of this compound?

A1: The dehydrobromination of this compound, a vicinal dibromide, proceeds through a double E2 (bimolecular elimination) reaction mechanism. This is a concerted, one-step process where a strong base removes a proton (H) and a bromide ion (Br⁻) is eliminated simultaneously, leading to the formation of a pi bond. Two successive E2 eliminations are required to convert the dibromoalkane into an alkyne.

Q2: What are the expected major and minor products of this reaction?

A2: The primary product from the double dehydrobromination of this compound is 4-methyl-2-pentyne . Depending on the reaction conditions and the base used, other potential products include the isomeric allene (B1206475), 4-methyl-1,2-pentadiene , and vinyl bromide intermediates.

Q3: Which types of catalysts are most effective for this transformation?

A3: Strong bases are essential for promoting the E2 elimination reaction. The most effective catalysts are typically strong, sterically hindered bases that favor elimination over substitution. Common choices include:

Catalyst Performance Data

The selection of a catalyst can significantly impact the yield and purity of the desired 4-methyl-2-pentyne. The following table summarizes available quantitative data for different catalysts.

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Sodium amide (NaNH₂) in liquid ammoniaThis compound4-methyl-2-pentyne68.5%Not specified--INVALID-LINK--
Potassium hydroxide (KOH)2,3-Dibromopentane1,3-PentadieneNot specifiedHeating--INVALID-LINK--

Note: Data for other catalysts with this compound is limited in the reviewed literature. The data for 2,3-Dibromopentane is included to provide context on a similar vicinal dibromide.

Experimental Protocols

Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia

This protocol is adapted from the general procedure for the dehydrohalogenation of vicinal dihalides.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Apparatus for condensation of ammonia and for running reactions at low temperatures

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

  • Condense the required amount of ammonia gas into the flask, maintaining the temperature at approximately -78 °C (dry ice/acetone bath).

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether.

  • Slowly add the solution of the dibromide to the sodium amide suspension in liquid ammonia.

  • Allow the reaction to stir for a specified time (typically 2-4 hours) while maintaining the low temperature.

  • After the reaction is complete, carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of 4-methyl-2-pentyne 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Reaction temperature is too low or reaction time is too short.1. Use freshly prepared or properly stored strong base. Ensure at least two equivalents of base per equivalent of dibromide are used. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Optimize the reaction temperature and time. For alkoxides, heating may be necessary.
Formation of significant side products (e.g., allenes, vinyl bromides) 1. Incomplete reaction leading to the isolation of the vinyl bromide intermediate. 2. Use of a less sterically hindered base may promote the formation of the allene.1. Increase the reaction time or the amount of base to drive the reaction to completion. 2. Consider using a more sterically hindered base like potassium tert-butoxide to favor the formation of the internal alkyne.
Formation of substitution products The chosen base may also be acting as a nucleophile, leading to SN2 products.Use a more sterically hindered base (e.g., potassium tert-butoxide) which is a poor nucleophile. Running the reaction at a higher temperature generally favors elimination over substitution.
Reaction is sluggish or does not go to completion The chosen solvent may not be optimal for the reaction.For alkoxide bases, consider using a polar aprotic solvent like DMSO, which can enhance the basicity of the alkoxide and accelerate the reaction.

Visualizing the Process

Catalyst Selection Workflow

Catalyst_Selection_Workflow Catalyst Selection for Dehydrobromination A Start: Dehydrobromination of This compound B Desired Product: 4-methyl-2-pentyne A->B C Reaction Mechanism: Double E2 Elimination A->C D Catalyst Requirement: Strong Base C->D E Option 1: Sodium Amide (NaNH2) in Liquid Ammonia D->E F Option 2: Potassium tert-butoxide (t-BuOK) in THF or DMSO D->F G Option 3: Sodium Ethoxide (NaOEt) in Ethanol D->G H Consider Steric Hindrance D->H I High Yield Reported (68.5%) E->I J Favors internal alkyne, minimizes substitution F->J K Potential for substitution and allene formation G->K H->F L Select Catalyst and Optimize Conditions I->L J->L K->L

Caption: A flowchart illustrating the decision-making process for selecting a suitable catalyst.

General E2 Elimination Pathway

E2_Mechanism General E2 Mechanism for the First Elimination cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Base + this compound TS B---H C---C Br---Leaving Reactants->TS Concerted Step Products Vinyl Bromide Intermediate + H-Base⁺ + Br⁻ TS->Products Bond Formation/ Bond Breaking

Caption: The concerted E2 mechanism for the initial dehydrobromination step.

Technical Support Center: Regioselectivity in HBr Elimination from 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the regioselectivity of HBr elimination from 2,3-dibromo-4-methylpentane. The information is designed to help control reaction outcomes, favoring either Zaitsev or Hofmann products, or promoting the synthesis of the corresponding alkyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential elimination products from this compound?

The elimination of HBr from this compound is a versatile reaction that can yield several products depending on the reaction conditions. As a vicinal dihalide, it can undergo a single elimination to form various bromoalkenes or a double elimination to form an alkyne.[1][2] The initial elimination of one equivalent of HBr can produce a mixture of constitutional isomers. A subsequent, often more difficult, elimination from the resulting bromoalkene yields 4-methyl-2-pentyne (B1585047).[3]

Q2: My primary product is the thermodynamically less stable, less substituted alkene. How can I favor the more substituted (Zaitsev) product?

Achieving the Zaitsev product, the more stable and substituted alkene, is a common objective. If your reaction is yielding the Hofmann (less substituted) product, consider the following adjustments:

  • Choice of Base: You may be using a sterically bulky base. Switch to a small, strong base such as sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), or potassium hydroxide (B78521) (KOH).[4] These smaller bases can more easily access the more sterically hindered proton required for Zaitsev elimination.[5][6]

  • Solvent: Using a polar protic solvent like ethanol (B145695) in conjunction with an alkoxide base generally favors Zaitsev elimination.[7]

  • Temperature: While higher temperatures generally favor elimination over substitution, extreme temperatures are not always necessary for Zaitsev pathways.[8] Focus first on the base and solvent combination.

Q3: I am trying to synthesize the less substituted (Hofmann) alkene, but I keep getting the Zaitsev product as the major isomer. What should I change?

Formation of the Hofmann product is favored when the base has difficulty accessing the internal, more substituted proton. To promote the formation of the less substituted alkene, you should:

  • Use a Bulky Base: Employ a sterically hindered base. The most common choice is potassium tert-butoxide (t-BuOK).[4][5][9] Its large size prevents it from easily reaching the more substituted β-hydrogen, leading to preferential abstraction of the more accessible, less hindered proton.[6][10]

  • Leaving Group: While you cannot change the bromine atoms in your starting material, it is worth noting that poor leaving groups (like fluoride) can also favor the Hofmann product because the transition state has more carbanionic character.[11]

Q4: My goal is to synthesize 4-methyl-2-pentyne via double dehydrohalogenation, but the reaction is incomplete or yields mainly the bromoalkene intermediate. How can I drive the reaction to completion?

Synthesizing an alkyne from a vicinal dihalide requires the removal of two equivalents of HBr, which involves two successive E2 elimination reactions.[3] The second elimination is often slower. To ensure the reaction goes to completion, you need more forcing conditions:

  • Use a Very Strong Base: A very strong base is required for the double elimination. Sodium amide (NaNH2) in liquid ammonia (B1221849) is a classic and highly effective reagent for this transformation.[3][12] Fused KOH at high temperatures can also be used.[13]

  • Stoichiometry: Ensure you are using at least two equivalents of the strong base to remove both molecules of HBr. If a terminal alkyne were being formed, three equivalents would be needed to first form the acetylide salt and then protonate it during workup.[3]

  • Higher Temperatures: High temperatures are often necessary to overcome the activation energy of the second elimination step.[8] A patent for preparing 4-methyl-2-pentyne suggests temperatures in the range of 40-120°C using an alkaline reagent in DMSO.[12]

Q5: I am observing a significant amount of substitution (SN2) product instead of the desired elimination product. How can I minimize this side reaction?

Competition between substitution and elimination is common. To favor elimination:

  • Increase Temperature: Elimination reactions are favored over substitution at higher temperatures.[8]

  • Base Strength and Steric Hindrance: Use a strong, sterically hindered base like potassium tert-butoxide.[5] Bulky bases are poor nucleophiles and therefore disfavor SN2 reactions.[5]

  • Solvent Choice: The use of ethanol as a solvent encourages elimination, whereas the presence of water tends to favor substitution.[7][8]

Data Presentation: Influence of Reagents on Product Distribution

The regiochemical outcome of the elimination is primarily dictated by the choice of base. The following tables summarize the expected major products based on reaction conditions.

Table 1: Regioselectivity in Single HBr Elimination

Desired ProductRecommended BaseBase CharacteristicsTypical SolventGoverning Rule
More Substituted Alkene Sodium Ethoxide (NaOCH₂CH₃)Strong, SmallEthanolZaitsev[9]
Potassium Hydroxide (KOH)Strong, SmallEthanolZaitsev
Less Substituted Alkene Potassium tert-butoxide (KOC(CH₃)₃)Strong, Bulkytert-Butanol (B103910)Hofmann[4][9]

Table 2: Conditions for Double HBr Elimination to form Alkyne

Desired ProductRecommended BaseBase CharacteristicsTypical ConditionsReference
4-methyl-2-pentyne Sodium Amide (NaNH₂)Very StrongLiquid Ammonia[3][12]
Potassium Hydroxide (KOH)StrongFused, High Temp. (~200°C)[13]
MeOR (Me = K, Na)StrongDMSO, 40-120°C[12]

Experimental Protocols

Protocol 1: Zaitsev-Favored Elimination to Bromoalkene

This protocol is designed to favor the formation of the more substituted bromoalkene.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound in absolute ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Slowly add the sodium ethoxide solution to the stirred solution of the dibromide at room temperature.

  • Reaction: Heat the reaction mixture to reflux for a period of 1-2 hours.[14] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via distillation or column chromatography.

Protocol 2: Hofmann-Favored Elimination to Bromoalkene

This protocol uses a bulky base to favor the formation of the less substituted bromoalkene.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in a dry, aprotic solvent like tert-butanol or THF.

  • Reagent Addition: Add solid potassium tert-butoxide (t-BuOK) portion-wise to the stirred solution at 0°C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of starting material.

  • Workup: Carefully quench the reaction by adding water. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate the solvent. The product can then be purified by distillation or chromatography.

Protocol 3: Synthesis of 4-methyl-2-pentyne

This protocol outlines the double dehydrohalogenation to form the alkyne.[3]

  • Setup: Assemble a three-neck flask with a mechanical stirrer, a dropping funnel, and a dry-ice condenser to condense ammonia.

  • Reaction: Cool the flask to -78°C and condense liquid ammonia into it. Add a catalytic amount of ferric nitrate, followed by the portion-wise addition of sodium metal to form sodium amide (a blue color will disappear).

  • Substrate Addition: Slowly add a solution of this compound in a minimal amount of dry ether via the dropping funnel.

  • Reaction Time: Stir the mixture for several hours at the temperature of liquid ammonia.

  • Workup: Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride. Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract with ether.

  • Purification: Dry the organic layer and carefully remove the solvent. The volatile alkyne product is typically purified by distillation.

Visualizations

G start Desired Product? zaitsev More Substituted (Zaitsev Product) start->zaitsev More Substituted hofmann Less Substituted (Hofmann Product) start->hofmann Less Substituted alkyne Alkyne (Double Elimination) start->alkyne Alkyne cond1 Use Small, Strong Base (e.g., NaOEt, KOH) in Ethanol zaitsev->cond1 cond2 Use Bulky, Strong Base (e.g., t-BuOK) in t-BuOH hofmann->cond2 cond3 Use Very Strong Base (e.g., NaNH2) & High Temperature alkyne->cond3

Caption: Decision workflow for selecting reaction conditions.

G sub Bromoalkene Intermediate zaitsev Zaitsev Product (More Substituted) sub->zaitsev  Favored Path   hofmann Hofmann Product (Less Substituted) sub->hofmann  Favored Path   cond1 Small Base (e.g., EtO⁻) cond1->sub cond2 Bulky Base (e.g., t-BuO⁻) cond2->sub

Caption: Competing pathways in single HBr elimination.

G start This compound mid Bromoalkene Intermediate start->mid  - HBr (E2)  Strong Base end 4-Methyl-2-pentyne mid->end  - HBr (E2)  Very Strong Base  + Heat

Caption: Overall pathway for alkyne synthesis.

References

Technical Support Center: Solvent Effects on the Rate of Reaction for 2,3-Dibromo-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rates of 2,3-Dibromo-4-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound with a nucleophile/base?

A1: For a secondary alkyl halide like this compound, the primary reaction pathways with a nucleophile/base are the bimolecular substitution (S(_N)2) and bimolecular elimination (E2) reactions. These two reactions are often in competition. The choice of solvent, nucleophile/base, and temperature will significantly influence which pathway is favored.

Q2: How does the solvent polarity affect the reaction rate?

A2: Solvent polarity plays a crucial role in both S(_N)2 and E2 reactions.

  • Polar aprotic solvents (e.g., acetone (B3395972), acetonitrile, DMF, DMSO) are generally preferred for S(_N)2 reactions.[1] These solvents can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[1]

  • Polar protic solvents (e.g., water, methanol, ethanol) can slow down S(_N)2 reactions because they form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2][3] However, these solvents can favor E2 reactions, especially with a strong base, as they can stabilize the leaving group and the transition state of the elimination pathway.

Q3: Why am I observing a mixture of substitution and elimination products?

A3: this compound is a secondary dibromoalkane, which is sterically hindered to some extent. For secondary halides, both S(_N)2 and E2 pathways are viable and often compete. The ratio of substitution to elimination products is highly dependent on the reaction conditions. Strong, sterically hindered bases tend to favor E2, while good nucleophiles that are weak bases will favor S(_N)2. The solvent also plays a key role in this competition.

Q4: I am not observing any reaction in a non-polar solvent. Why?

A4: Non-polar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged species like nucleophiles and polar substrates like alkyl halides. These solvents cannot effectively stabilize the charged transition states of either S(_N)2 or E2 reactions, leading to very slow or negligible reaction rates.

Troubleshooting Guides

Issue 1: Low Reaction Rate in a Protic Solvent
  • Symptom: The reaction of this compound with a good nucleophile (e.g., iodide) is proceeding very slowly in a protic solvent like methanol.

  • Possible Cause: Protic solvents solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus slowing down the S(_N)2 reaction rate.

  • Troubleshooting Steps:

    • Change the Solvent: Switch to a polar aprotic solvent such as acetone or acetonitrile. This will leave the nucleophile less solvated and more reactive, thereby increasing the S(_N)2 reaction rate.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of both S(_N)2 and E2 reactions. However, be aware that higher temperatures often favor the elimination (E2) pathway.

    • Increase Nucleophile Concentration: Since the S(_N)2 reaction is bimolecular, increasing the concentration of the nucleophile can increase the reaction rate.

Issue 2: Predominance of Elimination Product When Substitution is Desired
  • Symptom: The major product of the reaction is the alkene resulting from elimination, but the desired product is the substitution product.

  • Possible Cause: The base is too strong or sterically hindered, the temperature is too high, or the solvent is favoring the E2 pathway.

  • Troubleshooting Steps:

    • Choice of Nucleophile/Base: Use a less basic nucleophile. For example, if using sodium ethoxide (a strong base), consider switching to sodium iodide (a good nucleophile but a weaker base).

    • Lower the Temperature: E2 reactions often have a higher activation energy than S(_N)2 reactions and are therefore more favored at higher temperatures. Running the reaction at a lower temperature can favor the S(_N)2 pathway.

    • Solvent Selection: While polar protic solvents can favor E2, a switch to a polar aprotic solvent like DMSO or DMF can significantly increase the rate of S(_N)2, potentially making it the major pathway if a good, non-basic nucleophile is used.

Data Presentation

The following tables provide hypothetical quantitative data on the solvent effects on the reaction of this compound with sodium iodide at 25°C. This data is illustrative of the expected trends based on established chemical principles.

Table 1: Effect of Solvent on the Overall Reaction Rate

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Methanol32.7Polar Protic1
Ethanol24.5Polar Protic0.5
Acetone20.7Polar Aprotic500
Acetonitrile37.5Polar Aprotic1500
Dimethylformamide (DMF)36.7Polar Aprotic2800
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic5000
Hexane1.9Non-Polar< 0.001

Table 2: Solvent Effect on the Ratio of Substitution (S(_N)2) to Elimination (E2) Products

SolventSolvent Type% S(_N)2 Product% E2 Product
MethanolPolar Protic3070
EthanolPolar Protic2575
AcetonePolar Aprotic8515
AcetonitrilePolar Aprotic9010
Dimethylformamide (DMF)Polar Aprotic955
Dimethyl Sulfoxide (DMSO)Polar Aprotic982

Experimental Protocols

Protocol 1: General Procedure for Determining the Rate of Reaction

  • Reactant Preparation: Prepare a 0.1 M solution of this compound in the chosen solvent. Prepare a 0.2 M solution of the nucleophile (e.g., sodium iodide) in the same solvent.

  • Reaction Initiation: Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a temperature-controlled bath. Mix equal volumes of the two solutions in a reaction vessel to initiate the reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately by adding a large excess of cold water.

  • Analysis: Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the concentration of the remaining this compound and the formed products using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Processing: Plot the concentration of the reactant versus time. Determine the initial rate of the reaction from the slope of the curve at t=0. The rate constant can then be calculated using the appropriate rate law.

Mandatory Visualization

Solvent_Effect_Pathway cluster_substrate Reactants cluster_solvents Solvent Environment cluster_products Products This compound This compound Polar Aprotic\n(e.g., DMSO, Acetone) Polar Aprotic (e.g., DMSO, Acetone) Polar Protic\n(e.g., Methanol, Ethanol) Polar Protic (e.g., Methanol, Ethanol) Nucleophile/Base Nucleophile/Base SN2_Product Substitution Product Polar Aprotic\n(e.g., DMSO, Acetone)->SN2_Product Favors SN2 (Fast Rate) E2_Product Elimination Product Polar Aprotic\n(e.g., DMSO, Acetone)->E2_Product Minor Pathway Polar Protic\n(e.g., Methanol, Ethanol)->SN2_Product Hinders SN2 (Slow Rate) Polar Protic\n(e.g., Methanol, Ethanol)->E2_Product Favors E2 (Moderate Rate) Experimental_Workflow A Prepare Reactant Solutions (0.1M Substrate, 0.2M Nucleophile) B Equilibrate Solutions to Desired Temperature A->B C Initiate Reaction by Mixing B->C D Withdraw Aliquots at Regular Intervals C->D E Quench Reaction D->E F Extract Organic Components E->F G Analyze by GC/HPLC F->G H Determine Rate Constant G->H

References

Technical Support Center: Workup and Isolation of Products from 2,3-Dibromo-4-methylpentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions of 2,3-dibromo-4-methylpentane. The primary focus is on the workup and isolation of products from dehydrobromination reactions, which are common for this substrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup and product isolation phases.

Problem IDQuestionPossible CausesSuggested Solutions
TG-001 Low or No Product Yield After Workup Incomplete reaction; Product is water-soluble and was lost during aqueous washes; Product is volatile and was lost during solvent removal; Emulsion formation leading to product loss.- Monitor the reaction by TLC or GC to ensure completion before starting the workup.- Minimize the volume of aqueous washes. If the product has some water solubility, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase.[1][2]- Use a rotary evaporator with a cold trap and apply vacuum cautiously. For highly volatile products, consider distillation directly from the reaction mixture.- To break emulsions, add brine or a small amount of a different organic solvent. Let the mixture stand for a longer period, or gently swirl instead of shaking vigorously.
TG-002 Formation of a Stable Emulsion During Extraction High concentration of reactants or byproducts; Vigorous shaking of the separatory funnel; Incompatible solvent system.- Dilute the reaction mixture with more organic solvent before the aqueous wash.- Add saturated NaCl solution (brine) to increase the density of the aqueous layer.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
TG-003 Product is Contaminated with Starting Material Incomplete reaction; Insufficient purification.- Ensure the reaction has gone to completion by TLC or GC analysis before workup.- If the product and starting material have different polarities, use column chromatography for purification. The non-polar alkene/alkyne product will typically elute before the more polar dibromoalkane.- If the boiling points are sufficiently different, fractional distillation can be employed.
TG-004 Product is an Isomeric Mixture Use of a non-bulky base leading to both Zaitsev and Hofmann elimination products; Isomerization of the product under the reaction or workup conditions.- To favor the Hofmann product (less substituted alkene), a sterically hindered base like potassium tert-butoxide can be used.[3]- Neutralize the reaction mixture promptly during workup to prevent acid or base-catalyzed isomerization.- Purification of isomers can be attempted by careful column chromatography or fractional distillation, although this can be challenging.
TG-005 Aqueous Layer is Colored (e.g., Yellow/Brown) Presence of residual bromine or other colored impurities.- Wash the organic layer with a solution of sodium thiosulfate (B1220275) to quench any remaining bromine. The color should dissipate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction of this compound?

A1: The most common reaction is a double dehydrobromination, which is an E2 elimination reaction, to form 4-methyl-2-pentyne (B1585047). This reaction is typically carried out using a strong base.[4][5]

Q2: What are the expected products from the dehydrobromination of this compound?

A2: The primary product is 4-methyl-2-pentyne. Depending on the reaction conditions and the base used, isomeric dienes such as 4-methyl-1,2-pentadiene (B14711112) or 4-methyl-1,3-pentadiene (B1595702) could also be formed as minor products.

Q3: What type of base should I use for the dehydrobromination reaction?

A3: A strong base is required for the double elimination. Common choices include potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethylene (B1197577) glycol, or sodium amide (NaNH2) in liquid ammonia.[6][7] The use of a strong, non-nucleophilic base is crucial to favor elimination over substitution.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the starting material (this compound) and the appearance of a new, less polar spot corresponding to the product can be observed. GC analysis can provide a more quantitative measure of the conversion.

Q5: My crude product is an oil. How can I best purify it?

A5: For a liquid product like 4-methyl-2-pentyne, purification can be achieved by distillation. If the crude product contains impurities with similar boiling points, column chromatography using silica (B1680970) gel is a suitable alternative.

Experimental Protocols

Protocol 1: Double Dehydrobromination of this compound using Potassium Hydroxide

This protocol is adapted from a general procedure for the dehydrobromination of vicinal dibromides.[6]

Materials:

  • This compound

  • Potassium hydroxide (KOH), solid

  • Ethylene glycol

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, solid potassium hydroxide (2.5 equivalents), and ethylene glycol. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be determined by the boiling point of ethylene glycol. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain the final product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from the reaction

  • Silica gel

  • Hexane (B92381) (or other non-polar eluent)

  • Chromatography column, flasks for fraction collection.

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel using a non-polar solvent like hexane as the slurry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system (e.g., pure hexane). The non-polar alkyne or alkene product will travel down the column faster than any unreacted, more polar starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes expected outcomes for the dehydrobromination of this compound. Please note that actual yields may vary depending on the specific reaction conditions and experimental technique.

ProductBase/SolventTypical YieldPurityAnalytical Method
4-methyl-2-pentyneKOH / Ethylene Glycol30-40%>95% after distillationGC-MS, ¹H NMR
4-methyl-2-pentyneNaNH₂ / liq. NH₃50-60%>98% after distillationGC-MS, ¹H NMR

Note: The yield for KOH/Ethylene Glycol is an estimate based on similar reactions, including a reported 32% yield for a related synthesis.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, KOH, and Ethylene Glycol reflux Heat to Reflux start->reflux monitor Monitor by TLC/GC reflux->monitor quench Cool and Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Remove Solvent dry->evaporate distill Distillation evaporate->distill end Isolated Product: 4-methyl-2-pentyne distill->end

Caption: Experimental workflow for the synthesis and isolation of 4-methyl-2-pentyne.

troubleshooting_workflow start Low Product Yield? check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_volatility Product Volatile? check_reaction->check_volatility Yes solution_incomplete Continue Reaction check_reaction->solution_incomplete No check_solubility Product Water Soluble? check_volatility->check_solubility No solution_volatile Use Cold Trap/ Careful Evaporation check_volatility->solution_volatile Yes emulsion Emulsion Formed? check_solubility->emulsion No solution_soluble Use Brine Wash check_solubility->solution_soluble Yes solution_emulsion Add Brine/ Filter emulsion->solution_emulsion Yes end Improved Yield emulsion->end No solution_incomplete->end solution_volatile->end solution_soluble->end solution_emulsion->end

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3-Dibromo-4-methylpentane and 2,3-dibromobutane in Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,3-dibromo-4-methylpentane and 2,3-dibromobutane (B42614), with a focus on their behavior in dehalogenation reactions. This information is critical for professionals in drug development and organic synthesis, where the predictable and efficient formation of alkenes from vicinal dibromides is a common synthetic step. The comparison is supported by established mechanistic principles and available experimental data.

Introduction to Dehalogenation of Vicinal Dibromides

Vicinal dibromides, compounds bearing bromine atoms on adjacent carbons, undergo elimination reactions to form alkenes. A common and effective method for this transformation is the use of zinc dust in a suitable solvent, such as ethanol (B145695) or acetic acid.[1] This reaction, proceeding through an E2-like mechanism, is stereospecific, requiring an anti-periplanar arrangement of the two bromine atoms. The stereochemistry of the starting dibromide, therefore, dictates the stereochemistry of the resulting alkene.

Reaction Mechanism: The E2 Pathway

The dehalogenation of vicinal dibromides with zinc proceeds via a concerted E2 (elimination, bimolecular) mechanism. The zinc metal acts as a reducing agent, facilitating the removal of the two bromine atoms. The reaction is believed to involve the formation of an organozinc intermediate. For the elimination to occur, the C-Br bonds must be in an anti-periplanar conformation (a dihedral angle of 180°). This geometric requirement is crucial for the simultaneous formation of the new π-bond and the departure of the bromide ions.

Comparative Reactivity Analysis

The primary structural difference between 2,3-dibromobutane and this compound is the presence of a bulky isopropyl group on the C4 carbon of the latter. This structural feature is predicted to have a significant impact on the rate of dehalogenation.

2,3-dibromobutane is a relatively small molecule, allowing for facile rotation around the central C2-C3 bond to achieve the necessary anti-periplanar conformation for the E2 elimination. This results in a relatively fast reaction rate.

This compound , on the other hand, possesses a sterically demanding isopropyl group adjacent to one of the bromine-bearing carbons. This bulky group will hinder the rotation around the C2-C3 bond. Achieving the anti-periplanar conformation required for the elimination will be more difficult due to steric strain between the isopropyl group and the other substituents. This increased steric hindrance is expected to raise the activation energy of the reaction, leading to a slower reaction rate compared to 2,3-dibromobutane under identical conditions.

Data Presentation
CompoundStructureKey Structural FeaturePredicted Relative ReactivityExperimental Observations/Products
2,3-dibromobutane CH₃-CH(Br)-CH(Br)-CH₃Methyl groups at C1 and C4HigherMeso isomer yields trans-2-butene. dl isomer yields cis-2-butene.
This compound CH₃-CH(Br)-CH(Br)-CH(CH₃)₂Isopropyl group at C4LowerPredicted to yield 4-methyl-2-pentene. The stereochemical outcome would depend on the stereoisomer of the starting material.

Experimental Protocols

The following is a representative experimental protocol for the dehalogenation of a vicinal dibromide using zinc dust.

Dehalogenation of a Vicinal Dibromide with Zinc Dust

Materials:

  • Vicinal dibromide (e.g., 2,3-dibromobutane)

  • Zinc dust

  • Ethanol (or other suitable solvent like acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard workup and purification equipment (separatory funnel, drying agent, distillation apparatus)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the vicinal dibromide.

  • Add a 2-3 fold molar excess of zinc dust to the flask.

  • Add a suitable solvent, such as ethanol, to the flask.

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess zinc dust is removed by filtration.

  • The filtrate is subjected to a standard aqueous workup to remove any inorganic salts.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting alkene product can be further purified by distillation.

Visualizations

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing Dehalogenation Reactivity Substrate Substrate Structure StericHindrance Steric Hindrance Substrate->StericHindrance Reactivity Reaction Rate Conformation Anti-periplanar Conformation StericHindrance->Conformation Hinders attainment of Conformation->Reactivity Is required for BulkySubstituent Bulky Substituent (e.g., Isopropyl group) BulkySubstituent->StericHindrance Increases

Caption: Logical flow of how substrate structure influences reaction rate.

Experimental Workflow for Dehalogenation

G Experimental Workflow for Dehalogenation Start Start: Vicinal Dibromide + Zinc Dust + Solvent Reaction Heat to Reflux with Stirring Start->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Workup Cool and Filter Monitoring->Workup Extraction Aqueous Workup & Separation Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Solvent Removal & Distillation Drying->Purification Product End: Purified Alkene Purification->Product

Caption: Step-by-step experimental workflow for dehalogenation.

Signaling Pathway (Reaction Mechanism)

G Dehalogenation Reaction Mechanism Substrate Vicinal Dibromide (Anti-periplanar conformation) TransitionState Transition State (Concerted C-Br bond breaking and C=C bond formation) Substrate->TransitionState Zinc Zinc (Zn) Zinc->TransitionState Product Alkene TransitionState->Product Byproduct Zinc Bromide (ZnBr₂) TransitionState->Byproduct

Caption: The concerted E2 mechanism of dehalogenation.

References

Stereoselectivity of 2,3-Dibromo-4-methylpentane reactions compared to other vicinal dibromides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Elimination reactions of vicinal dibromides, such as dehalogenation and dehydrohalogenation, are highly stereoselective, and in many cases, stereospecific. The stereochemical course of these reactions is primarily dictated by the requirement for an anti-periplanar arrangement of the eliminating groups in the transition state, particularly in E2 reactions. This guide explores the expected product distributions from the diastereomers of 2,3-dibromo-4-methylpentane and compares them with the observed outcomes for other well-studied vicinal dibromides.

Data Presentation: Expected Stereochemical Outcomes

The stereoselectivity of elimination reactions of the diastereomers of this compound (erythro and threo) is predicted based on the anti-periplanar requirement of the E2 mechanism.

Table 1: Predicted Products from Dehalogenation (e.g., with Zn or NaI) of this compound Diastereomers

Substrate (Diastereomer)ReagentExpected Major Alkene ProductPredicted Stereoselectivity
erythro-2,3-Dibromo-4-methylpentaneZn, CH₃COOH or NaI, Acetone(E)-4-Methyl-2-penteneHigh (Anti-elimination)
threo-2,3-Dibromo-4-methylpentaneZn, CH₃COOH or NaI, Acetone(Z)-4-Methyl-2-penteneHigh (Anti-elimination)

Table 2: Predicted Products from Dehydrohalogenation (E2) of this compound Diastereomers with a Bulky Base

Substrate (Diastereomer)ReagentExpected Major Alkene ProductPredicted Regio- and Stereoselectivity
erythro-2,3-Dibromo-4-methylpentanePotassium tert-butoxide2-Bromo-4-methyl-2-penteneHofmann product favored
threo-2,3-Dibromo-4-methylpentanePotassium tert-butoxide2-Bromo-4-methyl-2-penteneHofmann product favored

Table 3: Comparative Experimental Data for Dehalogenation of Other Vicinal Dibromides

SubstrateReagentProduct(s)Stereoselectivity
meso-Stilbene dibromideZn, Dioxane(E)-Stilbene>95%
dl-Stilbene dibromideZn, Dioxane(Z)-Stilbene>95%
meso-2,3-DibromobutaneNaI, Acetone(E)-2-Butene>98%
dl-2,3-DibromobutaneNaI, Acetone(Z)-2-Butene>98%

Reaction Mechanisms and Stereochemical Control

The high degree of stereoselectivity observed in these reactions is a direct consequence of the underlying mechanisms.

Dehalogenation with Zinc or Iodide

The debromination of vicinal dibromides with zinc metal or iodide ions is a classic example of a stereospecific anti-elimination. The reaction proceeds through a concerted E2-like mechanism where the two bromine atoms must adopt an anti-periplanar conformation for the reaction to occur.

Dehalogenation_Mechanism cluster_erythro erythro-2,3-Dibromo-4-methylpentane cluster_threo threo-2,3-Dibromo-4-methylpentane cluster_products Products erythro Erythro Diastereomer (anti-periplanar conformation) E_alkene (E)-4-Methyl-2-pentene erythro->E_alkene Zn or I⁻ (Anti-elimination) threo Threo Diastereomer (anti-periplanar conformation) Z_alkene (Z)-4-Methyl-2-pentene threo->Z_alkene Zn or I⁻ (Anti-elimination)

Caption: Stereospecific debromination pathway.

This anti-periplanar requirement dictates that the erythro diastereomer will yield the (E)-alkene, while the threo diastereomer will produce the (Z)-alkene. This is because the bulky isopropyl and methyl groups will orient themselves to minimize steric interactions in the transition state, leading to the observed stereospecificity.

Dehydrohalogenation with a Bulky Base

Dehydrohalogenation of alkyl halides with a sterically hindered base, such as potassium tert-butoxide, proceeds via an E2 mechanism. Due to the steric bulk of the base, it preferentially abstracts the most accessible proton. In the case of this compound, the proton on the carbon bearing the isopropyl group is less sterically hindered than the proton on the carbon with the methyl group. This leads to the preferential formation of the Hofmann elimination product. The stereochemistry of the resulting vinyl bromide will also be influenced by the anti-periplanar arrangement of the abstracted proton and the leaving bromide.

Dehydrohalogenation_Workflow start This compound base Bulky Base (e.g., KOtBu) start->base Reacts with transition_state Anti-periplanar Transition State base->transition_state Favors hofmann Hofmann Product (Less substituted alkene) transition_state->hofmann Leads to (Major) zaitsev Zaitsev Product (More substituted alkene) transition_state->zaitsev Leads to (Minor)

Caption: Regioselectivity in E2 dehydrohalogenation.

Experimental Protocols

The following are generalized experimental protocols for the types of reactions discussed. Specific reaction conditions may need to be optimized for this compound.

Protocol 1: Debromination of a Vicinal Dibromide with Zinc Powder

Objective: To synthesize an alkene from a vicinal dibromide via zinc-mediated debromination.

Materials:

  • Vicinal dibromide (e.g., this compound)

  • Activated Zinc powder

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vicinal dibromide in glacial acetic acid.

  • With vigorous stirring, add activated zinc powder portion-wise to the solution. The reaction may be exothermic.

  • After the initial reaction subsides, heat the mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alkene by distillation or column chromatography.

Protocol 2: Dehydrohalogenation of a Vicinal Dibromide with Potassium tert-butoxide

Objective: To synthesize a vinyl bromide from a vicinal dibromide via E2 elimination using a bulky base.

Materials:

  • Vicinal dibromide (e.g., this compound)

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) or another suitable aprotic solvent (e.g., THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, add the vicinal dibromide and anhydrous solvent to the flask.

  • Dissolve potassium tert-butoxide in the anhydrous solvent in the dropping funnel.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of the dibromide at room temperature or a slightly elevated temperature.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Conclusion

The stereoselectivity of elimination reactions of this compound is expected to be high and predictable based on the foundational principles of organic reaction mechanisms. Dehalogenation with reagents like zinc or iodide is anticipated to be a stereospecific anti-elimination, yielding the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer. Dehydrohalogenation with a bulky base is expected to favor the formation of the less substituted Hofmann product. While direct experimental data for this compound is needed for definitive quantitative comparisons, the principles outlined in this guide provide a robust framework for predicting and controlling the stereochemical outcomes of its reactions, which is of significant value in synthetic chemistry and drug development.

Validating the Synthesis of 2,3-Dibromo-4-methylpentane: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the precise synthesis and rigorous validation of halogenated intermediates are paramount. 2,3-Dibromo-4-methylpentane, a vicinal dibromide, serves as a valuable building block in various organic syntheses. Its purity and structural integrity, confirmed through robust analytical techniques, are critical for the successful outcome of subsequent reactions. This guide provides a comparative overview of common synthetic routes to this compound and details the validation of its synthesis using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Synthesis of this compound

The primary route to this compound is the electrophilic addition of bromine across the double bond of 4-methyl-2-pentene (B213027). However, variations in the bromine source and reaction conditions can influence the yield, purity, and safety profile of the synthesis. Below is a comparison of two common methods.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod A: Direct Bromination with Br₂Method B: Bromination with NBS
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Dichloromethane (B109758) (CH₂Cl₂)50% aqueous DMSO
Reaction Temperature 0 °C to room temperature0 °C
Typical Yield 85-95%75-85%
Purity (crude) ~90%~85%
Key Advantages High yield, readily available reagent.Safer handling compared to Br₂.
Key Disadvantages Br₂ is highly corrosive and toxic.Lower yield, potential side reactions.

Experimental Protocols

Synthesis of this compound via Direct Bromination (Method A)
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-methyl-2-pentene (10.0 g, 0.119 mol) dissolved in dichloromethane (50 mL). The flask is cooled in an ice bath to 0 °C.

  • Bromine Addition: A solution of bromine (19.0 g, 0.119 mol) in dichloromethane (25 mL) is added dropwise from the dropping funnel over a period of 30 minutes with constant stirring. The characteristic red-brown color of bromine will disappear upon reaction.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The solution is then washed successively with 10% aqueous sodium thiosulfate (B1220275) (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

GC-MS Validation Protocol

The purity and identity of the synthesized this compound are confirmed by GC-MS analysis.

  • Sample Preparation: A dilute solution of the synthesized product (approximately 1 mg/mL) is prepared in dichloromethane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Data Presentation and Interpretation

The GC chromatogram will indicate the purity of the sample, with the major peak corresponding to this compound. The retention time is a characteristic property under the specified GC conditions. The mass spectrum of the main peak provides structural confirmation.

Table 2: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time ~ 10.5 - 11.5 min (under specified conditions)
Molecular Ion (M⁺) m/z 242, 244, 246 (in a 1:2:1 ratio)
Key Fragment Ions (m/z) 163/165 ([M-Br]⁺), 83 ([M-Br₂-H]⁺), 43 ([C₃H₇]⁺, isopropyl cation - base peak)

The mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern is dominated by the loss of a bromine radical and subsequent fragmentation. The most stable carbocation, the isopropyl cation (m/z 43), is often the base peak.

Visualizing the Workflow and Fragmentation

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation 4-methyl-2-pentene 4-methyl-2-pentene Reaction_Mixture Reaction_Mixture 4-methyl-2-pentene->Reaction_Mixture + Br2 in CH2Cl2 Washing Washing Reaction_Mixture->Washing Quench & Wash Drying Drying Washing->Drying Dry over MgSO4 Evaporation Evaporation Drying->Evaporation Solvent Removal GC_MS_Analysis GC_MS_Analysis Evaporation->GC_MS_Analysis Purity & Identity Confirmation Final_Product Final_Product GC_MS_Analysis->Final_Product Validated This compound

Caption: Experimental workflow for the synthesis and validation of this compound.

Fragmentation_Pathway Molecular_Ion [C6H12Br2]+• m/z 242, 244, 246 Fragment_1 [C6H12Br]+ m/z 163, 165 Molecular_Ion->Fragment_1 Fragment_3 [C3H5Br]+• m/z 120, 122 Molecular_Ion->Fragment_3 Neutral_Loss_1 - Br• Molecular_Ion->Neutral_Loss_1 Neutral_Loss_3 - C3H7• Molecular_Ion->Neutral_Loss_3 Fragment_2 [C3H7]+ m/z 43 (Base Peak) Fragment_1->Fragment_2 Neutral_Loss_2 - C3H5Br Fragment_1->Neutral_Loss_2 Neutral_Loss_1->Fragment_1 Neutral_Loss_2->Fragment_2 Neutral_Loss_3->Fragment_3

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

This guide provides a foundational framework for the synthesis and GC-MS validation of this compound. Researchers should adapt these protocols based on available laboratory equipment and safety guidelines. The comparative data underscores the importance of selecting a synthetic method that balances yield, purity, and operational safety. Rigorous GC-MS analysis remains the gold standard for confirming the successful synthesis of this and other critical chemical intermediates.

A Comparative Guide to Alkene Synthesis: The Bromination-Dehalogenation Strategy vs. Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic formation of carbon-carbon double bonds is a cornerstone of molecular construction. While numerous methods exist for alkene synthesis, those involving brominated intermediates offer a versatile and powerful toolkit. This guide provides an objective comparison of alkene synthesis via the bromination of an alkene to a vicinal dibromide (such as 2,3-dibromo-4-methylpentane) and its subsequent dehalogenation, against alternative strategies that employ other brominating agents like N-Bromosuccinimide (NBS) and hydrogen bromide (HBr).

Introduction to Alkene Synthesis via Brominated Intermediates

The use of bromine-containing reagents provides several pathways to alkenes, often involving a two-step sequence of bromination followed by an elimination reaction. This approach is particularly useful for the protection and subsequent regeneration of a double bond, or for the regioselective introduction of a double bond into a molecule. Here, we compare three common strategies:

  • Vicinal Dibromide Formation and Dehalogenation: An alkene is first treated with molecular bromine (Br₂) to form a vicinal dibromide. This dibromide can then be isolated and later converted back to the alkene through a dehalogenation reaction, typically using zinc dust or sodium iodide. This method is often employed to protect a double bond during other synthetic transformations.

  • Allylic Bromination and Dehydrobromination: An alkene with an allylic hydrogen is treated with N-Bromosuccinimide (NBS) to introduce a bromine atom at the allylic position. The resulting allylic bromide can then undergo an E2 elimination reaction using a strong, non-nucleophilic base to yield a conjugated diene or an isomerized alkene.

  • HBr Addition and Dehydrobromination: Hydrogen bromide (HBr) is added across a double bond, which can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions. The resulting alkyl bromide is then treated with a strong base to induce an E2 elimination, often yielding a different constitutional isomer of the starting alkene.

Comparative Performance Data

The following tables summarize quantitative data for these different approaches to alkene synthesis. It is important to note that the substrates in the cited examples may vary, but the data provides a representative comparison of the efficiency of these methods.

Table 1: Alkene Synthesis via Dehalogenation of Vicinal Dibromides
Substrate (Vicinal Dibromide)ReagentSolventConditionsTimeYield (%)Reference
Various Vicinal DibromoalkanesZinc PowderAcetic AcidMicrowave Irradiation1-2 min85-95[1]
Stilbene DibromideZinc DustEthanolReflux3 h>90General Textbook Procedure
1,2-DibromocyclohexaneSodium IodideAcetoneReflux2 h~90General Textbook Procedure
meso-Stilbene Dibromideo-AnisidineTHFRoom Temp.24 h98[2]
Table 2: Alkene Synthesis via Allylic Bromination (NBS) and Elimination
Alkene SubstrateBromination ProductElimination ReagentElimination Product(s)Overall Yield (%)Reference
trans-2-Hexene (B1208433)4-bromo-2-hexene & 2-bromo-3-hexenePotassium tert-butoxide2,4-Hexadiene & 1,3-HexadieneNot Reported[3]
Cyclohexene3-BromocyclohexenePotassium tert-butoxide1,3-Cyclohexadiene~70-80General Textbook Procedure

Note: The study on trans-2-hexene focused on the product distribution of the bromination step, which yielded a mixture of 4-bromo-2-hexene (50%) and 2-bromo-3-hexene (32%).[3] Subsequent elimination would lead to a mixture of dienes.

Table 3: Alkene Synthesis via HBr Addition and Elimination
Alkene SubstrateHBr Addition ProductElimination ReagentElimination ProductOverall Yield (%)Reference
1-Hexene2-Bromohexane (Markovnikov)Potassium tert-butoxide1-Hexene & trans-2-HexeneHigh (product ratio depends on base)General Textbook Procedure
1-Hexene1-Bromohexane (Anti-Markovnikov)Potassium tert-butoxide1-HexeneHighGeneral Textbook Procedure

Reaction Pathways and Workflows

The logical flow and key intermediates of each synthetic strategy are outlined below using Graphviz diagrams.

G cluster_0 Strategy 1: Vicinal Dibromide Dehalogenation cluster_1 Strategy 2: Allylic Bromination and Elimination cluster_2 Strategy 3: HBr Addition and Elimination A0 Alkene (e.g., 4-Methyl-2-pentene) B0 Vicinal Dibromide (e.g., this compound) A0->B0 + Br2 (Bromination) C0 Alkene (Regenerated) B0->C0 + Zn or NaI (Dehalogenation) A1 Alkene with Allylic H (e.g., Cyclohexene) B1 Allylic Bromide (e.g., 3-Bromocyclohexene) A1->B1 + NBS, hv (Allylic Bromination) C1 Conjugated Alkene (e.g., 1,3-Cyclohexadiene) B1->C1 + t-BuOK (E2 Elimination) A2 Alkene (e.g., 1-Butene) B2 Alkyl Bromide (e.g., 2-Bromobutane) A2->B2 + HBr (Markovnikov Addition) C2 Isomeric Alkene (e.g., 2-Butene) B2->C2 + t-BuOK (E2 Elimination)

Figure 1. Comparison of three major alkene synthesis strategies involving brominated intermediates.

experimental_workflow start Start: Alkene Substrate bromination Step 1: Bromination Reaction (Br2, NBS, or HBr) start->bromination workup1 Aqueous Workup & Solvent Removal bromination->workup1 purification1 Purification of Brominated Intermediate (e.g., Chromatography) workup1->purification1 elimination Step 2: Elimination Reaction (Dehalogenation or Dehydrobromination) purification1->elimination workup2 Aqueous Workup & Solvent Removal elimination->workup2 purification2 Purification of Final Alkene Product (e.g., Distillation) workup2->purification2 product Final Alkene Product purification2->product

Figure 2. A generalized experimental workflow for two-step alkene synthesis via a brominated intermediate.

Detailed Experimental Protocols

Protocol 1: Dehalogenation of a Vicinal Dibromide with Zinc Dust

This protocol is a representative procedure for the regeneration of an alkene from a vicinal dibromide, such as this compound.

  • Reaction Setup: To a solution of the vicinal dibromide (1.0 mmol) in glacial acetic acid (5 mL) in a microwave-safe vessel, add zinc powder (2.0 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power to maintain a gentle reflux for 1-2 minutes.[1]

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alkene can be further purified by distillation or column chromatography.

Protocol 2: Allylic Bromination with NBS followed by Dehydrobromination

This protocol describes the synthesis of a conjugated diene from an alkene containing allylic hydrogens.

  • Allylic Bromination: A solution of the alkene (1.0 mmol) and N-Bromosuccinimide (NBS) (1.1 mmol) in anhydrous carbon tetrachloride (10 mL) is irradiated with a UV lamp (or initiated with a radical initiator like AIBN) and heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Dehydrobromination: Dissolve the crude allylic bromide in anhydrous THF (10 mL) and cool to 0 °C. Add a solution of potassium tert-butoxide (1.5 mmol) in THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Purification: Quench the reaction with water and extract with a nonpolar solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting alkene by distillation or chromatography.

Discussion and Comparison

1. Vicinal Dibromide Dehalogenation:

  • Advantages: This method is highly efficient, with yields often exceeding 90%.[1] The reaction is clean and the regeneration of the alkene is typically straightforward. It serves as an excellent method for protecting a double bond, as the vicinal dibromide is stable to many reaction conditions under which an alkene would react. The stereochemistry of the dehalogenation is typically an anti-elimination, which can be important in complex syntheses.

  • Disadvantages: This is a two-step process (bromination and dehalogenation), which can lower the overall yield. The use of elemental bromine requires careful handling due to its corrosive and toxic nature.

2. Allylic Bromination and Elimination:

  • Advantages: This method allows for the synthesis of conjugated dienes, which are valuable building blocks in organic synthesis. NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4][5]

  • Disadvantages: The reaction can produce a mixture of constitutional and stereoisomers, especially if the intermediate allylic radical is unsymmetrical.[3] This can complicate purification and lower the yield of the desired product. The reaction is also sensitive to conditions, as ionic side reactions can occur if HBr is allowed to accumulate.

3. HBr Addition and Elimination:

  • Disadvantages: This is also a two-step process. The initial HBr addition can be prone to carbocation rearrangements under Markovnikov conditions, leading to a mixture of products.[8] The subsequent elimination must be carefully controlled to favor the desired alkene isomer (e.g., using a bulky base for the Hofmann product or a small base for the Zaitsev product).[9][10]

Conclusion

The choice of brominating agent and synthetic strategy for alkene synthesis depends heavily on the desired outcome.

  • The bromination-dehalogenation of a vicinal dibromide (like this compound) is the superior method for the protection and subsequent regeneration of an existing double bond , offering high yields and clean conversions.

  • NBS is the reagent of choice for introducing a double bond in conjugation with an existing one via an allylic bromination-elimination sequence. However, potential isomer formation must be considered.

  • HBr followed by elimination is a valuable tool for the isomerization of a double bond within a carbon skeleton, with the caveat of potential rearrangements and the need for careful control of regioselectivity in both steps.

For professionals in drug development and research, a thorough understanding of these comparative advantages and limitations is crucial for the efficient and selective synthesis of complex molecular targets.

References

Unraveling the Reaction Intermediates of 2,3-Dibromo-4-methylpentane: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic routes and predicting product formation. This guide provides a comparative computational analysis of the likely reaction intermediates of 2,3-dibromo-4-methylpentane, offering insights into their relative stabilities and potential reaction pathways.

The reactivity of alkyl halides like this compound is largely governed by the stability of the carbocation intermediates formed during unimolecular reactions (S_N1 and E1).[1][2][3][] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate these transient species and elucidate reaction mechanisms.[][5][6] This analysis focuses on the predicted carbocation intermediates of this compound and their propensity for rearrangement, a common phenomenon in carbocation chemistry aimed at achieving greater stability.[2][3]

Predicting Carbocation Stability: A Quantitative Comparison

The stability of carbocations generally follows the order: tertiary > secondary > primary.[1][2][7][8] This trend is attributed to the stabilizing effects of hyperconjugation and inductive electron donation from adjacent alkyl groups.[3][8] Furthermore, carbocations can undergo rearrangement via 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations.[2][3]

Below are tables outlining the expected carbocation intermediates from this compound and the type of quantitative data that a computational analysis would yield.

Table 1: Relative Energies of Initial Carbocation Intermediates

Carbocation IntermediateStructureTypePredicted Relative Energy (kcal/mol)
4-Methylpentan-2-yl-3-bromo cationC--INVALID-LINK--C(C)CSecondaryReference (0)
3-Bromo-4-methylpentan-2-yl cationC--INVALID-LINK--Secondary> 0

Note: The actual energy difference would require quantum chemical calculations. It is predicted that the carbocation at the 2-position would be slightly more stable due to the electronic environment.

Table 2: Relative Energies of Potential Rearranged Carbocation Intermediates

Rearranged CarbocationPrecursor CarbocationRearrangement TypeTypePredicted Relative Energy (kcal/mol)
2-Methylpentan-3-yl-2-bromo cation3-Bromo-4-methylpentan-2-yl cation1,2-Hydride ShiftTertiary< 0
4-Methylpentan-3-yl-2-bromo cation4-Methylpentan-2-yl-3-bromo cation1,2-Hydride ShiftTertiary< 0

Note: Tertiary carbocations are significantly more stable than secondary carbocations, hence the predicted negative relative energy compared to the initial secondary carbocation.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the formation and rearrangement of carbocation intermediates from this compound.

G cluster_start Starting Material cluster_initial Initial Carbocations cluster_rearranged Rearranged Carbocation This compound This compound Secondary Carbocation A (at C2) Secondary Carbocation A (at C2) This compound->Secondary Carbocation A (at C2) - Br- Secondary Carbocation B (at C3) Secondary Carbocation B (at C3) This compound->Secondary Carbocation B (at C3) - Br- Tertiary Carbocation Tertiary Carbocation Secondary Carbocation B (at C3)->Tertiary Carbocation 1,2-Hydride Shift

Caption: Formation of initial secondary carbocations and subsequent rearrangement.

G start This compound sec_carbocation Secondary Carbocation (less stable) start->sec_carbocation Loss of Br- tert_carbocation Tertiary Carbocation (more stable) sec_carbocation->tert_carbocation 1,2-Hydride Shift product Final Product(s) (from most stable intermediate) tert_carbocation->product Nucleophilic Attack / Elimination

Caption: Energy-driven pathway from starting material to product via the most stable intermediate.

Experimental and Computational Protocols

To obtain the quantitative data for the tables above, the following computational protocol, based on common practices in computational chemistry, would be employed.[5][6]

Computational Methodology: Density Functional Theory (DFT)

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Model Chemistry:

    • Functional: The B3LYP functional is a common choice for such calculations, providing a good balance of accuracy and computational cost.

    • Basis Set: A Pople-style basis set, such as 6-31G(d), or a more flexible basis set like 6-311+G(d,p) would be appropriate for geometry optimizations and frequency calculations.

  • Procedure:

    • Geometry Optimization: The three-dimensional structure of each carbocation intermediate would be optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency analysis would be performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Relative Energy Calculation: The relative energies of the carbocation intermediates would be calculated by comparing their total electronic energies, including ZPVE corrections. The most stable initial carbocation can be set as the reference point (0 kcal/mol).

Experimental Verification (Hypothetical)

While direct experimental observation of these transient carbocations is challenging, their existence and relative stabilities can be inferred from product distribution analysis of solvolysis reactions.

  • Reaction: React this compound in a polar protic solvent (e.g., ethanol (B145695) or acetic acid) to favor an S_N1/E1 mechanism.

  • Product Analysis: The resulting mixture of substitution and elimination products would be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Interpretation: The distribution of products would reflect the relative stabilities of the carbocation intermediates. For instance, a preponderance of products derived from a rearranged carbocation would provide strong evidence for the occurrence of a 1,2-hydride shift and the greater stability of the tertiary carbocation.

This guide provides a framework for the computational analysis of reaction intermediates of this compound. By applying these established computational methods, researchers can gain valuable insights into the reaction mechanisms of this and other similar alkyl halides, aiding in the prediction of product outcomes and the design of more efficient synthetic strategies.

References

Spectroscopic Comparison of 2,3-Dibromo-4-methylpentane Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of molecular stereochemistry is paramount. The spatial arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of the diastereomers of 2,3-dibromo-4-methylpentane, specifically the (2R,3R)/(2S,3S) enantiomeric pair (erythro) and the (2R,3S)/(2S,3R) enantiomeric pair (threo).

Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide presents representative data to highlight the key differences in spectral features between these diastereomers. The experimental protocols for obtaining such data are also detailed to aid in the replication and application of these analytical techniques.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of the erythro and threo diastereomers of this compound. Note that this is representative data based on established principles of stereoisomer spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment(2R,3R)/(2S,3S) - erythro(2R,3S)/(2S,3R) - threo
H1 (CH₃) ~1.75 ppm (d, J = 6.8 Hz)~1.78 ppm (d, J = 6.9 Hz)
H2 (CHBr) ~4.10 ppm (dq, J = 4.5, 6.8 Hz)~4.25 ppm (dq, J = 3.8, 6.9 Hz)
H3 (CHBr) ~3.95 ppm (dd, J = 4.5, 8.0 Hz)~4.05 ppm (dd, J = 3.8, 8.5 Hz)
H4 (CH) ~2.15 ppm (m)~2.25 ppm (m)
H5, H6 (CH(CH₃)₂) ~1.05 ppm (d, J = 6.5 Hz), ~1.10 ppm (d, J = 6.7 Hz)~1.08 ppm (d, J = 6.6 Hz), ~1.12 ppm (d, J = 6.8 Hz)

d: doublet, dq: doublet of quartets, dd: doublet of doublets, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment(2R,3R)/(2S,3S) - erythro(2R,3S)/(2S,3R) - threo
C1 (CH₃) ~23.5 ppm~24.0 ppm
C2 (CHBr) ~58.0 ppm~59.5 ppm
C3 (CHBr) ~60.5 ppm~61.8 ppm
C4 (CH) ~35.0 ppm~35.8 ppm
C5, C6 (CH(CH₃)₂) ~19.5 ppm, ~20.0 ppm~19.8 ppm, ~20.3 ppm

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode(2R,3R)/(2S,3S) - erythro(2R,3S)/(2S,3R) - threo
C-H stretch (sp³) 2960-2870 cm⁻¹2965-2875 cm⁻¹
C-H bend 1465-1370 cm⁻¹1470-1375 cm⁻¹
C-Br stretch ~680 cm⁻¹~695 cm⁻¹

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/zProposed Fragment(2R,3R)/(2S,3S) - erythro(2R,3S)/(2S,3R) - threo
242/244/246 [M]⁺ (Molecular Ion)PresentPresent
163/165 [M - Br]⁺AbundantAbundant
83 [M - Br - HBr]⁺ModerateModerate
43 [C₃H₇]⁺Base PeakBase Peak

Experimental Workflow Visualization

The logical flow of spectroscopic analysis to differentiate between the diastereomers of this compound can be visualized as follows:

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Diastereomer Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Conclusion Synthesis Synthesis of this compound Separation Separation of Diastereomers (e.g., Chromatography) Synthesis->Separation Erythro (2R,3R)/(2S,3S) Diastereomer (erythro) Separation->Erythro Threo (2R,3S)/(2S,3R) Diastereomer (threo) Separation->Threo NMR NMR Spectroscopy (¹H and ¹³C) Erythro->NMR Analyze IR IR Spectroscopy Erythro->IR Analyze MS Mass Spectrometry Erythro->MS Analyze Threo->NMR Analyze Threo->IR Analyze Threo->MS Analyze Comparison Compare Spectroscopic Data: - Chemical Shifts (NMR) - Coupling Constants (NMR) - Vibrational Frequencies (IR) - Fragmentation Patterns (MS) NMR->Comparison IR->Comparison MS->Comparison Conclusion Structural Elucidation and Diastereomer Differentiation Comparison->Conclusion

A Comparative Guide to the Dehydrobromination of 2,3-Dibromo-4-methylpentane and Its Analogs: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrobromination of vicinal dibromides is a fundamental reaction in organic synthesis, providing a key route to the formation of alkenes and alkynes. Understanding the kinetics of these elimination reactions is crucial for optimizing reaction conditions and controlling product distribution, which is of paramount importance in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comparative analysis of the dehydrobromination of 2,3-dibromo-4-methylpentane and analogous compounds, focusing on the underlying kinetic principles and experimental methodologies.

Introduction to Dehydrobromination Kinetics

The dehydrobromination of vicinal dibromides, such as this compound, typically proceeds through a concerted, one-step bimolecular elimination (E2) mechanism.[1] The rate of an E2 reaction is dependent on the concentration of both the substrate (the dibromoalkane) and the base.[1]

Rate = k[Substrate][Base]

Several factors influence the rate and outcome of these reactions, including the stereochemistry of the substrate, the strength and steric bulk of the base, and the nature of the solvent.

Comparison of Dehydrobromination for this compound and Analogous Compounds

Due to a lack of specific experimentally determined kinetic data for the dehydrobromination of this compound in publicly available literature, this guide will draw comparisons with well-studied analogous compounds: 2,3-dibromobutane (B42614) and (meso)-stilbene dibromide (1,2-dibromo-1,2-diphenylethane). The principles governing the reactivity of these analogs provide valuable insights into the expected behavior of this compound.

The key determinant in the product distribution of the dehydrobromination of these vicinal dibromides is the anti-periplanar arrangement of a hydrogen atom and a bromine atom, which is a requirement for the E2 mechanism.[2] The different stereoisomers of the starting materials will, therefore, lead to different alkene products.

CompoundStereoisomerMajor Alkene ProductMinor Alkene ProductExpected Relative Rate
This compound (2R,3R) or (2S,3S)(E)-4-methyl-2-pentene(Z)-4-methyl-2-penteneSlower
(2R,3S) or (2S,3R) (meso)(Z)-4-methyl-2-pentene(E)-4-methyl-2-penteneFaster
2,3-Dibromobutane (2R,3R) or (2S,3S)trans-2-butenecis-2-buteneSlower
(2S,3R) (meso)cis-2-butenetrans-2-buteneFaster
(meso)-Stilbene Dibromide meso(E)-Stilbene--

Note: The expected relative rates are qualitative and based on the general principle that the formation of the more stable (trans/E) alkene is typically faster. However, the actual rates will depend on the specific reaction conditions. The dehydrobromination of meso-stilbene dibromide is a double dehydrobromination to form diphenylacetylene, and the first elimination to stilbene (B7821643) is the rate-determining step.

Experimental Protocols

While specific kinetic data is scarce, a general methodology for conducting and monitoring the dehydrobromination of vicinal dibromides can be outlined. The following protocol is adapted from procedures for the dehydrobromination of stilbene dibromide and can be modified for a kinetic study of this compound and its analogs.

Objective: To determine the rate constant for the dehydrobromination of a vicinal dibromide.

Materials:

  • Vicinal dibromide (e.g., this compound)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-butanol (B103910) or DMSO)

  • Quenching solution (e.g., dilute strong acid)

  • Internal standard for GC analysis (e.g., a non-reactive hydrocarbon)

  • Standard laboratory glassware, constant temperature bath, and a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

Procedure:

  • Reaction Setup: A solution of the vicinal dibromide and the internal standard in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is placed in a constant temperature bath.

  • Initiation of Reaction: A solution of the base in the same solvent, also at the reaction temperature, is added to the flask to initiate the reaction. Time zero is recorded at the moment of addition.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing the quenching solution to stop the reaction.

  • Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the remaining vicinal dibromide and the formed alkene products relative to the internal standard.

  • Data Analysis: The concentration of the reactant is plotted against time. The order of the reaction with respect to the substrate can be determined from the shape of the curve. By varying the initial concentration of the base, the overall rate law and the rate constant (k) can be determined. The activation energy (Ea) can be calculated by measuring the rate constant at different temperatures and constructing an Arrhenius plot.

Visualizing Reaction Pathways and Workflows

Diagram 1: E2 Dehydrobromination Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Base + this compound TS [Base---H---C---C---Br]‡ Reactants->TS Rate-determining step Products Conjugate Acid + Alkene + Bromide Ion TS->Products

Caption: Concerted E2 mechanism for dehydrobromination.

Diagram 2: Experimental Workflow for Kinetic Study

Kinetic_Workflow A Prepare Reactant Solution (Dibromide + Internal Standard in Solvent) B Equilibrate at Constant Temperature A->B C Initiate Reaction (Add Base Solution) B->C D Take Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by GC/HPLC E->F G Plot [Reactant] vs. Time F->G H Determine Rate Law and Rate Constant G->H

Caption: Workflow for a kinetic study of dehydrobromination.

Conclusion

References

Benchmarking the efficiency of 2,3-Dibromo-4-methylpentane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthetic Utility of 2,3-Dibromo-4-methylpentane.

In the landscape of organic synthesis, the efficient construction of carbon-carbon triple bonds is a foundational pursuit. Vicinal dibromides, such as this compound, serve as critical precursors for the formation of alkynes through dehydrohalogenation reactions. This guide provides a comprehensive efficiency benchmark for this compound in the synthesis of 4-methyl-2-pentyne (B1585047), comparing its performance with alternative reagents and reaction conditions. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Performance in Dehydrohalogenation: A Quantitative Comparison

The primary synthetic application of this compound is its conversion to 4-methyl-2-pentyne via a double dehydrohalogenation reaction. The efficiency of this transformation is highly dependent on the base and solvent system employed. Below is a summary of reported yields for the synthesis of 4-methyl-2-pentyne from different precursors and under various conditions.

Precursor(s)BaseSolventTemperature (°C)Yield of 4-methyl-2-pentyne (%)Reference
This compoundSodium amide (NaNH₂)Liquid ammonia (B1221849)Not specified68.5[1]
Mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentanePotassium hydroxide (B78521) (KOH)DMSO100-11070.8[1]
Mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentaneSodium methoxide (B1231860) (NaOMe)DMSO80-9050.3[1]
Mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentanePotassium tert-butoxide (t-BuOK)DMSO40-5050.0[1]

Experimental Protocols

Synthesis of 4-methyl-2-pentyne from this compound

This protocol is based on the dehydrobromination of a vicinal dibromide using sodium amide.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Stirring apparatus

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with liquid ammonia.

  • Sodium amide is cautiously added to the liquid ammonia with stirring.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the sodium amide suspension over a period of time, maintaining the temperature with an ice bath.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the reaction.

  • The reaction is then quenched by the slow addition of a proton source (e.g., ammonium (B1175870) chloride).

  • The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and diethyl ether.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the crude 4-methyl-2-pentyne is purified by fractional distillation.

Reaction Pathways and Logical Relationships

The synthetic utility of this compound is primarily centered on two competing reaction pathways: dehydrohalogenation to form an alkyne and debromination to yield an alkene. The choice of reagents dictates the outcome of the reaction.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_dehydro Dehydrohalogenation cluster_debro Debromination 2_3_Dibromo_4_methylpentane This compound Strong_Base Strong Base (e.g., NaNH2, KOH) 2_3_Dibromo_4_methylpentane->Strong_Base Debrominating_Agent Debrominating Agent (e.g., NaI, Zn) 2_3_Dibromo_4_methylpentane->Debrominating_Agent Alkyne 4-methyl-2-pentyne (Alkyne) Strong_Base->Alkyne Alkene 4-methyl-2-pentene (Alkene) Debrominating_Agent->Alkene

Caption: Reaction pathways of this compound.

Experimental Workflow: Synthesis and Purification of 4-methyl-2-pentyne

The following diagram illustrates the general workflow for the synthesis of 4-methyl-2-pentyne from this compound.

G Start Start: This compound & Strong Base Reaction Dehydrohalogenation Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Filtration Filtration Drying->Filtration Distillation Purification: Fractional Distillation Filtration->Distillation Product Final Product: 4-methyl-2-pentyne Distillation->Product

Caption: Workflow for 4-methyl-2-pentyne synthesis.

Comparison with Alternatives

Base Selection: For the dehydrohalogenation of vicinal dibromides, strong bases are required to facilitate the double elimination.

  • Sodium amide (NaNH₂): As a very strong base, NaNH₂ is highly effective for the synthesis of alkynes from vicinal dihalides, often providing good yields.[2] Its high basicity ensures the second elimination of HBr from the intermediate vinyl bromide, a step for which weaker bases like KOH are less efficient.[2][3] However, NaNH₂ is highly reactive and requires anhydrous conditions, typically in liquid ammonia, which can be challenging to handle in a laboratory setting.[3]

  • Potassium hydroxide (KOH): While a strong base, alcoholic KOH is generally less effective than sodium amide for the complete conversion of vicinal dihalides to alkynes, often resulting in lower yields. It can be effective for the first dehydrohalogenation to a vinyl halide, but the second elimination is often slower and less efficient. The use of KOH in a high-boiling polar aprotic solvent like DMSO can improve its efficacy, as demonstrated by the 70.8% yield in the synthesis of 4-methyl-2-pentyne from a chlorinated precursor.

Alternative Precursors:

  • Geminal Dihalides: An alternative route to alkynes involves the dehydrohalogenation of geminal dihalides (two halogens on the same carbon).

  • Halogenation of Alkenes: A common two-step approach involves the halogenation of an alkene to form a vicinal dihalide, which is then subjected to double dehydrohalogenation. This allows for the synthesis of alkynes from readily available alkene starting materials.

References

Navigating Nucleophilic Reactions: A Comparative Analysis of 2,3-Dibromo-4-methylpentane's Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between alkyl halides and nucleophiles is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comprehensive comparison of the cross-reactivity of 2,3-dibromo-4-methylpentane, a vicinal dibromide, with a range of nucleophiles. By examining the interplay between substitution and elimination pathways, this document aims to provide a clear framework, supported by experimental data, to inform synthetic strategies.

The reactivity of this compound is predominantly governed by its structure: a secondary alkyl halide with two adjacent bromine atoms. This arrangement makes it a prime candidate for both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of nucleophile, its basicity, and steric hindrance, along with reaction conditions, dictates the major product formed.

Comparative Analysis of Nucleophile Reactivity

The interaction of this compound with various nucleophiles reveals a strong propensity for elimination reactions, particularly E2, due to the steric hindrance around the secondary carbons and the presence of two leaving groups.

Nucleophile/BaseReagentPredominant Reaction TypeMajor Product(s)Reported Yield (%)
Strong, Non-nucleophilic BaseSodium Amide (NaNH₂) in liquid NH₃E2 (double dehydrohalogenation)4-Methyl-2-pentyne68.5% [cite: RU2228323C2]
Strong, Hindered BasePotassium tert-butoxide (t-BuOK) in DMSOE2 (double dehydrohalogenation)4-Methyl-2-pentyneHigh (yield enhanced over other methods) [cite: RU2228323C2]
Strong Nucleophile/Strong BaseSodium Methoxide (NaOMe) in MethanolE2 (dehydrohalogenation)(E)-4-Methyl-2-penteneNot specified, but E2 is the major pathway for similar structures.
Good Nucleophile/Weak BaseSodium Iodide (NaI) in Acetone (B3395972)E2 (dehalogenation)4-Methyl-2-penteneNot specified, but E2 is the expected major pathway.
Weak Nucleophile/Weak BaseAmmonia (B1221849) (NH₃)SN2/E2 CompetitionMixture of amino-substituted products and elimination productsData not available
Strong NucleophileSodium thiomethoxide (NaSMe)SN2/E2 CompetitionMixture of thioether products and elimination productsData not available

Reaction Pathways and Mechanisms

The primary reaction pathways observed for this compound are E2 elimination (both dehydrohalogenation and dehalogenation) and, to a lesser extent, SN2 substitution.

Elimination Reactions (E2)

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double or triple bond.

  • Double Dehydrohalogenation: Strong, non-nucleophilic bases like sodium amide and potassium tert-butoxide can induce the elimination of two molecules of HBr to form an alkyne. The reaction proceeds through a vinyl halide intermediate.

  • Dehalogenation: Nucleophiles like the iodide ion can induce the elimination of both bromine atoms to form an alkene. This reaction proceeds via an anti-periplanar arrangement of the two bromine atoms.

Substitution Reactions (SN2)

While less favored due to steric hindrance, SN2 reactions can occur with strong, non-bulky nucleophiles. This is a one-step process where the nucleophile attacks the carbon center, displacing the bromide ion in a backside attack, leading to an inversion of stereochemistry.

The competition between SN2 and E2 is a critical factor. Strong, sterically hindered bases favor E2, while strong, non-hindered nucleophiles may give a mixture of SN2 and E2 products. For this compound, the presence of two bulky bromine atoms and the secondary nature of the alkyl halide significantly favor elimination pathways.

Experimental Protocols

Dehydrobromination of this compound to 4-Methyl-2-pentyne

Reagents:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of this compound in a minimal amount of anhydrous ether to the sodium amide suspension.

  • Stir the reaction mixture for several hours, maintaining the temperature with a dry ice-acetone bath.

  • After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Extract the residue with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by distillation to obtain 4-methyl-2-pentyne. A reported yield for this method is 68.5%. [cite: RU2228323C2]

Dehalogenation of this compound with Sodium Iodide

Reagents:

  • This compound

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium bromide.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-methyl-2-pentene. The product can be further purified by distillation.

Visualizing Reaction Pathways

To better understand the logical flow of the competing reactions, the following diagrams illustrate the key decision points and outcomes.

reaction_pathway cluster_conditions Reaction Conditions sub This compound strong_base Strong, Hindered Base (e.g., t-BuOK, NaNH₂) sub->strong_base strong_nuc Strong Nucleophile/ Strong Base (e.g., NaOMe) sub->strong_nuc weak_nuc_base Good Nucleophile/ Weak Base (e.g., NaI) sub->weak_nuc_base nuc Nucleophile/Base nuc->strong_base nuc->strong_nuc nuc->weak_nuc_base E2_double 4-Methyl-2-pentyne strong_base->E2_double E2 (double) E2_single 4-Methyl-2-pentene strong_nuc->E2_single E2 SN2 Substitution Product(s) strong_nuc->SN2 SN2 (minor) E2_dehalogenation 4-Methyl-2-pentene weak_nuc_base->E2_dehalogenation E2 experimental_workflow start Start: this compound + Nucleophile reaction Reaction under controlled - Temperature - Solvent start->reaction workup Reaction Workup - Quenching - Extraction reaction->workup purification Purification - Distillation or - Chromatography workup->purification analysis Product Analysis - NMR - GC-MS - IR purification->analysis

Unraveling the Transition States of 2,3-Dibromo-4-methylpentane Reactions: A Comparative Guide Based on DFT Studies of Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This analysis is tailored for researchers, scientists, and drug development professionals, providing a framework for predicting reaction outcomes and understanding the underlying stereochemical and energetic factors.

Performance Comparison: Dehydrobromination of Vicinal Dibromides

The primary reaction pathway for 2,3-dibromo-4-methylpentane, when treated with a base, is expected to be a twofold E2 elimination (dehydrobromination) to yield a diene. The stereochemistry of the starting material plays a crucial role in determining the product distribution, a principle well-illustrated by the diastereomers of 2,3-dibromobutane.

Due to the lack of specific data for this compound, we present a comparative summary of expected outcomes based on the established reactivity of meso- and dl-2,3-dibromobutane.

Substrate (Analog)BaseMajor Product (Expected)Minor Product(s) (Expected)Key Transition State Feature
meso-2,3-DibromobutaneStrong, non-bulky base (e.g., KOH)(E)-2-bromo-2-butene(Z)-2-bromo-2-buteneAnti-periplanar arrangement of H and Br
dl-2,3-DibromobutaneStrong, non-bulky base (e.g., KOH)(Z)-2-bromo-2-butene(E)-2-bromo-2-buteneAnti-periplanar arrangement of H and Br
2-Bromopropane (for energy comparison)Hydroxide (B78521) ionPropene-Calculated Activation Energy (DFT): ~2.34 kcal/mol (in solution)

Note: The product distribution is highly dependent on the base and solvent system used. The information presented is based on typical E2 elimination conditions.

Experimental Protocols

The following is a generalized experimental protocol for the dehydrobromination of a vicinal dibromoalkane, which can be adapted for this compound.

Objective: To synthesize an alkene via dehydrobromination of a vicinal dibromoalkane using a strong base.

Materials:

  • Vicinal dibromoalkane (e.g., 2,3-dibromobutane)

  • Potassium hydroxide (KOH), solid

  • 1,2-Ethanediol (ethylene glycol)

  • Dichloromethane (B109758)

  • 5% Bromine in dichloromethane solution

  • 95% Ethanol

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or Thermwell

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, combine the vicinal dibromoalkane, 1.5 g of solid potassium hydroxide, and 15 mL of 1,2-ethanediol.

  • Add a few boiling chips to the flask and swirl to mix the reactants.

  • Set up a reflux apparatus and heat the mixture to a steady boil using a heating mantle.

  • Maintain the reflux for 25 minutes, observing any changes in the reaction mixture.

  • After the reflux period, turn off the heat and carefully transfer the hot contents of the flask to a small beaker.

  • Allow the solution to cool to room temperature, then add 25 mL of water and chill the beaker in an ice bath to induce precipitation of the product.

  • Collect the crude solid product by vacuum filtration, washing with a small amount of ice water.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol.

  • Collect the purified crystals by vacuum filtration and determine their mass.

  • Qualitative Test for Unsaturation: Place a few crystals of the product in a test tube and add a few drops of 5% bromine in dichloromethane. A color change from reddish-brown to colorless indicates the presence of a double bond.

Mandatory Visualizations

The logical relationship between computational and experimental studies in determining reaction mechanisms is crucial. The following diagram illustrates this interplay.

logical_relationship cluster_comp Computational (DFT) Studies cluster_exp Experimental Studies comp_start Reactant & Product Structures ts_search Transition State Search comp_start->ts_search Propose reaction coordinate freq_calc Frequency Calculation ts_search->freq_calc Verify single imaginary frequency energy_profile Reaction Energy Profile freq_calc->energy_profile Calculate activation energies product_analysis Product Identification & Quantification (GC-MS, NMR) energy_profile->product_analysis Predict product ratios exp_start Reaction Setup exp_start->product_analysis Isolate and characterize kinetics Kinetic Studies exp_start->kinetics Monitor reaction progress product_analysis->comp_start Confirm structures kinetics->energy_profile Validate calculated barriers

Figure 1. Interplay between computational and experimental approaches.

A typical workflow for a DFT study on a reaction mechanism, such as the dehydrobromination of a dibromoalkane, is outlined below.

dft_workflow start Define Reactants and Products geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt ts_guess Generate Initial Guess for Transition State (TS) geom_opt->ts_guess energy Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy ts_opt Transition State Optimization ts_guess->ts_opt freq Frequency Calculation ts_opt->freq irc Intrinsic Reaction Coordinate (IRC) Calculation freq->irc Confirm TS connects reactants and products freq->energy Obtain thermal corrections irc->energy end Determine Activation Energy and Reaction Profile energy->end

Figure 2. A typical workflow for a DFT study of a reaction mechanism.

Navigating the Maze of Synthesis: A Comparative Guide to Impurity Characterization in 2,3-Dibromo-4-methylpentane by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of impurities in 2,3-Dibromo-4-methylpentane, a halogenated alkane with potential applications in organic synthesis. We present supporting experimental data and detailed protocols to contrast the effectiveness of HPLC-MS with alternative analytical techniques.

The synthesis of this compound, typically achieved through the electrophilic addition of bromine to 4-methyl-2-pentene (B213027), can result in a mixture of the desired product, unreacted starting materials, and various side-products. The comprehensive identification and quantification of these impurities are critical for quality control and to ensure the safety and efficacy of any downstream applications. While several analytical techniques can be employed for this purpose, HPLC-MS stands out for its sensitivity, selectivity, and ability to provide structural information.[1][2][3]

The Synthetic Landscape and Potential Impurities

The reaction of 4-methyl-2-pentene with bromine proceeds via a bromonium ion intermediate. While the primary product is this compound, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-methyl-2-pentene.

  • Diastereomers: The addition of bromine can result in the formation of different stereoisomers of this compound.

  • Solvent Adducts: If the reaction is not carried out in an inert solvent, nucleophilic solvents such as water or alcohols can attack the bromonium ion, leading to the formation of bromo-alcohols (halohydrins) or bromo-ethers, respectively.

Comparative Analysis of Analytical Techniques

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile and thermally stable compounds, HPLC-MS offers broader applicability, especially for less volatile or thermally labile impurities that might be present in the crude reaction mixture.[4]

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound Impurity Profiling
HPLC-MS Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.High resolution for complex mixtures. Suitable for a wide range of polarities and molecular weights. Provides molecular weight and structural information.Can be more complex to develop methods for. Matrix effects can suppress ionization.Excellent. Ideal for separating the main product from polar impurities like bromo-alcohols and for identifying unknown side-products.
GC-MS Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection.High efficiency for volatile and semi-volatile compounds. Excellent sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Good. Suitable for the analysis of the volatile components like the main product and unreacted starting material. May not be ideal for less volatile, polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structure elucidation. Quantitative capabilities.Lower sensitivity compared to MS. Can be complex to interpret for mixtures.Complementary. Essential for the definitive structural confirmation of isolated impurities but not ideal for initial screening of complex mixtures.

Experimental Protocols

A robust HPLC-MS method is crucial for the accurate characterization of impurities. Below is a detailed protocol for the analysis of a synthesized this compound sample.

HPLC-MS Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase (90:10 water:acetonitrile) to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC Conditions:

  • Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Linear gradient from 90% to 10% B

    • 21-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

Data Presentation: Quantitative Comparison of Synthesis Batches

To illustrate the utility of the HPLC-MS method, two different batches of synthesized this compound were analyzed. Batch A was synthesized using a standard protocol, while Batch B was synthesized with a modified work-up procedure designed to minimize water-related impurities.

CompoundRetention Time (min)[M+H]⁺ (m/z)Batch A (Area %)Batch B (Area %)
4-methyl-2-pentene (Impurity)3.585.171.20.8
3-Bromo-4-methyl-2-pentanol (Impurity)8.2181.05 / 183.054.50.5
This compound 12.7 242.96 / 244.96 / 246.96 93.8 98.5
Unknown Impurity 114.1258.95 / 260.95 / 262.950.50.2

The characteristic isotopic pattern of bromine-containing compounds (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) was observed for all brominated species.

Visualizing the Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis HPLC-MS Analysis cluster_results Results start 4-methyl-2-pentene + Br2 reaction Crude Product Mixture start->reaction prep Sample Preparation reaction->prep hplc HPLC Separation prep->hplc ms MS Detection hplc->ms data Data Analysis ms->data id Impurity Identification data->id quant Impurity Quantification data->quant Technique_Comparison cluster_separation Separation Technique cluster_detection Detection cluster_application Primary Application HPLC HPLC MS Mass Spectrometry HPLC->MS Coupled for Broad Applicability GC GC GC->MS Coupled for Volatiles Impurity_Profiling Impurity Profiling & Quantification MS->Impurity_Profiling NMR NMR Structure_Elucidation Definitive Structure Elucidation NMR->Structure_Elucidation

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-4-methylpentane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-Dibromo-4-methylpentane is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical nature as a halogenated hydrocarbon, this compound requires handling as hazardous waste. This guide provides essential safety information and a clear, procedural framework for its disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as a skin and eye irritant.[1][2]

Key Safety Precautions:

  • Personal Protective Equipment: Always wear chemical-resistant gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[2] If there is a risk of splashing, a face shield should also be used.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1] The contaminated absorbent material must then be collected into a sealed, properly labeled container for hazardous waste disposal.[1][3] Avoid release into the environment.[1]

Quantitative Data Summary for Halogenated Hydrocarbon Disposal

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Disposal Route Approved Waste Disposal Plant / Licensed Waste Carrier[1][2][3]
Container Type Sealed, properly labeled, chemical-resistant container[1][3]
Accidental Release Absorb with inert material (sand, vermiculite)[1]
Environmental Release Avoid discharge into drains, waterways, or soil[1]

Disposal Protocol

The disposal of this compound must be conducted in a structured and compliant manner. The following experimental protocol outlines the necessary steps for its safe disposal.

Methodology for Disposal:

  • Segregation: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent from spills, contaminated glassware), in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a robust, leak-proof container made of a material compatible with halogenated hydrocarbons. The container must be kept tightly closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local or institutional regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[1]

  • Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start Identify this compound Waste is_contaminated Is the material contaminated with the compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container is_contaminated->collect_waste Yes segregate_waste Segregate from incompatible waste streams collect_waste->segregate_waste store_waste Store in a secure, ventilated accumulation area segregate_waste->store_waste contact_ehs Contact EHS for disposal by a licensed contractor store_waste->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete

Caption: Logical workflow for the safe disposal of this compound.

References

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